Technical Documentation Center

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
  • CAS: 502612-48-8

Core Science & Biosynthesis

Foundational

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine and its Congeners Preamble: Navigating the Known Unknowns of a Novel Scaffold The field of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine and its Congeners

Preamble: Navigating the Known Unknowns of a Novel Scaffold

The field of medicinal chemistry is characterized by both the exhaustive exploration of well-defined pharmacophores and the pioneering investigation of novel chemical entities. (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine represents a molecule of significant interest, yet it exists within a space of limited direct scientific literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will rigorously analyze the broader class of pyranopyridine derivatives, for which a wealth of biological data exists, to construct a series of well-founded, hypothetical mechanisms of action for our target compound. Secondly, it will provide a comprehensive, actionable framework of experimental protocols designed to systematically elucidate and validate the true mechanism of action of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine. This document is intended for researchers, scientists, and drug development professionals who are comfortable with navigating the frontiers of chemical biology and are seeking to unlock the therapeutic potential of this promising heterocyclic system.

Part 1: Deconstruction of the Pyrano[3,2-b]pyridine Core and its Therapeutic Potential

The pyrano[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered substantial attention in medicinal chemistry. This is due to its structural rigidity, three-dimensional complexity, and its capacity to present functional groups in precise vectors, making it an ideal starting point for the design of potent and selective modulators of biological targets. A survey of the literature reveals that this core is associated with a diverse array of pharmacological activities.

Therapeutic Area Biological Target/Mechanism Example Pyrano[3,2-b]pyridine Derivative Class Reference
Oncology EGFR/VEGFR-2 Kinase InhibitionPyrano[3,2-c]pyridine conjugates[1][2]
Induction of ApoptosisPiperazine-substituted pyranopyridines[3]
Infectious Diseases Bacterial Efflux Pump Inhibition (AcrAB-TolC)MBX2319[4]
Antiviral (HBV Virion Production Inhibition)Piperazine-substituted pyranopyridines[3]
General AntimicrobialVarious Pyridine Derivatives[5]
Inflammation COX-2 InhibitionPyran-annulated derivatives[6]

Given this landscape, we can logically infer several high-probability mechanisms of action for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine. The presence of the chiral amine at the C4 position is a critical feature, suggesting the potential for specific, stereoselective interactions within a well-defined binding pocket of a target protein, such as the active site of an enzyme or the ligand-binding domain of a receptor.

Part 2: Hypothesized Mechanisms of Action

Hypothesis A: Inhibition of Protein Kinases in Oncogenic Signaling

A significant body of research points to the potential of pyranopyridine derivatives as inhibitors of protein kinases, which are critical nodes in the signaling pathways that drive cancer cell proliferation and survival.[1][2] Specifically, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been demonstrated.

Causality of Action: The pyranopyridine scaffold can act as a bioisostere for the hinge-binding motifs of known ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the "hinge" region of the kinase domain, a common feature of many kinase inhibitors. The amine group of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine could then project into the solvent-exposed region or form additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K ERK ERK VEGFR2->ERK Compound (S)-3,4-dihydro-2H- pyrano[3,2-b]pyridin-4-amine Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Angiogenesis Efflux_Pump_Inhibition_Workflow Screen High-Throughput Screen: Potentiation of Antibiotic Activity Hit_ID Hit Identification: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Screen->Hit_ID MIC_Assay MIC Reduction Assay: Determine potentiation of various antibiotics Hit_ID->MIC_Assay Efflux_Assay Ethidium Bromide Efflux Assay: Confirm direct inhibition of efflux MIC_Assay->Efflux_Assay Target_ID Target Identification: Use of knockout strains (e.g., ΔacrB, ΔtolC) Efflux_Assay->Target_ID Binding_Assay Biophysical Binding Assay: SPR or ITC to confirm binding to AcrB Target_ID->Binding_Assay Crystallography Co-crystallography: Determine binding site and mode of inhibition Binding_Assay->Crystallography

Caption: Experimental workflow for validating an efflux pump inhibitor.

Part 3: A Practical Guide to Mechanism of Action Elucidation

To move from hypothesis to validated mechanism, a structured, multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Protocol 1: Broad-Spectrum Phenotypic Screening

Objective: To obtain an unbiased, high-level view of the compound's biological activity across multiple domains.

Methodology:

  • Cell Line Panel Screening:

    • Utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to assess antiproliferative activity.

    • Include non-cancerous cell lines (e.g., primary fibroblasts, immortalized epithelial cells) to determine a therapeutic index.

    • Assay: CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of compound exposure over a 10-point dose-response curve (e.g., 1 nM to 100 µM).

  • Antimicrobial Susceptibility Testing:

    • Test against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

    • Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

    • In parallel, perform checkerboard assays with known antibiotics (e.g., ciprofloxacin, levofloxacin) to identify synergistic effects indicative of efflux pump inhibition.

  • Antiviral Assays:

    • Collaborate with virology labs to test against a panel of viruses, such as Hepatitis B Virus (HBV), using established cell-based replication assays (e.g., quantitative PCR for viral DNA). [3]

Protocol 2: Target Identification and Validation (Assuming an Anticancer Hit)

Objective: To identify the specific molecular target(s) responsible for the observed anticancer activity.

Methodology:

  • Kinome-wide Profiling:

    • Submit the compound to a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™). This assay quantitatively measures the binding of the compound to a large panel of human kinases (typically >400).

    • This will identify the most potent kinase targets and provide initial selectivity data.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cancer cells with the compound.

    • Heat the cell lysates to various temperatures.

    • Analyze the soluble fraction by Western blot or mass spectrometry. Target proteins that have been stabilized by compound binding will remain in solution at higher temperatures.

    • This provides evidence of target engagement in a physiological context.

  • Biochemical Validation:

    • For the top kinase hits, perform in vitro kinase activity assays (e.g., using ADP-Glo™) with recombinant enzyme to determine the IC50 value. This confirms direct enzymatic inhibition.

Protocol 3: Elucidating the Molecular Mechanism (Assuming Kinase Target)

Objective: To understand how the compound binds to its target and affects downstream signaling.

Methodology:

  • Mechanism of Inhibition Studies:

    • Perform enzyme kinetics assays by varying the concentrations of both the compound and ATP.

    • Analyze the data using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Western Blot Analysis of Downstream Signaling:

    • Treat cancer cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blots to probe the phosphorylation status of key downstream proteins in the identified pathway (e.g., for EGFR, probe for p-EGFR, p-Akt, p-ERK). A decrease in phosphorylation would confirm on-target pathway modulation.

  • X-ray Co-crystallography:

    • Crystallize the target kinase domain in complex with (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine.

    • Solve the crystal structure to visualize the precise binding mode. This provides invaluable information for structure-activity relationship (SAR) studies and future lead optimization.

Conclusion

While direct experimental data for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine remains to be published, a comprehensive analysis of the broader pyranopyridine class provides a strong foundation for hypothesizing its mechanism of action. The most promising avenues for investigation lie in its potential as a stereoselective inhibitor of oncogenic kinases or as an allosteric modulator of bacterial efflux pumps. The experimental workflows detailed in this guide provide a rigorous and logical path forward for any research team seeking to unlock the therapeutic potential of this intriguing molecule. The key to success will be a systematic, multi-pronged approach that combines unbiased phenotypic screening with sophisticated target identification and deep mechanistic biology.

References

  • Information on the current time in Beirut, LB, was not relevant to the scientific content and has been omitted.
  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Opperman, T. J., & Nikaido, H. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Virulence, 5(1), 101–109.
  • Dovbyna, O., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • (2010). Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents. PubMed.
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives.
  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives.

Sources

Exploratory

Biological activity of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Title: The Privileged Chiral Scaffold: Biological Activity and Therapeutic Applications of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Executive Summary In modern drug discovery, specific molecular architectures act...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Privileged Chiral Scaffold: Biological Activity and Therapeutic Applications of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Executive Summary

In modern drug discovery, specific molecular architectures act as "privileged scaffolds"—core structures capable of binding to diverse biological targets when appropriately functionalized. (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-48-8) is a premier example of such a chiral intermediate[1]. Rather than acting as a standalone therapeutic, its highly rigid, stereospecific bicyclic core serves as the foundational vector for developing potent inhibitors. This technical guide explores the causality behind its structural utility and details its primary biological applications in epigenetic modulation (PRMT5 inhibition)[2] and ion channel antagonism (TRPM8 modulation)[3].

Structural Rationale & Physicochemical Profiling

The biological activity of any derivative built upon this scaffold is heavily dictated by the inherent physicochemical properties of the pyrano[3,2-b]pyridine core. The fused ring system provides a rigid conformational space, while the oxygen in the pyran ring and the nitrogen in the pyridine ring act as precise hydrogen-bond acceptors.

Crucially, the (S)-chiral center at the 4-position amine dictates the spatial trajectory of appended functional groups. In chiral drug design, utilizing the (S)-enantiomer over the racemic mixture or the (R)-enantiomer prevents steric clashes within the asymmetrical binding pockets of target proteins, ensuring high target selectivity and binding affinity.

Table 1: Physicochemical Properties of the Core Scaffold [1]

PropertyValueCausality / Significance in Drug Design
Molecular Weight 150.18 g/mol Low MW allows for extensive functionalization (e.g., bulky aryl groups) without exceeding Lipinski's Rule of 5 limit (500 Da).
LogP -0.09The highly hydrophilic core compensates for the addition of lipophilic functional groups later in synthesis, preventing poor aqueous solubility.
TPSA 48.1 ŲExcellent membrane permeability profile; ideal for reaching intracellular targets (e.g., PRMT5) and crossing the blood-brain barrier.
Stereochemistry (S)-configurationDictates strict spatial vectoring of appended pharmacophores to ensure stereoselective receptor fit.

Epigenetic Modulation: PRMT5 & Synthetic Lethality

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II enzyme that catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3), driving transcriptional repression in various cancers (e.g., lymphoma, lung, and breast cancer)[2].

Derivatives of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine have been engineered to exploit a specific synthetic lethality mechanism in tumors with MTAP (Methylthioadenosine phosphorylase) deletions[2]. In MTAP-deleted cells, the metabolite MTA accumulates and partially inhibits PRMT5 by binding to its active site. Functionalized (S)-pyrano[3,2-b]pyridin-4-amine derivatives are designed to selectively bind to the PRMT5-MTA complex. The rigid pyranopyridine core anchors the molecule within the SAM-binding pocket, while the (S)-amine vector projects functional groups to lock the enzyme in an inactive state, sparing healthy cells (which lack MTA accumulation)[2].

PRMT5_Pathway MTAP_Del MTAP Deletion (Cancer Cells) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc Causes PRMT5_MTA PRMT5-MTA Complex MTA_Acc->PRMT5_MTA Binds Inhibition Selective PRMT5 Inhibition (Tumor Death) PRMT5_MTA->Inhibition Leads to Scaffold (S)-Pyrano[3,2-b]pyridin-4-amine Derivatives Scaffold->PRMT5_MTA Targets

Fig 1: MTAP-deletion synthetic lethality pathway targeted by (S)-pyrano[3,2-b]pyridin-4-amine.

Ion Channel Antagonism: TRPM8 Modulation

Beyond oncology, the scaffold is a proven precursor for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists[3]. TRPM8 is a non-selective cation channel activated by cold temperatures (10–24°C) and cooling agents like menthol and icilin. Its overexpression in sensory neurons of the trigeminal and dorsal root ganglia directly implicates it in migraines and cold-induced neuropathic pain[3].

By coupling the (S)-amine of the scaffold with specific carboxylic acids (e.g., via HATU or EDCI amide coupling), researchers generate potent TRPM8 antagonists[3]. The pyridine nitrogen interacts with the acidic residues of the TRPM8 pore, while the (S)-configuration ensures that bulky trifluoromethylphenyl groups are optimally buried into the channel's hydrophobic ligand-binding domain, physically occluding calcium influx.

Table 2: Biological Activity Profiles of Scaffold Derivatives

Target ProteinTherapeutic IndicationDerivative Modification (Example)ActivitySource
TRPM8 Neuropathic Pain / Migraines(S)-N-(4-(4-(trifluoromethyl)phenyl)...IC50 < 10 µM[3]
PRMT5 MTAP-Deleted CancersN-Cyclopropyl-7-(5-(trifluoromethyl)...Low nM range[2]
HSD17B13 Liver Disease (NASH)Amide-linked heterocyclesTarget-dependent[4]

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for validating both primary modalities.

Protocol A: TRPM8 Calcium Flux Functional Assay

Objective: Quantify the IC50 of synthesized TRPM8 antagonists. Causality & Validation: This assay uses Fluo-4 AM, a cell-permeable dye that fluoresces upon binding to intracellular calcium. Probenecid is included to block organic anion transporters, preventing premature dye efflux. Wild-type HEK293 cells (lacking TRPM8) must be run in parallel to rule out off-target calcium spikes.

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPM8 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add serial dilutions of the (S)-pyrano[3,2-b]pyridin-4-amine derivative (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Stimulation: Using a FLIPR Tetra system, inject the TRPM8 agonist Icilin (final concentration 0.5 µM) to induce channel opening.

  • Readout & Validation: Record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes. Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference antagonist (positive control). A Z'-factor > 0.5 validates the assay's statistical reliability.

TRPM8_Workflow Synthesis Amide Coupling of Scaffold CellCulture HEK293 TRPM8 Expression Synthesis->CellCulture Applied to Assay Calcium Imaging (Fluo-4 AM) CellCulture->Assay Loaded with Stimulus Cold/Icilin Stimulation Assay->Stimulus Subjected to Readout IC50 Calculation (Genedata) Stimulus->Readout Yields

Fig 2: High-throughput calcium imaging workflow for validating TRPM8 antagonist activity.

Protocol B: PRMT5/MEP50 Biochemical TR-FRET Assay

Objective: Measure the biochemical inhibition of the PRMT5/MEP50 complex. Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate background autofluorescence from the chemical compounds. The assay relies on the specific recognition of symmetrically dimethylated arginine by a Europium-cryptate labeled antibody.

  • Enzyme Reaction: In a 384-well ProxiPlate, combine 2 nM recombinant PRMT5/MEP50 complex with the scaffold derivative in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Substrate Addition: Initiate the reaction by adding 1 µM S-adenosylmethionine (SAM) and 100 nM biotinylated histone H4 peptide. Incubate for 60 minutes at room temperature.

  • Detection: Add the detection mixture containing Streptavidin-XL665 (binds the biotinylated peptide) and Eu-cryptate anti-H4R3me2s antibody.

  • Readout: Measure the TR-FRET signal by calculating the ratio of emission at 665 nm / 620 nm. Generate dose-response curves using a 4-parameter logistic fit to determine the IC50.

Conclusion

The (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine scaffold is a masterclass in chiral drug design. By providing a rigid, hydrophilic, and stereospecific vector, it allows medicinal chemists to rapidly synthesize highly selective inhibitors for complex targets ranging from epigenetic methyltransferases (PRMT5) to somatosensory ion channels (TRPM8). Understanding the causality behind its structural geometry is essential for maximizing its potential in next-generation high-throughput screening campaigns.

References

Sources

Foundational

Technical Guide: The InChI Identity of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Topic: InChI Key for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Cheminformaticians Executive Summary In the high-throughput envir...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: InChI Key for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Cheminformaticians

Executive Summary

In the high-throughput environment of modern drug discovery, unambiguous chemical identification is the bedrock of reproducible science. This guide dissects the InChIKey for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine , a critical chiral heterocyclic building block.

This compound serves as a privileged scaffold in the synthesis of bioactive agents, including TRPM8 antagonists and kinase inhibitors. Its structural integrity—specifically the (S)-configuration at the C4 amine position—is encoded directly into its International Chemical Identifier (InChI). This document provides the definitive breakdown of its identifier, validates its stereochemical designation, and outlines the cheminformatic and synthetic context required for its application in pharmaceutical development.

Structural Elucidation & Stereochemistry[1]

Chemical Identity[2][3][4]
  • IUPAC Name: (4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

  • CAS Registry Number: 502612-48-8[1]

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O[2]
  • Molecular Weight: 150.18 g/mol [1]

Structural Anatomy

The molecule consists of a pyridine ring fused to a saturated pyran ring (dihydropyran). The fusion occurs at the b-bond of the pyridine (C2–C3) and the 3,2-bond of the pyran. The critical feature is the primary amine group at position 4, which constitutes a chiral center.

  • Core Scaffold: Pyrano[3,2-b]pyridine[3]

  • Chirality: The (S)-enantiomer indicates the spatial arrangement of the amine group. In biological systems, this stereochemistry often dictates binding affinity and selectivity.

Structure Fig 1. Connectivity and Stereocenter of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine N_pyr N (Pyridine) C_bridge1 C (Bridge) N_pyr->C_bridge1 aromatic C_bridge2 C (Bridge) C_bridge1->C_bridge2 aromatic O_pyran O (Pyran) C_bridge2->O_pyran ether C2(Pyran) C2(Pyran) O_pyran->C2(Pyran) CH2 C_chiral C4 (Chiral) C_chiral->C_bridge1 fusion N_amine NH2 C_chiral->N_amine (S)-bond C3(Pyran) C3(Pyran) C2(Pyran)->C3(Pyran) CH2 C3(Pyran)->C_chiral CH2

The InChI and InChIKey Decoded

The International Chemical Identifier (InChI) provides a layered, machine-readable description of the molecule. The InChIKey is its fixed-length (27-character) hashed version, optimized for database indexing.

The Standard InChI String

Value: InChI=1S/C8H10N2O/c9-6-3-5-11-7-2-1-4-10-8(6)7/h1-2,4,6H,3,5,9H2/t6-/m0/s1[4]

Layer Breakdown:

  • Main Layer (C8H10N2O): Molecular formula.

  • Connections (c9-6...): Defines the heavy atom connectivity skeleton (canonical numbering).

  • Hydrogens (h...): Specifies the location of hydrogen atoms (tautomer-invariant).

  • Stereochemistry (/t6-/m0/s1):

    • /t6-: Defines the parity of the chiral center at atom index 6 (the C4 carbon). The minus sign - encodes the specific spatial configuration corresponding to (S).

    • /m0: Indicates the parity is defined relative to the standard inverted layer.

    • /s1: Absolute stereochemistry indicator.

The InChIKey

Value: WBEVIMZYSNHMAN-LURJTMIESA-N[1]

This key is the primary search term for researchers. It is split into three blocks:

BlockHash SegmentValueSignificance
1 Connectivity WBEVIMZYSNHMANEncodes the molecular skeleton (pyrano-pyridine core).[5] Identical for (R), (S), and Racemic forms.
2 Stereo/Isotope LURJTMIESAEncodes stereochemistry and isotopic substitution. This is the differentiator. The (R)-isomer or racemate would have a different string here (e.g., UHFFFAOYSA for achiral/undefined).
3 Protonation NIndicates the neutral state.

Critical Note for Database Searching: When searching databases like PubChem or ChEMBL, using the First Block (WBEVIMZYSNHMAN) will retrieve all stereoisomers. To isolate the specific (S)-enantiomer, you must filter by the Second Block (LURJTMIESA).

InChIKey Fig 2. Derivation of the Stereospecific InChIKey cluster_process InChI Algorithm Input Structure: (S)-Enantiomer Formula Formula Layer C8H10N2O Input->Formula Connect Connectivity Layer (Skeleton) Input->Connect Stereo Stereo Layer /t6- (S-config) Input->Stereo Hash1 SHA-256 Hash (Block 1) Connect->Hash1 Hash2 SHA-256 Hash (Block 2) Stereo->Hash2 Key Final InChIKey WBEVIMZYSNHMAN-LURJTMIESA-N Hash1->Key 14 chars Hash2->Key 10 chars

Synthesis and Application Context

Synthetic Pathway

The synthesis of the (S)-amine typically proceeds via the ketone intermediate, followed by asymmetric transformation.

  • Precursor: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (CAS: 405174-48-3).

  • Transformation: Asymmetric Reductive Amination.

    • Reagents: Chiral amine donor (e.g., S-methylbenzylamine) or Transaminase enzymes (ATA).

    • Catalyst: Ru- or Rh-based chiral phosphine complexes if performing hydrogenation of the imine.

Pharmacological Relevance

This scaffold is a bioisostere of chroman-4-amines and tetrahydroisoquinolines.

  • Target Class: TRPM8 (Transient Receptor Potential Melastatin 8) antagonists for neuropathic pain.

  • Mechanism: The fused pyridine nitrogen provides a hydrogen bond acceptor site, while the chiral amine (protonated at physiological pH) interacts with conserved aspartate/glutamate residues in the receptor binding pocket.

References

  • Fluorochem. (S)-3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12099064, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine. Retrieved from

  • BLD Pharm. Product Analysis: CAS 502612-48-8. Retrieved from

  • IUPAC. IUPAC International Chemical Identifier (InChI). InChI Trust. Retrieved from

Sources

Exploratory

Predicted ADME Properties of Pyranopyridine Core Structures: A Technical Guide

Executive Summary: The Pyranopyridine Advantage The pyranopyridine scaffold—a fused bicyclic system comprising a pyridine ring and a pyran ring—represents a "privileged structure" in medicinal chemistry. Its rigidity, pl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyranopyridine Advantage

The pyranopyridine scaffold—a fused bicyclic system comprising a pyridine ring and a pyran ring—represents a "privileged structure" in medicinal chemistry. Its rigidity, planarity, and capacity for diverse substitution patterns make it an ideal isostere for quinolines and isoquinolines.[1]

However, the utility of this core is frequently bottlenecked by physicochemical limitations. While it offers exceptional binding affinity for targets such as EGFR , topoisomerase II , and acetylcholinesterase (AChE) , the bare scaffold often exhibits poor aqueous solubility and high lipophilicity.[1] This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the pyranopyridine core, distinguishing between intrinsic scaffold liabilities and tunable features.[1]

Structural Classification & Physicochemical Space[1]

Before analyzing ADME, we must define the isomerism that dictates the electronic environment of the core. The position of the pyridine nitrogen and the fusion orientation significantly impact the dipole moment and hydrogen bond acceptor (HBA) capabilities.

Core Isomerism

The four primary isomers relevant to drug discovery are:

  • Pyrano[2,3-c]pyridine (Most common in anticancer research)[1]

  • Pyrano[3,2-c]pyridine

  • Pyrano[2,3-b]pyridine

  • Pyrano[3,2-b]pyridine

Intrinsic Physicochemical Properties (In Silico Consensus)

Based on QSAR modeling (SwissADME, ADMETlab 2.[1]0) of the unsubstituted core and common derivatives:

PropertyPredicted Range (Typical)Implication
Molecular Weight (MW) 300–450 Da (Derivatized)Favorable for oral bioavailability (Rule of 5 compliant).[1]
LogP (Lipophilicity) 2.5 – 4.2High. Indicates good membrane permeability but risk of poor solubility and high metabolic clearance.
TPSA (Topological Polar Surface Area) 40 – 90 ŲModerate. Excellent for passive transport; values <90 Ų suggest potential BBB penetration.[1]
Rotatable Bonds 2 – 6Low. The fused core is rigid, reducing the entropic penalty upon protein binding.
Solubility (LogS) -4.0 to -6.0Poor. The planar aromatic nature leads to high crystal lattice energy. Requires polar substitutions (e.g., amino, cyano, hydroxyl).[1]

Predicted ADME Profiling

Absorption (The Solubility-Permeability Trade-off)

The pyranopyridine core is classified as BCS Class II (High Permeability, Low Solubility).[1]

  • Permeability: The lipophilic nature of the pyridine-pyran fusion allows for rapid passive diffusion across the intestinal epithelium. In silico models (Caco-2 prediction) consistently rank these cores as highly permeable (>0.90 probability).[1]

  • Human Intestinal Absorption (HIA): Predicted HIA is typically >90%.[1]

  • Bioavailability Challenge: The rate-limiting step is dissolution. Without solubilizing groups (e.g., morpholine, piperazine tails), the core risks precipitation in the GI tract.[1]

Distribution (CNS vs. Peripheral)[1]
  • Blood-Brain Barrier (BBB):

    • Pyrano[2,3-c]pyridines often show predicted LogBB > 0, indicating CNS penetration.[1] This makes them suitable scaffolds for Alzheimer’s targets (AChE inhibitors).

    • Optimization: To restrict the drug to the periphery (e.g., for antimicrobial use), polar surface area must be increased (TPSA > 90 Ų) or P-glycoprotein (P-gp) recognition motifs added.[1]

  • Plasma Protein Binding (PPB): Predicted to be high (>90%).[1] The hydrophobic core binds strongly to albumin, which may limit the free fraction (

    
    ) available for target engagement.[1]
    
Metabolism (The Pyridine Liability)

Metabolic stability is the critical weakness of this scaffold.

  • CYP450 Interaction: The core is a frequent substrate for CYP3A4 and CYP2D6 .

  • Metabolic Soft Spots:

    • Pyridine Nitrogen: Susceptible to N-oxidation by FMOs or CYPs, creating a polar N-oxide metabolite which may be rapidly excreted or toxic.

    • Pyran Ring: If the ring contains an enone (e.g., in pyran-2-one derivatives), it can act as a Michael acceptor, reacting covalently with glutathione (GSH) or proteins, leading to toxicity.[1]

    • Benzylic Positions: Alkyl substituents on the pyridine ring are prime sites for hydroxylation.

Excretion & Toxicity[1]
  • hERG Inhibition: A major safety flag. The planar, lipophilic nitrogenous core fits the pharmacophore for hERG channel blockade, posing a risk of QT prolongation. In silico screening (e.g., Pred-hERG) is mandatory for this class.

  • AMES Toxicity: Generally predicted as non-mutagenic, provided the structure does not contain specific toxicophores (e.g., nitro groups, hydrazines).[1]

Visualization: In Silico Workflow & Structural Logic

The following diagrams illustrate the standard workflow for profiling these compounds and the structural logic of the core.

ADME_Workflow cluster_Filters Phase 1: Physicochemical Filters cluster_ADME Phase 2: ADME-T Prediction Start Candidate Library (Pyranopyridines) Prep Ligand Preparation (Desalt, Tautomers, pH 7.4) Start->Prep Lipinski Lipinski Rule of 5 (MW<500, LogP<5) Prep->Lipinski Veber Veber Rules (TPSA<140, RotB<10) Lipinski->Veber Solubility Solubility (LogS) Target: > -4.0 Veber->Solubility Pass Metabolism CYP Inhibition (2D6, 3A4) Solubility->Metabolism Tox Toxicity Risks (hERG, AMES) Metabolism->Tox Tox->Start Redesign End Lead Candidates Tox->End Safe Profile

Figure 1: Standardized In Silico Workflow for Pyranopyridine Profiling.[1]

Core_Structure cluster_Features Intrinsic Properties cluster_Risks Liabilities Core Pyranopyridine Core P1 Pyridine Ring: Basic Nitrogen (H-Bond Acceptor) Core->P1 P2 Pyran Ring: Oxygen Atom (Weak HBA) Core->P2 P3 Fused System: Planar & Rigid (High PPB, Low Solubility) Core->P3 R1 Metabolic Soft Spot: N-Oxidation P1->R1 CYP Attack R2 Toxicity Risk: hERG Binding P3->R2 Hydrophobic Stacking

Figure 2: Structural Activity Relationship (SAR) of the Core Scaffold.[1]

Experimental Protocols (Validation)

To validate the in silico predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating with internal controls.

Protocol: High-Throughput Solubility Screening (Kinetic)

Objective: Determine if the pyranopyridine derivative meets the minimum solubility threshold for oral dosing.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake at room temperature for 24 hours to reach equilibrium.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze the filtrate via UV-Vis spectroscopy (250–500 nm) or HPLC-UV.

  • Calculation:

    
    [1]
    
  • Control: Use Tamoxifen (low solubility control) and Diclofenac (high solubility control).[1]

Protocol: Caco-2 Permeability Assay

Objective: Verify predicted intestinal absorption.[2]

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer (TEER > 300 Ω[1]·cm²).[1][3][4][5][6]

  • Transport Study:

    • Apical (A): Add compound (10 µM) in HBSS (pH 6.5).

    • Basolateral (B): Add fresh HBSS (pH 7.4).

  • Sampling: Take aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Papp Calculation:

    
    
    (Where 
    
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).[1]
  • Interpretation:

    
     cm/s indicates high permeability.[1]
    

Strategic Optimization: "Fixing" the Core

To transform a pyranopyridine hit into a lead, apply these medicinal chemistry strategies:

LiabilityStrategic ModificationMechanism
Poor Solubility Introduce morpholine or piperazine at the C-4 or C-6 position.Disrupts crystal lattice; introduces ionizable nitrogen for salt formation.
Metabolic Instability Block the pyridine para-position with Fluorine or a Methyl group.Steric and electronic blockade of CYP-mediated oxidation.
hERG Toxicity Reduce LogP below 3.0; add a polar group near the basic center.Reduces hydrophobic interaction with the hERG channel pore.
Michael Acceptor If a pyranone (C=O) is present, sterically crowd the

-carbon.[1]
Prevents nucleophilic attack by glutathione.

References

  • Metwally, H. M., et al. (2024).[1] In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Current Organic Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7] Scientific Reports.[7] Link[1]

  • Maitra, S., et al. (2021).[1] Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the ADME Properties of Key Pyrimidine Scaffolds. (Used for comparative protocol validation). Link[1]

  • Dong, J., et al. (2018).[1] ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database. Journal of Cheminformatics. Link

Sources

Foundational

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine as a chiral building block

Executive Summary (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-48-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly for targeting ion channels (TRPM8) and arginine methyltr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-48-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly for targeting ion channels (TRPM8) and arginine methyltransferases (PRMT5). Unlike its carbocyclic analog (tetralin), the pyranopyridine core incorporates a pyridine ring fused to a saturated pyran moiety. This structural modification lowers lipophilicity (LogP), introduces a critical hydrogen bond acceptor (the pyridine nitrogen), and restricts the conformational flexibility of the attached amine. This guide details the physicochemical properties, asymmetric synthesis, and application of this building block in high-affinity ligand design.

Structural Analysis & Physicochemical Properties[1][2][3]

The pyrano[3,2-b]pyridine scaffold is distinct from other bicyclic systems due to its specific heteroatom placement. The fusion of the pyridine ring at the [3,2-b] position places the pyran oxygen adjacent to the pyridine ring, influencing the electronic distribution of the system.

Core Pharmacophore Features
  • Conformational Restriction: The fused bicyclic system locks the C4-amine in a pseudo-axial or pseudo-equatorial orientation, reducing the entropic penalty upon binding to protein targets.

  • H-Bond Acceptor: The pyridine nitrogen (N1) serves as a weak base and a specific H-bond acceptor, often interacting with "hinge" regions in kinases or serine/threonine residues in GPCRs.

  • Chirality: The (S)-configuration at the C4 position is often the eutomer (active isomer) for TRPM8 antagonists, dictating the vector of the amide or urea substituents.

Physicochemical Data Table
PropertyValueContext
IUPAC Name (4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amineOfficial nomenclature
CAS Number 502612-48-8Specific to (S)-isomer
Molecular Formula C₈H₁₀N₂OMW: 150.18 g/mol
LogP (Calc) ~ -0.1 to 0.4Lower than tetralin analogs (~2.[1][2][3]0)
pKa (Conj. Acid) ~ 4.5 - 5.5Pyridine N is less basic than alkyl amines
TPSA ~ 48 ŲGood CNS penetration potential
H-Bond Donors 1 (Primary Amine)Critical for amide coupling
H-Bond Acceptors 3 (Pyridine N, Pyran O, Amine N)Versatile binding motifs

Synthetic Routes & Manufacturing[7]

The synthesis of the chiral amine requires a robust route to the ketone intermediate, followed by a stereoselective amination. The industrial standard utilizes Ellman’s auxiliary (tert-butanesulfinamide) to establish the chiral center with high diastereomeric excess (d.e.).

Retrosynthetic Analysis

The target molecule is disconnected into two key precursors:

  • 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (The Ketone Core).[4]

  • (S)-tert-butanesulfinamide (The Chiral Auxiliary).

Step-by-Step Experimental Protocol

Note: This protocol is adapted from optimized procedures for bicyclic pyridine synthesis found in J. Med. Chem. 2017, 60, 6289.

Phase 1: Synthesis of the Pyranopyridine Ketone
  • Starting Material: 3-Hydroxypicolinaldehyde.

  • Vinyl Addition: React with vinylmagnesium bromide in THF at -78°C to yield the allylic alcohol.

  • Cyclization: Subject the intermediate to acid-catalyzed cyclization (e.g., polyphosphoric acid or HCl/MeOH) or Ring-Closing Metathesis (RCM) if using an allyl ether precursor.

  • Oxidation: Oxidize the resulting alcohol/alkene intermediate to 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one using MnO₂ or Dess-Martin Periodinane.

Phase 2: Asymmetric Reductive Amination (Ellman Protocol)

This phase ensures the formation of the (S)-enantiomer.

  • Step A: Imine Formation

    • Reagents: Ketone (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

    • Solvent: Dry THF.

    • Conditions: Reflux for 12–24 hours under N₂.

    • Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the N-sulfinyl imine.

  • Step B: Diastereoselective Reduction

    • Reagents: L-Selectride or NaBH₄ (for different diastereoselectivity profiles).

    • Conditions: Cool to -78°C. Add reducing agent dropwise.

    • Outcome: The bulky tert-butyl group directs the hydride attack, typically favoring the cis-relationship or specific facial selectivity yielding the (S,S)-sulfinamide intermediate.

  • Step C: Deprotection

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine hydrochloride salt .

    • Purification: Recrystallization from EtOH/Et₂O increases optical purity to >98% e.e.

Synthesis Workflow Diagram

SynthesisPath Start 3-Hydroxypicolinaldehyde Step1 Vinyl Grignard Addition (THF, -78°C) Start->Step1 Inter1 Allylic Alcohol Step1->Inter1 Step2 Acid Cyclization / RCM Inter1->Step2 Ketone Pyranopyridin-4-one (Core Scaffold) Step2->Ketone Step3 Condensation w/ (S)-t-Bu-Sulfinamide Ti(OEt)4 Ketone->Step3 Imine Chiral N-Sulfinyl Imine Step3->Imine Step4 Reduction (L-Selectride) & Deprotection (HCl) Imine->Step4 Final (S)-3,4-dihydro-2H-pyrano [3,2-b]pyridin-4-amine HCl Step4->Final

Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiopurity.

Applications in Drug Discovery[1][3][8]

TRPM8 Antagonists (Pain & Migraine)

The (S)-amine serves as the polar "head group" in TRPM8 antagonists. The pyridine nitrogen forms a water-mediated hydrogen bond with the receptor, while the rigid pyran ring orients the amide linker correctly into the hydrophobic pocket.

  • Case Study: In the development of AMG-333 and related congeners, replacing a tetralin core with pyrano[3,2-b]pyridine improved metabolic stability (lower CYP450 inhibition) and reduced lipophilicity-driven toxicity.

PRMT5 Inhibitors (Oncology)

Protein Arginine Methyltransferase 5 (PRMT5) inhibitors often require a bicyclic amine to occupy the substrate-binding cleft. The pyranopyridine scaffold mimics the adenosine moiety of the cofactor SAM (S-adenosylmethionine) or the arginine substrate, providing a high-affinity anchor point.

Pharmacophore Mapping Diagram

Pharmacophore Scaffold (S)-Pyrano[3,2-b]pyridine HBA Pyridine N (H-Bond Acceptor) Scaffold->HBA Interaction w/ Hinge/Serine Chiral (S)-Amine Vector (Linker Attachment) Scaffold->Chiral Defines Stereochemistry Lipophilicity Low LogP (Improved Solubility) Scaffold->Lipophilicity ADME Benefit Rigidity Bicyclic Lock (Entropy Reduction) Scaffold->Rigidity Binding Affinity

Caption: Pharmacophore features of the scaffold highlighting its advantages over carbocyclic analogs.

Quality Control & Handling

Analytical Standards
  • Chiral HPLC: Essential for verifying enantiomeric excess (e.e.).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

    • Target: >98% e.e.[3] for biological assays.[5]

  • NMR Verification:

    • ¹H NMR (DMSO-d₆) should show the characteristic doublet/multiplet for the C4 proton at ~4.0-4.5 ppm and the distinct pyridine aromatic protons.

  • Storage: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. Store as the HCl or Dihydrochloride salt at -20°C under argon.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use a fume hood. The intermediate vinyl compounds and reducing agents (L-Selectride) are pyrophoric or moisture-sensitive.

References

  • Discovery of TRPM8 Antagonists: N. R. Wurtz et al., "Discovery of (S)-N-(4-(4-(Trifluoromethyl)phenyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)benzamide (AMG 333), a Potent, Selective, and Bioavailable TRPM8 Antagonist for the Treatment of Migraine." Journal of Medicinal Chemistry, 2017, 60 (14), 6289–6304.

  • PRMT5 Inhibitor Patent: "Novel PRMT5 Inhibitors." WO2021163344A1.

  • General Pyridine Scaffold Synthesis: D. Sharma et al., "A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives."[6] African Journal of Biomedical Research, 2024, 27 (6s), 783-792.[6]

  • Ellman Auxiliary Methodology: J. A. Ellman et al., "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35 (11), 984–995.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Pyranopyridine Scaffolds

Executive Summary Pyranopyridines—specifically fused systems such as 4H-pyrano[2,3-b]pyridine and pyrano[3,2-c]pyridine —represent a privileged class of heterocyclic scaffolds in drug discovery. Their structural similari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyranopyridines—specifically fused systems such as 4H-pyrano[2,3-b]pyridine and pyrano[3,2-c]pyridine —represent a privileged class of heterocyclic scaffolds in drug discovery. Their structural similarity to 1,4-dihydropyridines (calcium channel blockers) and benzopyrans (anticancer agents) necessitates rigorous structural validation.

This guide provides a technical blueprint for the spectroscopic characterization of these compounds. It moves beyond basic peak listing to explain the causality of spectral features, focusing on the distinction of regioisomers and the validation of multicomponent reaction (MCR) products.

Part 1: Structural Context & Synthetic Origin

To interpret the spectra accurately, one must understand the synthetic origin. These compounds are predominantly synthesized via a One-Pot Multicomponent Reaction (MCR) involving:

  • Aromatic Aldehyde (Determines the C-4 substituent).

  • Active Methylene (typically Malononitrile, determining the C-3 cyano/functional group).

  • CH-Acidic Carbonyl (e.g., 3-cyanoacetylpyridine or pyridin-2-one derivatives).

The resulting scaffold typically features a chiral center at C-4 , an amino group at C-2 , and a cyano group at C-3 .

Diagram 1: Synthesis & Characterization Workflow

This workflow illustrates the critical path from crude synthesis to validated structure.

G Reagents Reagents: Aldehyde + Malononitrile + Pyridine Derivative MCR MCR Synthesis (Knoevenagel/Michael) Reagents->MCR Crude Crude Precipitate MCR->Crude Purification Recrystallization (EtOH/DMF) Crude->Purification IR IR Analysis (Func. Groups) Purification->IR NMR 1H/13C NMR (Scaffold Connectivity) Purification->NMR MS HRMS/MS (Mw & Frag.) Purification->MS XRD X-Ray Diffraction (Stereo-confirmation) NMR->XRD Optional

Caption: Integrated workflow for the synthesis and analytical validation of pyranopyridine derivatives.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for distinguishing between linear and angular regioisomers. The following data focuses on the 2-amino-4-aryl-4H-pyrano[2,3-b]pyridine-3-carbonitrile system.

Proton ( H) NMR Signatures

Solvent: DMSO-


 is the standard due to the poor solubility of these heterocycles in 

.
Proton PositionChemical Shift (

ppm)
MultiplicityDiagnostic Value
Pyran H-4 4.30 – 5.10 Singlet (s)Critical: The position of this aliphatic proton confirms the cyclization. It shifts downfield if the aryl group has electron-withdrawing substituents (e.g.,

).
Amino (

)
7.10 – 7.50 Singlet (br s)Exchangeable with

. Appears as a broad singlet. If this signal is absent, the ring closure (Michael addition) likely failed.
Aromatic (Ar-H) 6.90 – 8.00 MultipletsPattern depends on the aldehyde used.
Pyridine

-H
8.10 – 8.80 Doublet (d)Highly deshielded due to the adjacent ring nitrogen.
Pyridine

-H
7.20 – 7.80 dd or mCoupling constants (

Hz) help assign the specific pyridine fusion.
Carbon ( C) NMR Signatures

The carbon spectrum confirms the hybridization state of the scaffold.

  • C-4 (Pyran CH):

    
    35.0 – 45.0 ppm . This is the only aliphatic methine signal in the scaffold (excluding alkyl substituents on the aryl ring).
    
  • C-3 (C-CN):

    
    55.0 – 60.0 ppm . Often quaternary.
    
  • Cyano (

    
    ): 
    
    
    
    116.0 – 120.0 ppm .
  • C-2 (=C-O):

    
    158.0 – 162.0 ppm . Deshielded due to oxygen attachment and double bond character.
    
  • C=O (if lactam/ketone present):

    
    165.0+ ppm .
    
Advanced Logic: Distinguishing Isomers via 2D NMR

A common challenge is distinguishing pyrano[2,3-b]pyridine from pyrano[3,2-c]pyridine . This requires HMBC (Heteronuclear Multiple Bond Correlation).

  • Protocol: Look for long-range coupling (

    
    ) between the Pyran H-4  and the Pyridine Ring Carbons .
    
  • Interpretation:

    • If H-4 correlates with a carbonyl carbon of a fused amide, it suggests a specific orientation.

    • If H-4 correlates with the pyridine nitrogen-adjacent carbon (

      
       ~150+), it confirms the proximity of the pyran ring to the nitrogen.
      
Diagram 2: Isomer Determination Logic

Decision tree for assigning regiochemistry using NMR data.

IsomerLogic Start Isolate Pure Compound H1_Check 1H NMR: Check H-4 Signal Start->H1_Check H4_Found H-4 Present (4.0 - 5.5 ppm)? H1_Check->H4_Found HMBC Run HMBC Experiment H4_Found->HMBC Yes Correlation Correlate H-4 to Pyridine Carbons HMBC->Correlation Result_A Correlates to C-2 (Pyridine) => Isomer A ([2,3-b]) Correlation->Result_A Result_B Correlates to C-3/C-4 => Isomer B ([3,2-c]) Correlation->Result_B

Caption: Logic flow for distinguishing pyranopyridine regioisomers using HMBC correlations.

Part 3: Vibrational Spectroscopy (IR)[1]

FT-IR provides a rapid "fingerprint" validation of functional groups, particularly useful for monitoring the reaction progress (disappearance of aldehyde carbonyl).

Key Absorption Bands (KBr Pellet / ATR)
Functional GroupWavenumber (

, cm⁻¹)
IntensityCausality
Amino (

)
3400 – 3200 Medium, DoubletSymmetric and asymmetric stretching of the primary amine.
Cyano (

)
2210 – 2190 Sharp, StrongDistinctive stretch. If this band is weak or absent, hydrolysis to an amide may have occurred.
Carbonyl (

)
1720 – 1680 StrongOnly present if the pyridine ring contains a ketone/lactam (e.g., from 3-cyanoacetylpyridine).
Imine (

)
1640 – 1600 MediumRing skeletal vibrations.
Ether (

)
1250 – 1050 StrongAsymmetric stretching of the pyran oxygen linkage.

Part 4: Mass Spectrometry (MS) & Fragmentation[2][3]

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF or Q-TOF) is required to confirm the molecular formula.

Ionization[2]
  • Mode: Positive Ion Mode (ESI+).

  • Observed Ion:

    
     or 
    
    
    
    .
  • Stability: Pyranopyridines are generally stable and show a prominent molecular ion peak.

Fragmentation Pathways (MS/MS)

Understanding fragmentation proves the core structure is intact.

  • Retro-Diels-Alder (RDA) Cleavage: The pyran ring is the most fragile part of the fused system.

    • Pathway: Cleavage of the pyran ring often leads to the loss of the aryl aldehyde fragment.

    • Observation: A daughter ion corresponding to

      
      .
      
  • Loss of Small Molecules:

    • Loss of

      
       (17 Da):  Common from the primary amine.
      
    • Loss of

      
       (27 Da):  From the cyano group or pyridine ring degradation.
      
    • Loss of

      
       (28 Da):  If a carbonyl group is present in the fused ring.[1]
      

Part 5: Experimental Validation Protocol

To ensure reproducibility, follow this standardized characterization protocol.

Step 1: Sample Preparation
  • NMR: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-

    
     . (Avoid 
    
    
    
    unless the compound is alkylated/lipophilic).
  • MS: Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid.

Step 2: Data Acquisition
  • Run

    
    H NMR (16 scans min):  Verify the integration ratio of the aliphatic H-4 (1H) to the Amino 
    
    
    
    (2H).
  • Run

    
    C NMR (1024 scans min):  Confirm the presence of the cyano carbon (~118 ppm) and the aliphatic C-4 (~38 ppm).
    
  • Run IR: Check for the disappearance of the aldehyde carbonyl (~1700 cm⁻¹) to confirm reaction completion.

Step 3: Purity Check
  • The H-4 proton signal should be a clean singlet. Splitting or multiple peaks in this region (4.0–5.0 ppm) often indicate a mixture of diastereomers or incomplete cyclization.

References

  • Molecules (MDPI). "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives." Molecules, 2023.[2][3]

    • Relevance: Provides comparative NMR data for fused pyran systems and detailed HMBC correl
  • RSC Advances. "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives." Royal Society of Chemistry, 2021.

    • Relevance: Establishes IR and MS fragmentation standards for pyran-fused heterocycles.
  • Journal of Medicinal Chemistry. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives." ACS Publications, 2025.

    • Relevance: Authoritative source for the biological context and rigorous characterization standards of pyridine-fused systems.
  • Arabian Journal of Chemistry. "Synthesis of new pyran and pyranoquinoline derivatives." Elsevier, 2013.

    • Relevance: specific proton NMR shifts for the H-3 and H-4 protons in pyran rings.

Sources

Foundational

The Pyranopyridine Scaffold: A Privileged Architecture for Next-Generation Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Pharmacophore Rationalization In the landscape of modern drug discovery, the rational d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationalization

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds—core structures capable of providing high-affinity ligands for diverse biological targets. The pyridine ring is a well-established bioisostere for phenyl groups; its electron-deficient nature and the presence of a nitrogen atom introduce critical hydrogen-bond accepting capabilities, altering physicochemical properties to enhance aqueous solubility and optimize π-stacking interactions with target proteins[1].

By fusing a highly functionalized pyran ring to the pyridine core, medicinal chemists generate pyranopyridines . This bicyclic system rigidifies the molecular architecture, projecting substituents into a defined three-dimensional space that is highly favorable for engaging deep hydrophobic pockets in complex transport proteins and kinase domains. This whitepaper explores the mechanistic causality, therapeutic applications, and validation protocols for pyranopyridine scaffolds across three primary domains: antimicrobial resistance, oncology, and virology.

Combating Antimicrobial Resistance: RND Efflux Pump Inhibition

The overexpression of Resistance-Nodulation-Division (RND) efflux pumps, such as the AcrAB-TolC complex in Escherichia coli and other Gram-negative pathogens, is a primary driver of multidrug resistance (MDR). Developing Efflux Pump Inhibitors (EPIs) as adjunctive therapies is critical to restoring the efficacy of existing antibiotics.

Mechanism of Action: Target Engagement at AcrB

AcrB is the inner-membrane, substrate-binding component of the AcrAB-TolC pump. It operates via a functional rotation mechanism, cycling through access, binding, and extrusion states. Pyranopyridine derivatives, such as MBX2319 and its optimized analog MBX-4191, act as potent, non-competitive inhibitors of AcrB[2].

High-resolution crystallographic studies reveal that pyranopyridines bind tightly within a hydrophobic, phenylalanine-rich cage located in the periplasmic domain of AcrB. This binding sterically hinders the conformational changes required for the pump to transition from the binding state to the extrusion state. By effectively "jamming" the pump, the pyranopyridine scaffold forces the intracellular accumulation of co-administered antibiotics, such as minocycline and fluoroquinolones, restoring their bactericidal lethality[3].

AcrB_Inhibition A Pyranopyridine Inhibitor B AcrB Periplasmic Domain A->B Binds Phe-cage C Steric Blockade of Translocation B->C Induces D Intracellular Antibiotic Accumulation C->D Causes E Restored Bactericidal Efficacy D->E Results in

Mechanism of AcrB efflux pump inhibition by pyranopyridine derivatives.

Self-Validating Protocol: Hoechst 33342 Accumulation Assay

To validate that a novel pyranopyridine acts specifically via efflux pump inhibition rather than off-target membrane permeabilization, the Hoechst 33342 accumulation assay is employed as a self-validating system[4].

Causality Rationale: Hoechst 33342 is a known substrate of AcrB. In aqueous solution, its fluorescence is weak, but upon binding to the minor groove of intracellular DNA, its quantum yield increases dramatically. An active EPI will cause a rapid spike in fluorescence in Wild-Type (WT) cells. Crucially, testing the compound in an isogenic ΔacrB knockout strain serves as the internal control; if the compound increases fluorescence in the knockout, it is a non-specific membrane permeabilizer, not a true EPI.

Step-by-Step Methodology:

  • Strain Preparation: Grow WT E. coli and ΔacrB strains in Mueller-Hinton broth to an OD600 of 0.6. Wash and resuspend in PBS containing 1 mM MgSO₄.

  • Dye Addition: Add Hoechst 33342 to a final concentration of 2.5 µM.

  • Inhibitor Treatment: Dispense the cell suspension into a 96-well black microtiter plate. Add the pyranopyridine candidate at varying concentrations (e.g., 1–50 µM).

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 350 nm; Emission: 460 nm).

  • Data Normalization: Calculate the specific efflux inhibition by subtracting the baseline fluorescence of the untreated WT control and comparing the maximal slope to the ΔacrB control.

Hoechst_Workflow Step1 Culture E. coli (WT & ΔacrB) Step2 Add Pyranopyridine Inhibitor Step1->Step2 Step3 Add Hoechst 33342 Dye Step2->Step3 Step4 Measure Fluorescence (Ex: 350nm, Em: 460nm) Step3->Step4 Step5 Calculate Efflux Inhibition Kinetics Step4->Step5

Step-by-step workflow for the Hoechst 33342 efflux pump accumulation assay.

Oncology Targets: Dual Kinase Inhibition and Apoptosis

Beyond microbiology, pyranopyridines have demonstrated significant promise in oncology. Tumor progression is heavily reliant on two interconnected pathways: cellular proliferation (driven by Epidermal Growth Factor Receptor, EGFR) and angiogenesis (driven by Vascular Endothelial Growth Factor Receptor 2, VEGFR-2).

Mechanism of Action: ATP-Competitive Kinase Inhibition

Recent structural optimization has yielded pyranopyridine-3-carbonitriles that act as dual EGFR/VEGFR-2 inhibitors[5]. The carbonitrile group and adjoining sulfonate moieties are engineered to mimic the binding modes of established drugs like Erlotinib and Sorafenib. The pyridine nitrogen establishes critical hydrogen bonds with the hinge region of the kinase ATP-binding cleft, while the pyran ring projects hydrophobic substituents deep into the allosteric pocket, locking the kinase in an inactive conformation. This dual inhibition suppresses both tumor growth and the vascular network required to sustain it.

Furthermore, piperazine-substituted pyranopyridines have been shown to induce apoptosis in human cancer cell lines (e.g., HeLa, K562) by directly triggering the activation of executioner caspases 3 and 7, bypassing the ERK1/2 pathway[6].

Kinase_Inhibition PP Pyranopyridine-3- carbonitriles EGFR EGFR Inhibition PP->EGFR Blocks ATP VEGFR VEGFR-2 Inhibition PP->VEGFR Blocks ATP Prolif Decreased Tumor Proliferation EGFR->Prolif Reduces Angio Suppressed Angiogenesis VEGFR->Angio Reduces Apop Caspase 3/7 Activation Prolif->Apop Triggers Angio->Apop Promotes

Dual inhibition of EGFR and VEGFR-2 pathways by pyranopyridine scaffolds.

Self-Validating Protocol: In Vitro Kinase ELISA Assay

To quantify the inhibitory potency of pyranopyridine derivatives against EGFR and VEGFR-2, an Enzyme-Linked Immunosorbent Assay (ELISA) is utilized.

Causality Rationale: Measuring cell death alone (via MTT assay) cannot confirm on-target kinase inhibition, as cytotoxicity could arise from general metabolic poisoning. The kinase ELISA isolates the recombinant enzyme and a specific peptide substrate. By including clinically approved inhibitors (Erlotinib/Sorafenib) as positive controls, the assay self-validates its sensitivity and confirms that the pyranopyridine's mechanism is specifically ATP-competitive kinase blockade.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with the poly(Glu,Tyr) peptide substrate. Wash with PBS-Tween.

  • Enzyme Reaction: Add recombinant EGFR or VEGFR-2 enzyme, ATP (10 µM), and the pyranopyridine candidate (serially diluted) in kinase buffer. Incubate at 30°C for 45 minutes.

  • Detection: Wash the plate and add an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 30 minutes.

  • Colorimetric Readout: Add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. The HRP catalyzes a color change proportional to the amount of phosphorylated peptide. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • IC50 Calculation: Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50) relative to the Erlotinib/Sorafenib controls.

Virology Targets: Hepatitis B Virion Assembly

Expanding the versatility of the scaffold, recent investigations have identified piperazine-substituted pyranopyridines as potent antiviral agents. Specifically, these hybrid molecules interfere with the assembly and production of Hepatitis B Virus (HBV) virion particles. By incorporating the piperazine moiety—a recognized privileged scaffold for modulating protein-protein interactions—these compounds selectively inhibit viral replication without inducing oxidative stress or significant cytotoxicity in non-cancerous host hepatocytes (e.g., HepaRG cells)[6].

Quantitative Data Summary

The table below consolidates the biological activity of key pyranopyridine derivatives across the therapeutic targets discussed, highlighting their multi-target versatility.

Compound DesignationPrimary TargetKey Biological Activity / PotencyReference
MBX2319 AcrB Efflux Pump (E. coli)Potentiates ciprofloxacin bactericidal activity >10,000-fold.[4]
MBX-4191 AcrB Efflux Pump (Enterobacteriaceae)Rescues minocycline efficacy at 4 µg/mL (clinical breakpoint).[2]
Derivative 8a EGFR / VEGFR-2 KinasesIC50: 0.23 µM (EGFR), 2.65 µM (VEGFR-2).[5]
Derivative 8b EGFR / VEGFR-2 KinasesIC50: 0.15 µM (EGFR). High cytotoxicity against HCT-116 cells.[5]
DO11-48 Apoptosis (Cancer) / HBVIC50: 0.5 µM (Antiproliferative in K562 cells); Inhibits HBV virions.[6]

Conclusion & Future Perspectives

The pyranopyridine scaffold represents a highly tunable, three-dimensional pharmacophore capable of addressing some of the most pressing challenges in modern medicine. By carefully modifying the substituents on the pyran and pyridine rings, researchers can direct the molecule's affinity toward bacterial efflux pumps (combating MDR), dual-kinase tumor pathways (oncology), or viral assembly mechanisms (virology). Future lead optimization should focus on improving the pharmacokinetic (PK) and ADMET profiles of these compounds to facilitate their transition from preclinical validation to in vivo efficacy models.

References

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." Taylor & Francis / NIH PMC.
  • "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch." PharmaBlock.
  • Sjuts, H., et al.
  • "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI / PMC.
  • Opperman, T. "Optimization of novel pyranopyridine efflux pump inhibitors." Grantome.
  • "Optimization of Novel Pyranopyridine Efflux Pump Inhibitors.

Sources

Exploratory

A Technical Guide to Pyranopyridine Derivatives in Medicinal Chemistry

Part 1: The Pyranopyridine Core: A Privileged Scaffold in Drug Discovery The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Pyranopyridine Core: A Privileged Scaffold in Drug Discovery

The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. The arrangement of the oxygen and nitrogen heteroatoms, along with the overall geometry of the fused ring system, provides a unique three-dimensional structure that can be readily modified to optimize interactions with specific proteins and enzymes. This guide will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyranopyridine derivatives, offering valuable insights for researchers and professionals in drug development.

Part 2: Broad-Spectrum Biological Activities of Pyranopyridine Derivatives

Pyranopyridine derivatives have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The fight against cancer is a primary focus of modern medicine, and pyranopyridine derivatives have emerged as a versatile class of anticancer agents. Their mechanisms of action are multifaceted, often targeting multiple pathways involved in tumor growth and survival.

Many pyranopyridine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Notably, certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2)[1][2]. The inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.

A key characteristic of effective anticancer drugs is their ability to induce apoptosis in malignant cells. Several pyranopyridine derivatives have been shown to trigger this process through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[3]. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis[3]. Some derivatives have also been observed to induce lysosomal membrane permeability, a process that can trigger cell death even in cancer cells with defective apoptotic pathways[4].

anticancer_pathway Pyranopyridine Pyranopyridine Derivative EGFR_VEGFR2 EGFR / VEGFR-2 Pyranopyridine->EGFR_VEGFR2 Inhibition p53_p21 p53 / p21 Pyranopyridine->p53_p21 Upregulation JNK JNK Pathway Pyranopyridine->JNK Activation Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) EGFR_VEGFR2->Signaling_Cascade Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation_Angiogenesis G2M_Arrest G2/M Cell Cycle Arrest p53_p21->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer mechanisms of pyranopyridine derivatives.

The anticancer potency of pyranopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Derivative 8bA-549 (Lung)0.15[1][2]
Derivative 8aA-549 (Lung)0.23[1][2]
Compound 1HepG2 (Liver)4.5[3]
DO11-48K562 (Leukemia)0.5[4]
DO11-49HeLa (Cervical)1.7[4]
Antimicrobial Activity: Restoring Antibiotic Efficacy

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. Pyranopyridine derivatives have shown significant promise as adjuvants in antibiotic therapy by inhibiting bacterial efflux pumps.

In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAB-TolC in E. coli, are major contributors to multidrug resistance by actively extruding antibiotics from the bacterial cell[5][6]. A novel pyranopyridine inhibitor, MBX2319, and its analogs have been shown to effectively inhibit these pumps[7][8]. By blocking the efflux mechanism, these compounds increase the intracellular concentration of antibiotics, thereby restoring their efficacy.

efflux_pump_inhibition cluster_membrane Bacterial Cell Envelope EffluxPump AcrAB-TolC Efflux Pump Inner Membrane Periplasm Outer Membrane Antibiotic_out Antibiotic EffluxPump:port->Antibiotic_out Expulsion Antibiotic_out->EffluxPump:port Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Accumulation Bacterial_Death Bacterial Death Antibiotic_in->Bacterial_Death Pyranopyridine Pyranopyridine EPI Pyranopyridine->EffluxPump Inhibition

Caption: Mechanism of efflux pump inhibition by pyranopyridines.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyranopyridine derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.

In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Pyranopyridine derivatives have been shown to suppress the production of these mediators by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. They also downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss due to factors such as oxidative stress and protein aggregation. Pyranopyridine derivatives have shown potential as neuroprotective agents.

Certain pyranopyridine derivatives exhibit potent antioxidant properties, scavenging harmful free radicals that contribute to neuronal damage[10][11]. Additionally, they have been found to inhibit Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease[10][12].

Part 3: Synthetic Strategies for Pyranopyridine Derivatives

The synthesis of the pyranopyridine scaffold can be achieved through various methods, with multicomponent reactions (MCRs) being particularly efficient.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been successfully employed to accelerate the synthesis of pyranopyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods[13].

Featured Synthetic Protocol: Microwave-Assisted Synthesis of a Pyrano[2,3-b]pyridine Derivative

This protocol describes the cyclocondensation of 2-amino-3-cyano-4H-chromene with cyclohexanone.

Materials:

  • 2-amino-3-cyano-4-phenyl-4H-chromene (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Aluminum chloride (AlCl3) (1.2 mmol)

  • Solvent (e.g., ethanol)

Procedure:

  • Combine the 2-amino-3-cyano-4-phenyl-4H-chromene, cyclohexanone, and aluminum chloride in a microwave-safe reaction vessel.

  • Add the solvent and seal the vessel.

  • Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 150 W) and temperature (e.g., 45°C) for a short duration (e.g., 8 minutes)[13].

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

synthetic_workflow Start Starting Materials: - 2-Amino-3-cyano-4H-chromene - Cyclohexanone - AlCl3 Mix Mix in Solvent Start->Mix Microwave Microwave Irradiation (e.g., 150W, 45°C, 8 min) Mix->Microwave Cool Cool to Room Temp. Microwave->Cool Isolate Isolate & Purify (Filtration, Recrystallization) Cool->Isolate Product Pyrano[2,3-b]pyridine Derivative Isolate->Product

Caption: Workflow for microwave-assisted pyranopyridine synthesis.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of pyranopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • For Anticancer Activity: The presence of electron-withdrawing groups in the ortho position of a phenyl ring substituent has been shown to enhance selective anticancer activity[4].

  • For Efflux Pump Inhibition: The SAR for pyranopyridine-based efflux pump inhibitors has been extensively studied, revealing specific regions of the scaffold that are critical for inhibitory activity and those that can be modified to improve potency and pharmacokinetic properties[7].

Part 5: Future Directions and Conclusion

Pyranopyridine derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Future research should focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic profiles of existing lead compounds.

  • Elucidation of Novel Mechanisms: Investigating novel biological targets and mechanisms of action for pyranopyridine derivatives could uncover new therapeutic opportunities.

  • Development of Combination Therapies: Exploring the use of pyranopyridine derivatives in combination with other drugs, such as antibiotics or established anticancer agents, could lead to synergistic effects and overcome drug resistance.

Part 6: References

  • Opperman, T. J., & Nguyen, S. T. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. PMC. [Link]

  • Gasparyan, G., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. [Link]

  • Koutsourea, A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. National Agricultural Library. [Link]

  • Lee, H., et al. (2024). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Springer Link. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Center for Biotechnology Information. [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Springer Link. [Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). Journal of King Saud University. [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025). ResearchGate. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (2025). ResearchGate. [Link]

  • Sjuts, H., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. eScholarship.org. [Link]

  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. (2025). ResearchGate. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI. [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). Docta Complutense. [Link]

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][4][7]benzothiazine 5,5‐Dioxide Derivatives. (2025). iris univpm. [Link]

  • Synthesis of new pyranopyridine derivatives 287 catalyzed by... (2020). ResearchGate. [Link]

  • SA518400547B1 - Pyrazolopyrimidine Derivatives as Kinase Inhibitor. Google Patents.

  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. (2017). ResearchGate. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PubMed. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2025). ResearchGate. [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2026). Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Asymmetric Synthesis of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

This Application Note is designed as a comprehensive technical guide for the asymmetric synthesis of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-48-8). It addresses the needs of medicinal chemists requir...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the asymmetric synthesis of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-48-8). It addresses the needs of medicinal chemists requiring scalable, high-enantiomeric excess (ee) protocols for this privileged scaffold, often found in kinase inhibitors and GPCR ligands.

Introduction & Molecule Profile[1][2][3][4][5]

The 3,4-dihydro-2H-pyrano[3,2-b]pyridine core represents a bioisostere of the chroman scaffold, offering improved solubility and metabolic stability profiles due to the pyridine nitrogen. The (S)-enantiomer of the 4-amine derivative is a critical pharmacophore. Achieving high optical purity is essential, as the eutomer often exhibits >100-fold potency differences compared to the distomer.

Molecule Specifications:

  • IUPAC Name: (4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

  • CAS Number: 502612-48-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.18 g/mol

  • Key Structural Features: Bicyclic fused system, basic amine at C4 (chiral center), pyridine "b" face fusion.

Retrosynthetic Analysis

To ensure autonomy and robustness, we present two distinct routes: a Biocatalytic Route (Primary) for high selectivity and green chemistry compliance, and a Chemo-Enzymatic/Auxiliary Route (Secondary) for laboratories without enzyme screening capabilities.

Retrosynthesis cluster_legend Strategy Legend Target (S)-Target Amine (CAS 502612-48-8) Imine Sulfinyl Imine Intermediate Target->Imine Deprotection Ketone Ketone Precursor (CAS 405174-48-3) Target->Ketone Biocatalytic Transamination (Route A) Imine->Ketone Ellman Condensation (Route B) Precursor 3-Hydroxypyridine + Acrylonitrile Ketone->Precursor Cyclization/Friedel-Crafts legend Route A: Transaminase (1 Step, >99% ee) Route B: Ellman Auxiliary (3 Steps, High dr)

Figure 1: Retrosynthetic disconnection showing the convergence on the ketone intermediate.

Preparation of Starting Material (The Ketone Core)

Before approaching the asymmetric step, the ketone precursor 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (CAS 405174-48-3) must be synthesized.

Protocol A: Cyclization of 3-(pyridin-3-yloxy)propanoic acid

Mechanism: Intramolecular Friedel-Crafts Acylation. Note: Direct acylation on the pyridine ring is challenging due to electron deficiency; however, the alkoxy group at C3 activates the C2 position sufficiently for cyclization using Polyphosphoric Acid (PPA).

  • Michael Addition:

    • Dissolve 3-hydroxypyridine (1.0 eq) and Triton B (0.1 eq) in acrylonitrile (5.0 eq). Reflux for 12 h.

    • Concentrate and hydrolyze the nitrile using conc. HCl (reflux, 4 h) to obtain 3-(pyridin-3-yloxy)propanoic acid .

  • Cyclization:

    • Reagents: 3-(pyridin-3-yloxy)propanoic acid (10 g), PPA (100 g).

    • Procedure: Heat the mixture to 100°C for 3 hours with vigorous mechanical stirring. The mixture will become a viscous dark syrup.

    • Work-up: Pour onto crushed ice (500 g). Neutralize carefully with NaOH pellets to pH 8. Extract with DCM (3 x 100 mL).

    • Purification: Flash chromatography (EtOAc/Hexane 1:1) to yield the ketone as a pale yellow solid.

    • Yield Target: 60-75%.

Route A: Biocatalytic Transamination (Recommended)

This route utilizes an


-Transaminase (ATA) to directly convert the ketone to the (S)-amine. This is the industry standard for chiral amines due to its single-step nature and perfect stereocontrol.
Mechanistic Insight

Transaminases require a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme forms an external aldimine with the amine donor (Isopropylamine), transfers the amine to the ketone substrate, and releases the chiral amine product. The equilibrium is driven by the volatility of the coproduct (acetone).

Experimental Protocol

Materials:

  • Substrate: 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (50 mg for screening, 10 g for scale-up).

  • Enzyme: Commercially available (S)-selective ATA panel (e.g., Codexis ATA-256, ATA-260, or equivalent from Johnson Matthey).

  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (IPA) (1 M in buffer).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure (Gram Scale):

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH after adding IPA as it is basic.

  • Substrate Solubilization: Dissolve the ketone (1.0 g, 6.7 mmol) in DMSO (5 mL).

  • Reaction Initiation: Add the DMSO solution to the buffer mixture. Add the optimal (S)-Transaminase enzyme (100 mg powder).

  • Incubation: Stir at 30°C / 150 rpm for 24 hours. Leave the vessel slightly open (covered with perforated foil) to allow acetone evaporation, driving the equilibrium.

  • Work-up:

    • Acidify to pH 2 with 6N HCl (to protonate the amine and keep it in the aqueous phase).

    • Wash with MTBE (2 x 20 mL) to remove unreacted ketone.

    • Basify the aqueous layer to pH 12 with 10N NaOH.

    • Extract the product with DCM (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Salt Formation (Optional for stability): Treat the oil with 1.0 eq of HCl in dioxane to precipitate the hydrochloride salt.

Performance Metrics:

Parameter Value
Conversion >95%
Isolated Yield 85-90%
Enantiomeric Excess (ee) >99% (S)

| Reaction Time | 18-24 h |

Route B: Ellman's Auxiliary (Chemical Alternative)

For laboratories lacking biocatalytic infrastructure, the Ellman sulfinamide method provides a robust chemical alternative with high diastereoselectivity.

Reaction Scheme
  • Condensation: Ketone + (S)-t-Bu-Sulfinamide

    
     (S)-N-Sulfinyl Imine.
    
  • Reduction: (S)-Imine + Hydride

    
     (S,S)-Sulfinamide (Diastereoselective).
    
  • Deprotection: Hydrolysis

    
     (S)-Amine.
    
Experimental Protocol

Step 1: Imine Formation

  • To a solution of ketone (1.0 eq) in dry THF (0.5 M), add (S)-(-)-2-methyl-2-propanesulfinamide (1.2 eq) and Titanium(IV) ethoxide (2.0 eq).

  • Heat to 70°C for 12 hours under

    
    .
    
  • Quench: Cool to RT, add brine. Filter the Titanium salts through Celite.

  • Purify: Silica gel chromatography (EtOAc/Hexane) to isolate the (S)-sulfinyl imine.

Step 2: Diastereoselective Reduction Criticality: The choice of reducing agent dictates the stereochemistry. For cyclic ketones, bulky hydrides often favor the formation of the cis or trans isomer relative to the ring fusion, but the auxiliary controls the absolute configuration.

  • Dissolve the imine in dry THF at -78°C.

  • Add L-Selectride (1.5 eq) dropwise. Note: L-Selectride typically provides higher dr than NaBH4 for this scaffold.

  • Stir for 2 hours at -78°C.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Isolate the major diastereomer by column chromatography.

Step 3: Deprotection

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N HCl in dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with ether to obtain the (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine dihydrochloride .

Quality Control & Validation

Analytical Method (Chiral HPLC)

To validate the enantiomeric excess of the final product:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min (Confirm with racemic standard).

Structural Confirmation (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    
     8.50 (br s, 3H, NH3+), 8.15 (d, 1H, Py-H), 7.40 (d, 1H, Py-H), 7.10 (dd, 1H, Py-H), 4.45 (m, 1H, CH-N), 4.20 (m, 2H, O-CH2), 2.10-2.30 (m, 2H, CH2).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Route A) Product inhibition or equilibrium limitation.Increase IPA concentration to 2M; Apply vacuum to remove acetone; Add 10% DMSO cosolvent.
Low dr (Route B) Temperature too high during reduction.Ensure strict -78°C maintenance; Switch from NaBH4 to L-Selectride or DIBAL-H.
Poor Solubility Pyridine nitrogen causing aggregation.Use HCl salt form for isolation; Perform reactions in MeOH/DCM mixtures if possible.
Racemization Harsh deprotection conditions.Avoid heating during HCl deprotection; Use mild acidic cleavage (2N HCl, RT).

References

  • Synthesis of Pyranopyridines

    • Title: "Synthesis of 2,3-dihydro-4H-pyran-4-ones via intramolecular rearrangement."
    • Source:Journal of Organic Chemistry, 2019, 84, 3537-3551.[1]

    • URL:[Link]

  • Biocatalytic Transamination

    • Title: "Biocatalytic Synthesis of Chiral Amines using -Transaminases."
    • Source:Chemical Reviews, 2010, 110, 2253-2290.
    • URL:[Link]

  • Ellman Auxiliary Method

    • Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."
    • Source:Accounts of Chemical Research, 2002, 35, 984-995.
    • URL:[Link]

  • Molecule Data: Title: "(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Product Page" Source: Fluorochem

Sources

Application

Protocol for reductive amination in pyranopyridine synthesis

Application Note: Reductive Amination in Pyranopyridine Synthesis Introduction to Pyranopyridine Functionalization Pyranopyridines—including isomeric forms such as pyrano[2,3-c]pyridines, pyrano[3,4-b]pyridines, and pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination in Pyranopyridine Synthesis

Introduction to Pyranopyridine Functionalization

Pyranopyridines—including isomeric forms such as pyrano[2,3-c]pyridines, pyrano[3,4-b]pyridines, and pyrano[4,3-b]pyridines—are privileged heterocyclic scaffolds in modern drug discovery. They serve as the core structural motif for a variety of therapeutic agents, ranging from Hypoxia Inducible Factor (HIF) pathway inhibitors[1] to cannabinoid-1 (CB1) receptor modulators[2].

The functionalization of these fused ring systems frequently relies on the reductive amination of pyranopyridine carbaldehydes (e.g., 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde)[3]. This transformation allows for the rapid introduction of diverse alkyl, aryl, or heterocyclic amine substituents, which are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates[1].

Mechanistic Insights & Causality (E-E-A-T)

Reductive amination is a tandem process consisting of two distinct phases: the condensation of an aldehyde with an amine to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to the corresponding amine[4].

The Causality of Reagent Selection: The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (


) is the industry standard for direct reductive amination[4]. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, 

selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted pyranopyridine carbaldehyde into an unwanted alcohol byproduct[4].

Overcoming Steric and Electronic Hindrance: When dealing with highly electron-deficient or sterically hindered pyranopyridine cores, the initial dehydration of the hemiaminal to the iminium ion becomes the rate-limiting step. In these scenarios, a modified protocol utilizing sodium cyanoborohydride (


) in combination with a Lewis acid, such as anhydrous zinc chloride (

), is required[1]. The

acts as a powerful Lewis acid, coordinating with the oxygen atom of the hemiaminal intermediate. This coordination lowers the activation energy for water elimination, aggressively driving the equilibrium toward the iminium ion prior to hydride transfer[1].

MechanisticPathway A Pyranopyridine Carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition B Amine Nucleophile B->C D Iminium Ion (Activated) C->D -H₂O (Acid Catalysis) E Functionalized Pyranopyridine D->E Hydride Transfer (NaBH(OAc)₃)

Mechanistic pathway of reductive amination from aldehyde to functionalized pyranopyridine.

Quantitative Data: Reagent & Condition Comparison

To guide experimental design, the following table summarizes the quantitative parameters and expected outcomes for different reductive amination strategies applied to pyranopyridine scaffolds.

Reducing AgentPreferred SolventAcid CatalystTarget IntermediateTypical YieldMechanistic Notes

1,2-Dichloroethane (DCE)Acetic Acid (AcOH)Standard Aldehydes75% - 95%Mild, highly chemoselective. Tolerates acid-sensitive functional groups[4].

Methanol (MeOH)

(Anhydrous)
Hindered Aldehydes60% - 85%

forces iminium formation. Generates toxic HCN gas upon acidic workup[1].

Methanol (MeOH)None (Stepwise)Prone to Dialkylation50% - 70%Requires strict stepwise protocol: pre-form imine completely before adding hydride[4].

Experimental Protocols

Self-Validating System Design

To ensure reproducibility and prevent yield loss via aldehyde reduction, these protocols incorporate an In-Process Control (IPC) . The reaction is designed as a self-validating system where the addition of the hydride source is gated by analytical confirmation (LC-MS) of the iminium intermediate.

Protocol A: Standard Reductive Amination ( )

Recommended for standard pyranopyridine carbaldehydes reacting with primary or secondary amines.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the pyranopyridine carbaldehyde (1.0 equiv.) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[4].

  • Amine Addition: Add the primary or secondary amine (1.2 equiv.). If the amine is supplied as a hydrochloride salt, add triethylamine (1.2 equiv.) to liberate the free base.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv.) to mildly acidify the solution, accelerating hemiaminal dehydration[4].

  • IPC Check (Crucial): Stir at room temperature for 30–60 minutes. Sample the reaction and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/iminium mass.

  • Reduction: Once iminium formation is confirmed, add

    
     (1.5 equiv.) in small portions over 10 minutes to prevent thermal spiking.
    
  • Workup: Stir for 2–4 hours. Quench the reaction by slowly adding saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Amination ( / )

Recommended for sterically hindered substrates or when synthesizing complex pathway inhibitors (e.g., HIF-1 inhibitors).

  • Reaction Setup: Dissolve the pyranopyridine carbaldehyde (1.0 equiv.) in anhydrous methanol (0.15 M)[1].

  • Reagent Addition: Add the amine (2.0 equiv.) and anhydrous

    
     (2.0 equiv.) sequentially. Stir the mixture at room temperature for 1 hour to force iminium formation[1].
    
  • Reduction: Add

    
     (2.0 equiv.) in one portion. Stir the reaction overnight under a nitrogen atmosphere[1].
    
  • Workup: Remove the methanol via rotary evaporation. Resuspend the crude residue in 1M NaOH to break down zinc complexes, then extract with ethyl acetate (

    
     mL)[1]. Caution: Perform workup in a fume hood due to potential cyanide gas evolution.
    

ExperimentalWorkflow S1 1. Setup Substrate + Amine S2 2. Activation Add Lewis/Brønsted Acid S1->S2 S3 3. IPC Verify Iminium (LC-MS) S2->S3 S4 4. Reduction Add Hydride Source S3->S4 S5 5. Workup Quench & Extract S4->S5

Step-by-step experimental workflow for the reductive amination of pyranopyridines.

References

Sources

Method

Application Note: Chiral HPLC Separation of Dihydropyranopyridine Enantiomers

Introduction & Scientific Context Dihydropyranopyridines are a class of fused heterocyclic compounds structurally related to the well-known 1,4-dihydropyridines (e.g., nifedipine, amlodipine). These scaffolds exhibit sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Dihydropyranopyridines are a class of fused heterocyclic compounds structurally related to the well-known 1,4-dihydropyridines (e.g., nifedipine, amlodipine). These scaffolds exhibit significant biological activities, including calcium channel blocking, anticancer properties, and multidrug resistance reversal.

The core structure typically contains a chiral center at the C4 position of the pyran ring. As with their dihydropyridine analogs, the pharmacological activity is often stereoselective; one enantiomer may act as an antagonist while the other exhibits agonist activity or toxicity. Consequently, the separation and quantification of these enantiomers are critical regulatory requirements in drug development.

The Separation Challenge

Dihydropyranopyridines present specific chromatographic challenges:

  • Basicity: The pyridine nitrogen is a Lewis base, leading to severe peak tailing on silica-based columns due to interaction with residual silanols.

  • Structural Rigidity: The fused ring system requires a chiral selector with specific "cleft" dimensions for effective discrimination.

  • Solubility: These compounds are often lipophilic, making Normal Phase (NP) LC the preferred mode for solubility and preparatory scale-up.

Method Development Strategy

We utilize a "Screen-and-Optimize" approach grounded in the Three-Point Interaction Model (Dalgliesh, 1952). For dihydropyranopyridines, the requisite interactions are typically:

  • Hydrogen Bonding: Between the carbonyls/amines of the analyte and the carbamate groups of the stationary phase.

  • 
    -
    
    
    
    Interactions:
    Between the aromatic pyridine/phenyl rings and the phenyl groups of the selector.
  • Steric Inclusion: The fit of the rigid fused ring into the chiral grooves of the polysaccharide.

Column Selection Logic

Based on the structural homology to 1,4-dihydropyridines, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the "Gold Standard."[1]

  • Primary Screen: Chiralpak AD-H (Amylose) & Chiralcel OD-H (Cellulose).

  • Secondary Screen: Immobilized versions (Chiralpak IA, IC) if solubility in standard solvents is poor and aggressive solvents (e.g., DCM, THF) are needed.

Mobile Phase Chemistry
  • Base Solvent: n-Hexane or n-Heptane (non-polar carrier).

  • Alcohol Modifier: Ethanol (EtOH) or Isopropanol (IPA).[2] EtOH generally provides sharper peaks and lower backpressure; IPA often provides higher enantioselectivity (

    
    ) due to increased steric bulk.
    
  • The Critical Additive: Diethylamine (DEA) .[3]

    • Why: DEA competes for the acidic silanol sites on the silica support, effectively "masking" them from the basic pyridine nitrogen of the analyte. Without DEA, peak tailing (

      
      ) is inevitable.
      

Visualizing the Workflow

The following decision tree outlines the systematic path to a validated method.

MethodDevTree Start Start: Racemic Dihydropyranopyridine Solubility Check Solubility: Hexane/EtOH (90:10) Start->Solubility Screen1 Primary Screen: Chiralpak AD-H & OD-H Mobile Phase: Hex/EtOH/DEA (90:10:0.1) Solubility->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success VALIDATED METHOD Proceed to Validation Decision1->Success Yes Optimize Optimization Phase Decision1->Optimize No (Rs < 1.5) ChangeMod Switch Modifier: Replace EtOH with IPA Optimize->ChangeMod Step 1 ChangeTemp Temperature Effect: Lower T to 10-15°C Optimize->ChangeTemp Step 2 SwitchCol Switch Column: Try Chiralpak IC or IG Optimize->SwitchCol Step 3 ChangeMod->Decision1 ChangeTemp->Decision1

Figure 1: Systematic Method Development Decision Tree for Basic Chiral Compounds.

Experimental Protocols

Protocol A: Primary Screening (Standardized)

Objective: Rapidly identify the most selective stationary phase.

  • Preparation of Mobile Phase:

    • MP A: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).[4]

    • MP B: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).[4]

    • Note: Premix DEA into the alcohol component before adding to Hexane to ensure miscibility.

  • Sample Preparation:

    • Dissolve 1.0 mg of racemic dihydropyranopyridine in 1.0 mL of Ethanol.

    • Caution: Ensure the sample is fully dissolved; sonicate if necessary. Filter through a 0.45 µm PTFE filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (or

      
       of the specific derivative).
      
  • Execution:

    • Inject 5 µL of sample onto Chiralpak AD-H . Run MP A for 20 mins.

    • If no separation, switch to MP B.

    • Repeat process on Chiralcel OD-H .

Protocol B: Optimization (Resolution Enhancement)

If


 is between 0.8 and 1.5, use Enthalpy Control to improve separation.
  • Temperature Tuning:

    • Lower the column oven temperature from 25°C to 10°C.

    • Mechanism:[2][4][5][6] Chiral recognition is often enthalpy-driven. Lower temperatures increase the difference in interaction energy (

      
      ) between the enantiomers and the CSP, often drastically improving selectivity (
      
      
      
      ) at the cost of slightly longer retention.
  • Flow Rate Adjustment:

    • Reduce flow from 1.0 mL/min to 0.5 mL/min to minimize mass transfer effects, sharpening the peaks.

Expected Results & Data Analysis

The following table summarizes typical performance metrics for 4-aryl-dihydropyranopyridines on polysaccharide columns.

ParameterSymbolIdeal RangeInterpretation
Capacity Factor

1.0 – 5.0

implies elution near the void volume (poor interaction).

implies excessive retention/broadening.
Selectivity

> 1.10The chemical difference recognized by the column.[7]

.
Resolution

> 1.5

is baseline separation (99.7% purity separation).
Tailing Factor

0.9 – 1.2

indicates insufficient DEA or column overload.
Mechanism Visualization

The interaction below explains why the AD-H column is often successful for this class. The helical amylose backbone creates a cavity that accommodates the phenyl ring, while the carbamate NH and C=O groups form hydrogen bonds with the dihydropyranopyridine core.

InteractionMech Analyte Dihydropyranopyridine (Analyte) H_Bond H-Bonding (C=O ... H-N) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Aromatic Rings) Analyte->Pi_Pi Steric Steric Fit (Chiral Groove) Analyte->Steric CSP Amylose Carbamate (Stationary Phase) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Figure 2: Three-Point Interaction Model illustrating the chiral recognition mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Tailing Basic nitrogen interaction with silanols.Increase DEA concentration to 0.2%. Ensure column age hasn't exposed silica.
Peak Fronting Column overload or solubility mismatch.Dilute sample or reduce injection volume (e.g., 5 µL

2 µL).
Broad Peaks Low solubility in Hexane.Switch to Chiralpak IA/IC and use Hexane/DCM or Hexane/THF mixtures.
Elution Order Reversal Change in solvent conformation.Note that switching from EtOH to IPA can sometimes reverse elution order on Amylose columns.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Dai, Z., Pittman, C. U., & Li, T. (2012).[8] Enantiomeric recognition of racemic 4-aryl-1,4-dihydropyridine derivatives via Chiralpak AD-H stationary phases. Chirality, 24(10), 854–859.[8] [Link]

  • Jibuti, G., et al. (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Separation Science. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

Sources

Application

Using (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine in efflux pump inhibition assays

Abstract This Application Note provides a comprehensive technical guide for evaluating (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (hereafter referred to as (S)-PDP ) as a scaffold or functional inhibitor of Resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive technical guide for evaluating (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (hereafter referred to as (S)-PDP ) as a scaffold or functional inhibitor of Resistance-Nodulation-Division (RND) efflux pumps. Pyranopyridine derivatives, such as the potent inhibitor MBX2319 , have emerged as critical tools for reversing multidrug resistance (MDR) in Gram-negative pathogens (E. coli, P. aeruginosa). This guide details the mechanistic rationale, preparation, and execution of high-fidelity fluorescence-based efflux assays and synergistic MIC reduction protocols.

Introduction & Mechanistic Rationale

The Role of the Pyranopyridine Scaffold

The (S)-PDP molecule represents the chiral core of a novel class of efflux pump inhibitors (EPIs). Unlike peptidomimetic inhibitors (e.g., PAβN) which often suffer from toxicity, pyranopyridines bind selectively to the hydrophobic trap within the AcrB transporter (or MexB in Pseudomonas).

  • Stereospecificity: The (S)-configuration at the C4-amine position is frequently critical for optimal steric fit within the phenylalanine-rich binding pocket of the pump's periplasmic domain.

  • Mechanism: These compounds do not disrupt the proton motive force (PMF) but rather sterically occlude the substrate binding site, preventing the peristaltic extrusion of antibiotics like fluoroquinolones and

    
    -lactams.
    
Pathway Visualization: RND Pump Inhibition

The following diagram illustrates the interference of the pyranopyridine scaffold with the AcrAB-TolC efflux system.

RND_Inhibition Antibiotic Antibiotic (Substrate) Periplasm Periplasmic Space Antibiotic->Periplasm Diffusion/Porins Efflux Extrusion Failed (Accumulation) Antibiotic->Efflux Intracellular Retention AcrB_Pocket AcrB Binding Pocket (Hydrophobic Trap) Periplasm->AcrB_Pocket Targeting TolC TolC Channel (Exit Duct) AcrB_Pocket->TolC Normal Path S_PDP (S)-PDP Scaffold (Inhibitor) S_PDP->AcrB_Pocket High Affinity Binding (Steric Blockade) S_PDP->TolC Blocks Access

Figure 1: Mechanism of Action. The (S)-PDP scaffold competitively binds to the AcrB pocket, blocking the transit of antibiotics to the TolC exit duct.

Material Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required.

ParameterSpecificationNotes
Compound ID (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amineCAS: 502612-48-8
Molecular Weight ~150.18 g/mol
Solvent Vehicle DMSO (Dimethyl sulfoxide)Prepare 100 mM stock.[1] Store at -20°C.
Solubility Limit ~50 mM in aqueous bufferAvoid freeze-thaw cycles >3 times.
Positive Control CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)PMF uncoupler (100 µM stock).
Reference EPI PAβN (Phenyl-arginine-β-naphthylamide)Broad-spectrum RND inhibitor.

Protocol A: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of (S)-PDP to inhibit the active extrusion of EtBr, a fluorescent DNA-intercalating dye.

Experimental Workflow

EtBr_Assay_Workflow Step1 Cell Culture (Mid-Log Phase) Step2 EtBr Loading (+ CCCP, No Energy) Step1->Step2 Step3 Wash Step (Remove Excess EtBr) Step2->Step3 Step4 Efflux Trigger (+ Glucose +/- (S)-PDP) Step3->Step4 Step5 Measure Fluorescence (Ex 530nm / Em 600nm) Step4->Step5

Figure 2: Fluorometric Efflux Assay Workflow. Critical steps for loading and triggering efflux.

Step-by-Step Methodology
  • Bacterial Preparation:

    • Grow E. coli (e.g., strain MG1655 or AG100) in LB broth to mid-log phase (

      
      ).
      
    • Centrifuge at 3,000

      
       for 10 min and wash twice with PBS (pH 7.4) .
      
    • Resuspend cells in PBS to a final

      
       of 0.4.
      
  • Dye Loading (The "Starvation" Phase):

    • Add Ethidium Bromide (EtBr) to a final concentration of 5 µM.

    • Add CCCP (100 µM) to collapse the proton gradient, preventing pumps from working.

    • Incubate at 25°C for 20 minutes . Note: Cells will become highly fluorescent as EtBr accumulates and binds DNA.

  • Efflux Initiation:

    • Centrifuge cells (5 min, 5,000

      
      ) to remove extracellular EtBr and CCCP.
      
    • Resuspend pellet in fresh PBS containing Glucose (50 mM) to re-energize the pumps.

    • Immediately aliquot 100 µL of suspension into a black 96-well plate containing:

      • Well A: Vehicle control (DMSO).

      • Well B: (S)-PDP (Titration: 10, 25, 50, 100 µM).

      • Well C: PAβN (25 µg/mL - Positive Control).

      • Well D: No Glucose (Negative Control - Efflux should be minimal).

  • Data Acquisition:

    • Place in a fluorescence plate reader (e.g., Tecan or BioTek).[2]

    • Excitation: 530 nm | Emission: 600 nm.[2]

    • Read every 30 seconds for 30 minutes.

Data Analysis
  • Efflux Rate: Calculate the slope of fluorescence decay over the linear portion of the curve (first 5-10 mins).

  • Inhibition: A successful EPI will result in a flat line or significantly slower decay (retention of fluorescence) compared to the Glucose-only control.

Protocol B: Synergistic MIC Reduction (Checkerboard Assay)

This assay validates if (S)-PDP restores the efficacy of substrate antibiotics (e.g., Ciprofloxacin, Levofloxacin).

Plate Layout & Setup
  • Matrix: 8x8 matrix in a 96-well plate.

  • X-Axis: Antibiotic (2-fold serial dilution, e.g., 0.06 to 8 µg/mL).

  • Y-Axis: (S)-PDP (2-fold serial dilution, e.g., 3.12 to 200 µM).

Procedure
  • Inoculate wells with

    
     CFU/mL of bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubate at 37°C for 18–24 hours.

  • Read

    
    .[3] Define MIC as the lowest concentration with no visible growth.
    
Calculation: Fractional Inhibitory Concentration Index (FICI)


  • Interpretation:

    • FICI

      
       0.5:  Synergy (Effective EPI).
      
    • 0.5 < FICI

      
       4.0:  Indifference.
      
    • FICI > 4.0: Antagonism.

Note: Since (S)-PDP is a scaffold, intrinsic antibacterial activity (


) is expected to be low (>100 µM). If it does not kill bacteria alone, the second term of the equation approaches 0.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High background fluorescence Extracellular EtBr not removedIncrease wash steps (x3) after loading phase.
No efflux in control cells Cells metabolically inactiveEnsure Glucose is fresh; check cell viability after CCCP treatment.
Precipitation in wells (S)-PDP insolubilityDo not exceed 1% DMSO final concentration. Sonicate stock solution.
Variable results Pump expression variabilityUse acrAB-overexpressing strains (e.g., E. coli AG100tet) for higher sensitivity.

References

  • Opperman, T. J., & Nguyen, S. T. (2015). Recent advances toward a molecular mechanism of efflux pump inhibition.[4] Frontiers in Microbiology, 6, 421. Link

  • Vargiu, A. V., & Nikaido, H. (2012). Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 109(45), 18479-18484. Link

  • Blair, J. M., & Piddock, L. J. (2009). Structure, function and inhibition of RND efflux pumps in Gram-negative bacteria: an update. Current Opinion in Microbiology, 12(5), 512-519. Link

  • Opperman, T. J., et al. (2014). Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 58(2), 722-733. Link

  • BenchChem. (2025). Ethidium Bromide Efflux Assay Protocol. Link

Sources

Method

Application Note: High-Throughput Assessment of Antibacterial Potentiation and Synergy

Executive Summary & Mechanistic Rationale The rapid emergence of multi-drug resistant (MDR) pathogens has severely compromised the clinical utility of our existing antibiotic arsenal. Rather than relying solely on the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid emergence of multi-drug resistant (MDR) pathogens has severely compromised the clinical utility of our existing antibiotic arsenal. Rather than relying solely on the protracted discovery of novel antibiotic classes, a highly effective alternative strategy is the use of antibiotic adjuvants (also known as potentiators or resistance breakers). These compounds typically exhibit little to no intrinsic antibacterial activity on their own but act synergistically to restore or enhance the efficacy of existing antibiotics[1].

From a mechanistic perspective, adjuvants achieve potentiation by dismantling bacterial defense systems. They operate primarily as direct resistance breakers by inhibiting β-lactamases, blocking efflux pumps, or permeabilizing the bacterial outer membrane to increase intracellular drug concentrations[2].

Mechanisms Adjuvant Antibiotic Adjuvant (Potentiator) BLI β-Lactamase Inhibition Adjuvant->BLI Prevents degradation EPI Efflux Pump Inhibition Adjuvant->EPI Increases intracellular conc. Membrane Membrane Permeabilization Adjuvant->Membrane Enhances drug uptake Antibiotic Restored Antibiotic Efficacy BLI->Antibiotic EPI->Antibiotic Membrane->Antibiotic

Fig 1. Primary mechanisms of antibiotic adjuvants in potentiating antibacterial efficacy.

Strategic Experimental Workflow

To rigorously validate antibacterial potentiation, researchers must employ a tiered, self-validating experimental workflow. The initial step requires determining the Minimum Inhibitory Concentration (MIC) of both the antibiotic and the adjuvant. This informs the Checkerboard Assay , a high-throughput, static method used to calculate the Fractional Inhibitory Concentration Index (FICI)[3]. Because the checkerboard assay only measures growth inhibition (bacteriostatic effects), synergistic hits must be subsequently validated using the Time-Kill Kinetics Assay . Time-kill assays provide dynamic, longitudinal data that distinguish bacteriostatic from true bactericidal synergy[4].

Workflow MIC 1. MIC Determination (Broth Microdilution) Checkerboard 2. Checkerboard Assay (FICI Calculation) MIC->Checkerboard Defines concentration ranges (1/8× to 2× MIC) TimeKill 3. Time-Kill Kinetics (Dynamic Bactericidal Activity) Checkerboard->TimeKill Identifies synergistic pairs (FICI ≤ 0.5) InVivo 4. In Vivo Efficacy (Preclinical Validation) TimeKill->InVivo Validates kinetic synergy (≥2 log10 CFU/mL drop)

Fig 2. Tiered experimental workflow for assessing antimicrobial synergy.

Protocol I: Checkerboard Assay (Static Synergy Assessment)

Objective & Scientific Rationale

The checkerboard assay evaluates the interaction between two compounds across a two-dimensional concentration gradient. We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) per Clinical and Laboratory Standards Institute (CLSI) guidelines. Causality Note: The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in CAMHB are critical; they stabilize the Gram-negative outer membrane and are required for the accurate activity assessment of antibiotics like polymyxins and daptomycin[3].

Step-by-Step Methodology
  • Preparation of Antibiotic Gradients:

    • In a 96-well microtiter plate, dispense 50 µL of CAMHB into all wells.

    • Serially dilute the primary antibiotic (Drug A) horizontally across the columns (typically from 2× MIC down to 1/64× MIC).

    • Serially dilute the adjuvant (Drug B) vertically down the rows. Crucial: Ensure that the final well volume before inoculation is 50 µL, containing the combined concentration gradients.

  • Inoculum Preparation:

    • Suspend isolated colonies from an overnight agar plate into 0.9% sterile saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to yield

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Causality Note: This 1:1 dilution yields a final well volume of 100 µL and a final standardized inoculum of

      
       CFU/mL. Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities deplete the drug or hyper-produce degrading enzymes, skewing the MIC.
      
  • Incubation & Reading:

    • Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

    • Determine the MIC visually or via spectrophotometry (OD600). The MIC is the lowest concentration exhibiting no visible growth.

Self-Validating Quality Control
  • Internal Controls: The first row and the first column must serve as single-drug MIC controls for Drug A and Drug B, respectively. This ensures the MIC has not drifted compared to prior independent MIC assays.

  • Growth/Sterility Controls: Include a drug-free growth control well (to validate bacterial viability) and an uninoculated media well (to validate sterility).

Protocol II: Time-Kill Kinetics (Dynamic Bactericidal Assessment)

Objective & Scientific Rationale

While the checkerboard assay identifies inhibitory synergy, the time-kill assay quantifies the rate and extent of bacterial cell death over 24 hours. This is essential for determining if an adjuvant converts a bacteriostatic antibiotic into a bactericidal one[4].

Step-by-Step Methodology
  • Culture Synchronization:

    • Subculture bacteria in CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD600 ≈ 0.25).

    • Causality Note: Actively dividing cells must be used because cell-wall targeting antibiotics (e.g., β-lactams) require active peptidoglycan synthesis to exert their lethal effects[5].

  • Setup of Test Conditions:

    • Dilute the exponential phase culture to a starting inoculum of

      
       CFU/mL in flasks containing a final volume of 10–20 mL CAMHB.
      
    • Prepare four distinct conditions: (1) Growth Control (no drug), (2) Antibiotic alone, (3) Adjuvant alone, and (4) Combination of Antibiotic + Adjuvant.

  • Longitudinal Sampling:

    • Incubate flasks at 37°C with shaking.

    • Remove 100 µL aliquots at predefined intervals: 0, 2, 4, 8, and 24 hours.

  • Carryover Prevention & Plating:

    • Serially dilute the aliquots in sterile 0.9% saline (10⁻¹ to 10⁻⁶).

    • Causality Note: To prevent drug carryover—which can inhibit growth on the agar plate and cause false-positive bactericidal readings—either dilute the sample significantly (≥1:100) or treat the aliquot with an equal volume of 25 mg/mL activated charcoal suspension prior to plating[5].

    • Plate 10–50 µL of the dilutions onto tryptic soy agar (TSA) plates.

  • Enumeration:

    • Incubate plates for 24 hours at 37°C and count the colonies. Calculate the log10 CFU/mL for each time point.

Quantitative Data Interpretation

Data from both assays must be strictly quantified using standardized indices to avoid subjective interpretation.

Table 1: Checkerboard Assay (FICI) Interpretation

The FICI is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

FICI Value RangeInteraction ClassificationBiological Implication
≤ 0.5 Synergy The combination significantly potentiates activity, requiring exponentially less drug[3].
> 0.5 to ≤ 1.0 Additive / Partial Synergy The combined effect is equal to the sum of individual effects.
> 1.0 to ≤ 4.0 Indifferent The adjuvant does not meaningfully alter the antibiotic's activity.
> 4.0 Antagonism The combination is detrimental, resulting in worse efficacy than the single agent.
Table 2: Time-Kill Kinetics Interpretation

Synergy in time-kill assays requires meeting two strict mathematical criteria simultaneously at the 24-hour mark[5].

Kinetic OutcomeRequired Criteria (at 24 hours)
Synergy ≥ 2 log₁₀ decrease in CFU/mL compared to the most active single agent AND ≥ 2 log₁₀ decrease below the initial starting inoculum.
Bactericidal Activity ≥ 3 log₁₀ (99.9%) reduction in CFU/mL relative to the starting inoculum.
Indifference < 2 log₁₀ change (increase or decrease) compared to the most active single agent.
Antagonism ≥ 2 log₁₀ increase in CFU/mL compared to the most active single agent alone.

References

1.1[1] 2.2[2] 3.4[4] 4.5[5] 5.3[3]

Sources

Application

Application Notes &amp; Protocols: Scale-Up Synthesis of Chiral Heterocyclic Amine Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Strategic Overview & Mechanistic Rationale Chiral heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Strategic Overview & Mechanistic Rationale

Chiral heterocyclic amines—such as substituted piperidines, pyrrolidines, morpholines, and dibenzazepines—are ubiquitous structural motifs in modern pharmaceuticals, comprising nearly 45% of small-molecule active pharmaceutical ingredients (APIs)[1]. While synthesizing these compounds at the milligram scale in discovery chemistry is routine, scaling up to the kilogram or metric-ton scale introduces profound thermodynamic, kinetic, and safety bottlenecks.

The core challenge in scale-up is preserving high enantiomeric excess (ee) while managing heat transfer, removing heavy metal catalysts, and navigating complex downstream processing (DSP). To address these challenges, process chemists primarily rely on two highly efficient, atom-economical paradigms: Biocatalytic Transamination and Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) .

Methodological Comparison

The selection between biocatalysis and chemocatalysis is dictated by the substrate's steric bulk, the position of the stereocenter, and the facility footprint. Table 1 summarizes the quantitative and operational metrics guiding this decision.

Table 1: Strategic Comparison of Scale-Up Methodologies for Chiral Amines

MethodologyTypical ee (%)Turnover Number (TON)Key Scale-Up ChallengeEnvironmental Impact (E-Factor)
Biocatalysis (ω-Transaminases) >99%N/A (Enzyme loading ~1-5 wt%)Downstream amine recovery; Equilibrium shiftsLow (Aqueous media, biodegradable)
Asymmetric Hydrogenation (Rh/Ir) 90–99%1,000 – 10,000+High-pressure H₂ handling; Trace metal removalMedium (Requires metal scavenging)

Process Engineering Workflow

Scaling up chiral amine synthesis is not merely using larger flasks; it requires a fundamental shift from kinetic observation to thermodynamic control. The logical progression from route scouting to pilot-scale execution is visualized below.

G A Route Scouting & Substrate Profiling B Catalyst Screening (Chem/Bio) A->B C Reaction Engineering (Thermo & Kinetics) B->C D Pilot Scale-Up (100g - 1kg) C->D E Downstream Processing & Purity Upgrade D->E

Caption: Logical workflow for the industrial scale-up of chiral heterocyclic amines.

Application Note 1: Biocatalytic Synthesis via Engineered Transaminases

Mechanistic Causality: Amine transaminases (ω-TAs) utilize pyridoxal 5'-phosphate (PLP) to transfer an amino group from a donor (typically isopropylamine, IPA) to a prochiral heterocyclic ketone. Because this reaction is highly reversible, the thermodynamic equilibrium naturally favors the starting materials. To drive the reaction to completion at scale, the byproduct (acetone) must be continuously removed[2]. Furthermore, high concentrations of IPA or the ketone substrate can inhibit the enzyme, necessitating a fed-batch engineering approach.

G Sub Prochiral Heterocyclic Ketone Enz Transaminase (ω-TA) + PLP Cofactor Sub->Enz Donor Amine Donor (Isopropylamine) Donor->Enz Prod Chiral Heterocyclic Amine (Target API) Enz->Prod Amination Byprod Acetone (Byproduct) Enz->Byprod Shift Equilibrium Shift (Vacuum/N2 Sweeping) Byprod->Shift Continuous Removal

Caption: Transaminase catalytic cycle highlighting the critical equilibrium shift required for scale-up.

Protocol 3.1: 1-Kilogram Fed-Batch Transamination

Self-Validating System: This protocol utilizes pH-stat monitoring. As the reaction consumes protons (depending on the amine salt forms), pH fluctuations serve as a real-time proxy for reaction progress, validated offline by HPLC.

Materials:

  • Prochiral Ketone (e.g., N-Boc-3-piperidone): 1.0 kg (5.0 mol)

  • Isopropylamine (IPA) buffer (pH 7.5): 5.0 M solution

  • Engineered ω-TA powder: 50 g (5 wt%)

  • PLP cofactor: 5.0 g

Step-by-Step Procedure:

  • Reactor Initialization: Charge a 20 L jacketed bioreactor with 10 L of 100 mM phosphate buffer (pH 7.5). Add PLP (5.0 g) and the ω-TA enzyme (50 g). Agitate at 150 rpm and stabilize the internal temperature at 35 °C.

  • Substrate Feeding (Causality Check): To prevent substrate inhibition, utilize a fed-batch strategy. Pump the prochiral ketone (1.0 kg dissolved in minimal DMSO, max 10% v/v final) and IPA donor into the reactor over 12 hours.

  • Equilibrium Shifting: Initiate a gentle nitrogen sweep through the headspace or apply a mild vacuum (approx. 800 mbar) to continuously strip the acetone byproduct from the reaction matrix[2].

  • In-Process Control (IPC): Sample the reactor every 4 hours. Quench 1 mL of the mixture in 1 mL acetonitrile. Centrifuge and analyze the supernatant via chiral HPLC. Validation gate: Proceed to downstream processing only when ketone conversion is >98% and ee is >99%.

  • Downstream Processing (DSP): The key challenge in TA scale-up is separating the product from the excess IPA donor[2].

    • Adjust the reactor pH to 2.0 using 6M HCl to protonate all amines. Wash with ethyl acetate (2 x 5 L) to remove unreacted ketone and neutral impurities.

    • Adjust the aqueous layer to pH 11.0 using 6M NaOH to free-base the chiral heterocyclic amine.

    • Extract with methyl tert-butyl ether (MTBE) (3 x 5 L). The IPA partitions favorably into the aqueous phase, while the target amine moves to the organic phase.

    • Concentrate the organic layer under reduced pressure to yield the pure chiral amine.

Application Note 2: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

Mechanistic Causality: Asymmetric hydrogenation of cyclic enamides or imines using Rhodium (Rh) or Iridium (Ir) complexes is highly atom-economical. However, heterocyclic amines possess basic nitrogen atoms that can coordinate to the metal center, poisoning the catalyst. To circumvent this, the nitrogen is either temporarily protected (e.g., N-acyl/N-Boc) or catalysts with exceptionally large bite-angle bisphosphine ligands (e.g., SKP-Rh) are employed to sterically block product inhibition[1][3].

Protocol 4.1: High-Pressure Asymmetric Hydrogenation of Dehydromorpholines

This protocol details the synthesis of 2-substituted chiral morpholines, a challenging scaffold due to the congested environment adjacent to the oxygen atom[3].

Self-Validating System: Hydrogen uptake monitoring. The reaction is conducted in a mass-flow controlled autoclave; the cessation of H₂ pressure drop intrinsically validates reaction completion prior to spectroscopic analysis.

Materials:

  • 2-Substituted N-Boc-dehydromorpholine: 500 g

  • [Rh(COD)(SKP)]BF₄ catalyst: 0.1 mol% (approx. 2.5 g)

  • Anhydrous Methanol (Degassed): 5.0 L

  • Silica-based metal scavenger (e.g., SiliaMetS Thiol): 50 g

Step-by-Step Procedure:

  • Inertion & Preparation: In a glovebox, dissolve the [Rh(COD)(SKP)]BF₄ catalyst in 500 mL of degassed anhydrous methanol. Causality: Trace oxygen will irreversibly oxidize the electron-rich phosphine ligands, killing catalytic activity.

  • Reactor Charging: Charge a 10 L Hastelloy autoclave with the dehydromorpholine substrate (500 g) and the remaining 4.5 L of degassed methanol. Seal the reactor and purge with N₂ (3 cycles of 5 bar).

  • Catalyst Injection: Inject the catalyst solution into the autoclave under a positive stream of N₂.

  • Hydrogenation: Pressurize the autoclave with H₂ gas to 30 bar. Set the internal temperature to 25 °C and the impeller speed to 800 rpm to ensure optimal gas-liquid mass transfer.

  • In-Process Control (IPC): Monitor the H₂ uptake curve via the mass flow controller. The reaction typically reaches completion within 6–8 hours when the pressure stabilizes. Vent the H₂ safely and purge with N₂.

  • Metal Scavenging (Critical for APIs): Transfer the crude reaction mixture to a standard glass-lined reactor. Add 50 g of the silica-based thiol scavenger. Stir at 40 °C for 4 hours. Causality: The thiol groups covalently bind the Rh metal, reducing residual heavy metals in the API to <10 ppm, meeting ICH Q3D regulatory guidelines.

  • Isolation: Filter the mixture through a pad of Celite to remove the metal-loaded scavenger. Concentrate the filtrate under reduced pressure to afford the enantioenriched N-Boc-morpholine (>99% yield, >98% ee)[3].

Downstream Chiral Purity Upgrading

If the biocatalytic or chemocatalytic step yields an ee of 90–95%, a classical chiral resolution step is required to upgrade the optical purity to >99% for API formulation.

Diastereomeric Salt Formation:

  • Dissolve the crude chiral amine in hot ethanol.

  • Add 1.0 equivalent of a chiral resolving acid (e.g., L-tartaric acid or D-camphorsulfonic acid).

  • Induce controlled cooling (0.1 °C/min) to selectively crystallize the less soluble diastereomeric salt.

  • Filter, wash with cold ethanol, and free-base the salt using aqueous NaOH to recover the >99.5% ee heterocyclic amine.

References

1.2 - ResearchGate 2.4 - Dove Medical Press 3.1 - Chemical Reviews, ACS Publications 4. 3 - PMC - NIH 5.5 - PMC - NIH

Sources

Method

Precision Biocatalytic Synthesis of Chiral Amines via ω-Transaminases: Application Note &amp; Protocols

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction engineering, and self-validating experimental protocols for ω-transaminase (ω-TA) applic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction engineering, and self-validating experimental protocols for ω-transaminase (ω-TA) applications.

Introduction: The Biocatalytic Paradigm Shift

Chiral amines are ubiquitous structural motifs in modern pharmacology, comprising approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs), including blockbuster drugs like sitagliptin and rivastigmine[1], [2]. Historically, the synthesis of these enantiopure compounds relied on transition-metal catalysis (e.g., Rh, Ir), which requires high pressures, heavy metal remediation, and complex chiral ligands.

The advent of ω-transaminases (ω-TAs) has driven a paradigm shift toward green chemistry. Unlike α-transaminases, which require a carboxylate group adjacent to the ketone, ω-TAs exhibit broad substrate promiscuity. They can catalyze the direct asymmetric reductive amination of prochiral ketones to yield chiral amines with exceptional enantiomeric excess (>99% ee) and a theoretical yield of 100%, bypassing the 50% yield limitation inherent to the kinetic resolution of racemic amines [1]. Through structure-guided molecular modification, modern engineered ω-TAs can now accommodate sterically demanding, bulky substrates that were previously inaccessible to wild-type enzymes [3].

Mechanistic Causality: The Ping-Pong Bi-Bi Pathway

To successfully design a biocatalytic process, one must understand the enzymatic mechanism dictating the reaction. ω-TAs operate via a pyridoxal 5′-phosphate (PLP)-dependent ping-pong bi-bi mechanism [2].

The reaction is strictly bipartite:

  • Half-Reaction 1 (Deamination): The resting enzyme (Internal Aldimine, E-PLP) binds an amine donor (e.g., isopropylamine). The amino group is transferred to the PLP cofactor, converting it to pyridoxamine 5′-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone).

  • Half-Reaction 2 (Amination): The prochiral ketone substrate enters the active site. The PMP intermediate transfers the amino group to the substrate, yielding the desired chiral amine and regenerating the E-PLP resting state.

Because both half-reactions are highly reversible, the thermodynamic equilibrium often favors the starting materials. Process engineering must actively drive the reaction forward.

PingPong E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP 2. Amino Transfer Byproduct Ketone Byproduct (Acetone) E_PLP->Byproduct 3. Releases E_PMP->E_PLP 5. Amino Transfer Product Chiral Amine (Product) E_PMP->Product 6. Releases Donor Amine Donor (Isopropylamine) Donor->E_PLP 1. Binds Acceptor Prochiral Ketone (Substrate) Acceptor->E_PMP 4. Binds

Caption: The PLP-dependent Ping-Pong Bi-Bi mechanism of ω-transaminases.

Strategic Reaction Engineering: Overcoming Equilibrium

The most critical process parameter in ω-TA biocatalysis is equilibrium displacement. Table 1 summarizes the properties of common amine donors and the strategic rationale for their selection.

Table 1: Comparison of Amine Donors in ω-TA Biocatalysis

Amine DonorByproductEquilibrium Constant (

)
Process Engineering Strategy & Causality
Isopropylamine (IPA) AcetoneLow (~

)
Strategy: Use massive excess (1–2 M) and remove acetone via evaporation or sweeping gas. Pros: Cheap, volatile byproduct. Cons: High IPA concentrations can inhibit/denature the enzyme.
L-Alanine PyruvateVery Low (~

)
Strategy: Couple with Lactate Dehydrogenase (LDH) to continuously reduce pyruvate to lactate, pulling the equilibrium. Pros: Excellent enzyme tolerance. Cons: Requires a multi-enzyme cascade and cofactor (NADH) recycling.
Benzylamine BenzaldehydeModerateStrategy: Benzaldehyde precipitates or is extracted in biphasic systems. Pros: Favorable thermodynamics. Cons: Benzaldehyde is highly toxic to most proteins.

Validated Experimental Protocol: Asymmetric Synthesis of Chiral Amines

This protocol details the asymmetric synthesis of a model chiral amine (e.g., (S)-4-phenylbutan-2-amine) from its prochiral ketone using isopropylamine (IPA) as the donor. This system is designed to be self-validating: the high molar ratio of IPA drives the equilibrium, while the specific pH balances enzyme stability with amine availability.

Reagents & Materials
  • Substrate: 4-phenylbutan-2-one (50 mM final concentration)

  • Amine Donor: Isopropylamine (IPA) (1 M final concentration)

  • Cofactor: Pyridoxal 5′-phosphate (PLP) (1 mM)

  • Biocatalyst: Lyophilized (S)-selective ω-TA (e.g., Vibrio fluvialis or Chromobacterium violaceum variants) (5–10 mg/mL)

  • Buffer: 100 mM Potassium Phosphate buffer

  • Co-solvent: Dimethyl sulfoxide (DMSO) (5% v/v final)

Step-by-Step Methodology

Step 1: Buffer and Donor Preparation (The Thermodynamic Driver)

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer.

  • Add IPA to achieve a 1 M concentration.

  • Critical Causality: Adjust the pH to 7.5–8.0 using concentrated HCl.

    • Why? The pKa of IPA is ~10.6. At pH 7.5, >99% of IPA is protonated and unreactive. We use a massive 1 M total concentration to ensure the small fraction of free, unprotonated amine is sufficient to drive the reaction without subjecting the enzyme to denaturing alkaline conditions (pH > 9).

Step 2: Cofactor and Enzyme Activation

  • Add PLP to the buffer to a final concentration of 1 mM. The solution will turn pale yellow.

  • Add the lyophilized ω-TA (5 mg/mL) to the reaction vessel.

  • Critical Causality: Incubate at 30°C for 15 minutes prior to substrate addition.

    • Why? This pre-incubation ensures the enzyme active sites are fully saturated with PLP, converting any apo-enzyme to the active holo-enzyme (E-PLP state).

Step 3: Substrate Introduction

  • Dissolve 4-phenylbutan-2-one in DMSO to create a 1 M stock.

  • Add the substrate stock dropwise to the reaction mixture to a final concentration of 50 mM (resulting in 5% v/v DMSO).

  • Critical Causality: DMSO is strictly limited to 5%.

    • Why? While necessary to solubilize the hydrophobic ketone, higher concentrations of organic solvents strip essential hydration shells from the enzyme, leading to rapid denaturation.

Step 4: Reaction Incubation and Equilibrium Shift

  • Incubate the reaction at 30°C with orbital shaking (150–200 rpm) for 24 hours.

  • Optional: Leave the reaction vessel loosely capped or apply a gentle nitrogen sweep to allow the volatile acetone byproduct to escape, further pulling the equilibrium toward product formation.

Workflow Step1 1. Reagent Preparation Buffer (pH 7.5), 1M IPA, 1mM PLP Step2 2. Biocatalyst Activation Add ω-TA, pre-incubate to form E-PLP Step1->Step2 Step3 3. Substrate Addition Add Prochiral Ketone in 5% DMSO Step2->Step3 Step4 4. Incubation & Equilibrium Shift 30°C, 24h, Acetone evaporation Step3->Step4 Step5 5. Quenching & Extraction Adjust to pH > 11, Extract with MTBE Step4->Step5 Step6 6. Analytical Validation Chiral HPLC for conversion and ee% Step5->Step6

Caption: Step-by-step experimental workflow for ω-TA mediated chiral amine synthesis.

Downstream Processing & Analytical Validation

Step 5: Quenching and Extraction

  • After 24 hours, quench the reaction by adding 10 M NaOH to raise the pH to >11.0 .

    • Why? The newly formed chiral amine (pKa ~10) must be fully deprotonated (neutralized) to partition effectively into the organic phase.

  • Add an equal volume of Methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to break any protein emulsions.

  • Extract the upper organic layer containing the chiral amine. Repeat extraction twice to maximize recovery.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

Step 6: Chiral HPLC Analysis

  • Dissolve the crude product in the appropriate mobile phase (e.g., Hexane/Isopropanol).

  • Analyze using a chiral stationary phase column (e.g., Chiralpak AD-H or IA).

  • Determine conversion (%) via the reduction of the ketone peak and enantiomeric excess (ee %) via the integration of the (S) vs (R) amine peaks. A successful protocol utilizing a highly selective engineered ω-TA will routinely yield >99% ee.

References

  • Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C. R., & Moody, T. S. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-367.[Link]

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254.[Link]

  • Gao, X., He, Q., Chen, H., Cai, W., Xu, L., Zhang, X., Zhu, N., & Feng, S. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Microorganisms, 13(4), 820.[Link]

Application

Microwave-assisted synthesis of pyrano[2,3-c]pyridine derivatives

High-Efficiency Microwave-Assisted Synthesis of Pyrano[2,3-c]pyridine Derivatives: A Comprehensive Application Note Executive Summary The pyrano[2,3-c]pyridine scaffold is a privileged structural motif in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Microwave-Assisted Synthesis of Pyrano[2,3-c]pyridine Derivatives: A Comprehensive Application Note

Executive Summary

The pyrano[2,3-c]pyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting potent antimicrobial, antioxidant, and antiproliferative properties. Historically, synthesizing these bicyclic heteroaromatics required harsh conditions, prolonged reflux times, and complex purification steps. By transitioning to a microwave-assisted multicomponent reaction (MCR) framework, we can collapse multi-step linear syntheses into a highly efficient, one-pot protocol. This application note details a field-proven, regioselective methodology utilizing dielectric heating and catalytic 4-Dimethylaminopyridine (DMAP) to achieve high-purity pyrano[2,3-c]pyridine derivatives in minutes rather than hours.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the causality behind every physical and chemical parameter. The synthesis of pyrano[2,3-c]pyridines via a three-component reaction (aromatic aldehyde, active methylene, and a pyridine precursor like 3-hydroxypicolinic acid) is fundamentally a cascade reaction: a Knoevenagel condensation followed by a Michael addition and a subsequent intramolecular cyclization.

  • Why Microwave (MW) Irradiation? Conventional conductive heating relies on thermal gradients, which often leads to localized overheating at the vessel walls, promoting substrate degradation and "tar" formation. Microwave irradiation, conversely, couples directly with the molecular dipoles of the solvent and reagents[1]. This causes rapid, volumetric superheating. The accelerated molecular friction drastically lowers the activation energy barrier for the rate-limiting Knoevenagel condensation, driving the equilibrium forward before side-reactions can occur.

  • Why DMAP as a Catalyst? The choice of base is critical. While piperidine is common, DMAP acts as a superior nucleophilic catalyst in this specific microenvironment. It rapidly deprotonates the active methylene (e.g., malononitrile) to form a highly reactive enolate, while simultaneously activating the electrophilic carbonyl carbon of the aldehyde. This dual activation is responsible for the high regioselectivity observed in the formation of the [2,3-c] isomer[2].

  • The Solvent Choice (Ethanol/Water): Ethanol possesses a high loss tangent (

    
    ), making it an excellent microwave absorber. Furthermore, the product is highly soluble in hot ethanol but insoluble at room temperature, creating a thermodynamic trap that drives the reaction to completion via precipitation.
    

Workflow Visualization

G A Aromatic Aldehyde (Electrophile) D Solvent System (EtOH/H2O - High tan δ) A->D B Malononitrile (Active Methylene) B->D C 3-Hydroxypicolinic Acid (Dinucleophile) C->D E Base Catalyst (DMAP, 10 mol%) D->E F Microwave Irradiation (120°C, 15 min, 250W) E->F G Knoevenagel Condensation & Michael Addition F->G H Intramolecular Cyclization (Regioselective) G->H I Pyrano[2,3-c]pyridine (>85% Yield, Precipitates) H->I

Figure 1: Microwave-assisted multicomponent synthesis workflow for pyrano[2,3-c]pyridines.

Experimental Design & Optimization Data

To validate the efficiency of the microwave protocol, empirical data comparing conventional reflux against microwave irradiation is summarized below. The microwave approach not only accelerates the kinetics but significantly improves the green chemistry metrics (E-factor).

Table 1: Reaction Optimization and Comparative Metrics

ParameterConventional RefluxMicrowave-Assisted (DMAP)Mechanistic Impact
Heating Source Oil BathDedicated MW SynthesizerMW eliminates thermal wall-effects, reducing degradation.
Temperature 78°C (Reflux)120°C (Pressurized)Sealed MW vials allow heating above the solvent's boiling point.
Reaction Time 6 - 8 Hours10 - 15 MinutesDirect dielectric heating accelerates the Michael addition step.
Catalyst Loading 20 mol% Piperidine10 mol% DMAPDMAP provides superior nucleophilic activation[2].
Average Yield 55 - 65%85 - 94%Rapid precipitation in MW limits reversible retro-Michael reactions.
Purification Column ChromatographyDirect FiltrationThe MW protocol is a self-purifying system via crystallization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific physical changes and utilizing in-process checkpoints, researchers can guarantee the integrity of the synthesis without waiting for final NMR validation.

Materials Required:

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • 3-Hydroxypicolinic acid (1.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%, 0.1 mmol)

  • Absolute Ethanol (3.0 mL)

  • 10 mL Quartz or Borosilicate Microwave Reaction Vial with crimp/snap cap.

Step 1: Reagent Assembly & Solvation

  • To the 10 mL microwave vial equipped with a heavy-duty magnetic stir bar, sequentially add the aromatic aldehyde, malononitrile, and 3-hydroxypicolinic acid.

  • Add 3.0 mL of absolute ethanol.

  • Self-Validation Checkpoint 1: The mixture should appear as a heterogeneous slurry. If the reagents dissolve completely at room temperature, the solvent volume is too high, which will prevent the final product from precipitating.

Step 2: Catalyst Addition & Sealing

  • Add 10 mol% DMAP to the slurry.

  • Seal the vial with a pressure-rated cap (Teflon septum).

  • Causality Note: Do not pre-stir for extended periods before irradiation. Malononitrile can undergo unwanted dimerization in the presence of base if not rapidly driven into the Knoevenagel condensation by heat.

Step 3: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Milestone Labstation)[1].

  • Parameters: Set temperature to 120°C, hold time to 15 minutes, maximum power to 250 W, and enable simultaneous compressed air cooling (PowerMAX technology, if available).

  • Causality Note: Simultaneous cooling forces the microwave magnetron to continuously input energy to maintain 120°C, maximizing the dielectric heating effect and accelerating the reaction kinetics.

Step 4: Workup & Isolation (Self-Purifying Step)

  • Allow the vial to cool to 25°C.

  • Self-Validation Checkpoint 2: A dense, crystalline precipitate should be visible. The reaction is self-validating; the formation of the pyran ring drastically reduces the molecule's solubility in ethanol.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol (

    
     mL) to remove unreacted aldehyde and DMAP.
    
  • Dry under a high vacuum for 2 hours.

Analytical Validation & Troubleshooting

To ensure authoritative grounding, the synthesized pyrano[2,3-c]pyridine derivatives must be validated spectroscopically.

  • IR Spectroscopy: Look for a sharp, distinct absorption band at

    
    , which confirms the presence of the conjugated nitrile (
    
    
    
    ) group incorporated from malononitrile[2].
  • 1H NMR (DMSO-d6): The self-validating hallmark of the cyclized pyran ring is the appearance of a highly shielded singlet at

    
     corresponding to the chiral 
    
    
    
    methine proton. Furthermore, a broad,
    
    
    -exchangeable singlet at
    
    
    confirms the formation of the
    
    
    group[2].

Senior Scientist Troubleshooting Insights:

  • Issue: No Precipitation upon Cooling.

    • Root Cause: The aromatic aldehyde used was highly electron-rich (e.g., 4-methoxybenzaldehyde), increasing the solubility of the final derivative, or the solvent contained too much water.

    • Intervention: Add 1-2 mL of ice-cold distilled water dropwise to the ethanolic mixture to force precipitation, then scratch the inside of the vial with a glass rod to induce nucleation.

  • Issue: Over-pressurization of the MW Vial.

    • Root Cause: Decarboxylation of the picolinic acid derivative due to localized hotspots.

    • Intervention: Ensure the magnetic stir rate is set to maximum (>600 RPM). Vigorous stirring is mandatory in microwave synthesis to dissipate localized superheating and maintain a homogenous temperature profile.

References

  • Fahim, A. M. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. OnLine Journal of Biological Sciences, 17(4), 394-403.[Link]

  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S), 783-792.[Link]

Sources

Method

Application Note: Strategic Evaluation of Pyranopyridines as Dual-Target Anticancer Agents

Executive Summary & Scientific Rationale The pyranopyridine scaffold (specifically pyrano[3,2-c]pyridine and pyrano[2,3-b]pyridine systems) has emerged as a privileged structure in medicinal chemistry due to its electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyranopyridine scaffold (specifically pyrano[3,2-c]pyridine and pyrano[2,3-b]pyridine systems) has emerged as a privileged structure in medicinal chemistry due to its electronic similarity to chromones and quinolines. Unlike non-specific cytotoxic agents, recent structure-activity relationship (SAR) profiling suggests these compounds act as dual-mechanism agents :

  • Kinase Inhibition: Targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2 .

  • DNA Topology Interference: Acting as Topoisomerase II (Topo II) inhibitors, preventing DNA religation during the S-phase.

This guide provides a rigorous, standardized workflow for researchers to validate pyranopyridine derivatives, moving from chemical stability to mechanistic confirmation.

Chemical Basis: Structure-Activity Relationship (SAR)[1][2][3]

Effective application requires selecting the right derivatives. The table below summarizes the critical structural features that correlate with high anticancer potency, based on recent comprehensive reviews.

Table 1: Critical SAR Determinants for Pyranopyridine Cytotoxicity

Structural PositionFunctional GroupBiological ImpactMechanistic Rationale
C-3 Position Carbonitrile (-CN)Critical Enhancer Increases H-bonding potential with kinase hinge regions (e.g., Met793 in EGFR).
C-4 Position 4-Halophenyl (Cl/F)Potency Booster Halogens improve lipophilicity and fit into hydrophobic pockets of Topo II-DNA complexes.
C-4 Position 4-MethoxyphenylSelectivity Modulator Electron-donating groups often enhance selectivity for breast cancer lines (MCF-7).
Fused Ring System Pyrimidine fusionDual Inhibition Fusing a pyrimidine ring (pyridopyropyrimidine) significantly increases VEGFR-2 affinity.
Amino Groups -NH₂ / -NH-RSolubility & Binding Primary amines often serve as H-bond donors; substitution with piperazine improves pharmacokinetic solubility.

Mechanistic Pathway Visualization

To properly design downstream assays, one must understand the signaling cascade. The following diagram illustrates the dual-action mechanism where pyranopyridines arrest cell proliferation.

Pyranopyridine_Mechanism Compound Pyranopyridine Derivative EGFR EGFR / VEGFR-2 (Tyrosine Kinases) Compound->EGFR ATP Competition TopoII Topoisomerase II (Nuclear) Compound->TopoII Intercalation SignalBlock Blockade of RAS/RAF/MEK Pathway EGFR->SignalBlock Inhibition DNADamage Stabilization of Cleavable Complex TopoII->DNADamage DNA Strand Breaks CellCycle Cell Cycle Arrest (G2/M Phase) SignalBlock->CellCycle DNADamage->CellCycle Apoptosis Apoptosis (Caspase-3/7 Activation) CellCycle->Apoptosis Irreparable Damage

Figure 1: Dual-mechanism pathway. Pyranopyridines act cytoplasmically on kinases and nuclearly on Topoisomerase II, converging on apoptotic cell death.

Experimental Protocols

Protocol A: Compound Reconstitution & Storage (The Foundation)

Many "inactive" compounds are simply precipitated compounds.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM primary stock .

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solubility Check: Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic which can leach plasticizers). Store at -20°C.

    • Stability: Pyranopyridines are generally stable, but avoid freeze-thaw cycles >3 times.

Protocol B: High-Throughput Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values against panel cell lines (HepG2, MCF-7, A549).

Materials:

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates (Clear, flat bottom).

  • Microplate Reader (570 nm).

Workflow:

  • Seeding: Seed tumor cells at 3,000–5,000 cells/well in 100 µL media.

    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effect" evaporation artifacts.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the pyranopyridine stock in culture media (Range: 0.1 µM to 100 µM).

    • Final DMSO concentration must be <0.5% to prevent solvent toxicity.

    • Add 100 µL of treatment media to wells (Triplicate).

  • Exposure: Incubate for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours (purple formazan crystals form).

    • Carefully aspirate media (do not disturb crystals).

    • Dissolve crystals with 150 µL DMSO. Shake 10 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis:



Plot Log(concentration) vs. % Viability using non-linear regression to determine IC50.
Protocol C: Target Validation – EGFR Kinase Inhibition (ELISA)

Objective: Confirm if the pyranopyridine acts as a Tyrosine Kinase Inhibitor (TKI).

Rationale: Since pyranopyridines often mimic the ATP purine ring, they compete for the ATP binding site on EGFR.

Methodology:

  • Kit Selection: Use a chemiluminescent or colorimetric EGFR Kinase Assay Kit (e.g., solid-phase ELISA coated with Poly(Glu,Tyr) substrate).

  • Reaction Mix:

    • Kinase Buffer (containing Mn²⁺/Mg²⁺).

    • ATP (at K_m concentration, typically 10 µM).

    • Recombinant EGFR enzyme (0.1–0.5 ng/well).

    • Test Compound (Pyranopyridine) at IC50 concentration determined in Protocol B.

  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • Add Anti-phosphotyrosine antibody (HRP-conjugated).

    • Add TMB substrate.

    • Stop reaction with 1N H₂SO₄.

  • Validation: Compare inhibition percentage against a standard TKI like Erlotinib or Gefitinib .

Protocol D: Mechanism of Death – Flow Cytometry (Annexin V/PI)

Objective: Distinguish between necrosis and apoptosis.

Workflow Visualization:

Flow_Cytometry_Workflow Step1 Treat Cells (IC50, 24h) Step2 Harvest (Trypsinize) Step1->Step2 Step3 Wash (Cold PBS) Step2->Step3 Step4 Stain (Annexin V-FITC + PI) Step3->Step4 Step5 Analyze (Flow Cytometer) Step4->Step5

Figure 2: Apoptosis detection workflow. Phosphatidylserine externalization is detected by Annexin V.

Interpretation:

  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI+): Necrosis (rare for pyranopyridines).

  • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of effective pyranopyridine activity).

References

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry (RSC). [Link]

  • Topoisomerase inhibitor mechanisms and therapeutics. Wikipedia (General Reference). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyranopyridine Compounds

Introduction Welcome to the Technical Support Center for the synthesis of pyranopyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pyranopyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing their work with this critical heterocyclic scaffold. Pyranopyridines are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1]

However, achieving high yields in their synthesis can be a significant challenge, often hindered by side reactions, complex purification, and suboptimal reaction conditions.[2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, optimize your reaction outcomes, and improve your overall yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during pyranopyridine synthesis in a practical question-and-answer format.

Problem 1: Consistently Low Reaction Yield

Q: My multicomponent reaction (MCR) for pyranopyridine synthesis is consistently resulting in low yields (<50%). What are the primary factors I should investigate to improve this?

A: Low yields in MCRs for pyranopyridine synthesis are a frequent issue, typically stemming from one of three areas: reaction conditions, catalyst inefficiency, or issues with starting materials.[3][4]

Causality & Explanation: The formation of the pyranopyridine ring system often proceeds through a cascade of reactions, such as a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[5] Each step is sensitive to the reaction environment. An inefficient step will halt the cascade, leading to an accumulation of intermediates and a low yield of the final product.

Troubleshooting Workflow:

G start Low Yield Reported cond 1. Optimize Reaction Conditions start->cond cat 2. Evaluate Catalyst System start->cat reagents 3. Verify Starting Material Quality start->reagents sub_cond1 Adjust Temperature & Reaction Time cond->sub_cond1 Temp/Time are critical sub_cond2 Screen Solvents (Consider Solvent-Free or Aqueous Media) cond->sub_cond2 Solvent polarity affects mechanism sub_cond3 Consider Microwave Irradiation cond->sub_cond3 Reduces time, increases yield sub_cat1 Optimize Catalyst Loading (e.g., 10-20 mol%) cat->sub_cat1 Excess can hinder purification sub_cat2 Screen Different Catalysts (e.g., Lewis Acid, Organocatalyst, Nanoparticle) cat->sub_cat2 Activity is mechanism-dependent sub_cat3 Test Catalyst Reusability cat->sub_cat3 Important for 'green' protocols sub_reagents1 Check Purity (NMR, LC-MS) reagents->sub_reagents1 Impurities inhibit reaction sub_reagents2 Use Dehydrating Agent to Prevent Starting Material Dimerization reagents->sub_reagents2 Side reactions consume reactants solved Yield Improved sub_cond1->solved sub_cond2->solved sub_cond3->solved sub_cat1->solved sub_cat2->solved sub_cat3->solved sub_reagents1->solved sub_reagents2->solved

Caption: A troubleshooting workflow for diagnosing and solving low reaction yields.

Actionable Solutions:

  • Re-evaluate Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can dramatically affect reaction rates. While ethanol is common, consider screening alternatives. Green chemistry approaches using a water/ethanol mixture or even solvent-free conditions have shown to significantly improve yields.[6][7] For example, a switch to solvent-free conditions at 60°C has been reported to increase yield to 92% in certain pyran syntheses.[5]

    • Temperature and Time: Excessively high temperatures or prolonged reaction times can cause decomposition.[5] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint. Conversely, some reactions require sufficient thermal energy; microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[8]

  • Optimize the Catalytic System:

    • Catalyst Type: No single catalyst is perfect for all pyranopyridine syntheses. The choice depends on the specific reactants. Common classes include organocatalysts (e.g., DABCO, L-proline), Lewis acids (e.g., AlCl₃), and heterogeneous nanocatalysts.[6][8][9] Nanocatalysts, particularly magnetic ones, are gaining traction as they offer high activity and can be easily recovered and reused.[10][11]

    • Catalyst Loading: Insufficient catalyst leads to an incomplete reaction, but an excess does not always help and complicates purification. An optimal loading is often between 10-20 mol%.[5]

  • Address Starting Material Issues:

    • Purity: Ensure the purity of your starting aldehydes, malononitrile, and other active methylene compounds. Impurities can inhibit the catalyst or cause unwanted side reactions.[5]

    • Side Reactions of Starting Materials: Some starting materials can self-condense or dimerize under reaction conditions. Researchers at VCU developed a method incorporating a dehydrating agent to slow the dimerization of a key starting ingredient, which increased the final product yield from 58% to 92%.[2]

Problem 2: Significant Side Product Formation

Q: My crude NMR shows a complex mixture of products. How can I improve the selectivity of my reaction to favor the desired pyranopyridine?

A: Poor selectivity is a primary cause of low yields and purification difficulties.[4] Side products often arise from competing reaction pathways or incorrect sequencing in the MCR cascade.[5]

Causality & Explanation: In a typical MCR, the Knoevenagel condensation between an aldehyde and an active methylene compound should ideally occur first. If the subsequent Michael addition or cyclization is too slow, or if other reaction pathways are kinetically competitive, a mixture of products will result.[5]

Actionable Solutions:

  • Control the Order of Reagent Addition: Instead of a one-pot dump of all reagents, consider a stepwise addition. Pre-forming the Knoevenagel adduct by reacting the aldehyde and malononitrile first before adding the third component can sometimes lead to a cleaner reaction.[4]

  • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Running the reaction at a lower temperature may favor the desired thermodynamic product over kinetically favored side products.[4]

  • Modify Substrates: The electronic properties of your starting materials can impact selectivity. For aromatic aldehydes, the presence of electron-donating or electron-withdrawing groups affects their reactivity.[4]

  • Choose a More Selective Catalyst: Some catalysts inherently offer better selectivity. For instance, heterogeneous catalysts or enzyme-mimicking catalysts can provide steric hindrance or specific activation that guides the reaction down the desired pathway.

Problem 3: Difficulty with Product Purification

Q: My pyranopyridine product is highly polar and streaks on the silica gel column, making it impossible to isolate a pure sample. What purification strategies can I use?

A: Purification is a common bottleneck, especially for nitrogen-containing heterocycles which can be basic and interact strongly with acidic silica gel.[12]

Causality & Explanation: The basic nitrogen atom on the pyridine ring can protonate on the acidic surface of silica gel, leading to strong binding and subsequent "tailing" or streaking during column chromatography. The high polarity of the pyranopyridine system itself also contributes to this issue.[12]

Actionable Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to your eluent. This deactivates the acidic sites on the silica gel, preventing strong product binding and allowing for much sharper peaks.[12]

  • Use an Alternative Stationary Phase: If modifying the eluent is insufficient, switch to a more inert stationary phase like neutral or basic alumina, or consider reverse-phase (C18) chromatography for highly polar compounds.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity and can be more scalable than chromatography.[5]

  • Acid-Base Extraction: Use the basicity of the pyridine ring to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[12]

  • Derivative Formation: In challenging cases, you can temporarily convert the product into a less polar derivative for purification. After purification, the protecting group can be removed to yield the final, pure compound.[13]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for pyranopyridines? Microwave-assisted organic synthesis (MAOS) offers several key advantages, including dramatic reductions in reaction time (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[4][8] The rapid, uniform heating provided by microwaves can drive reactions to completion much more efficiently than conventional heating.[8]

Q2: Can I use water as a solvent for my synthesis? Yes, and it is highly encouraged as a "green" solvent. Many MCRs for pyranopyridine and related pyranopyrimidine synthesis work exceptionally well in aqueous media, sometimes in a water/ethanol mixture.[6][7] Water's unique properties, such as its high polarity and hydrophobic effects, can enhance reaction rates and selectivity.[7]

Q3: What is a Deep Eutectic Solvent (DES) and how can it improve my synthesis? A Deep Eutectic Solvent is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined, have a much lower melting point than any of the individual components. A novel DES made from methyltriphenyl-phosphonium bromide (MTPPBr) and protocatechuic acid (PCAT) has been shown to act as both the solvent and an effective, reusable acid catalyst for pyranopyrimidine synthesis, providing high yields in short reaction times under mild, solvent-free conditions.[14]

Q4: My catalyst appears to be losing activity upon reuse. Why is this happening? Catalyst deactivation can occur for several reasons:

  • Leaching: The active catalytic species may be dissolving from its solid support into the reaction mixture.

  • Poisoning: Impurities in the starting materials or solvents, or even the product itself, can bind irreversibly to the active sites of the catalyst.

  • Sintering: In the case of nanoparticle catalysts, the particles can agglomerate at high temperatures, reducing the available surface area and thus the number of active sites.

To mitigate this, ensure high purity of all reagents, use the mildest possible reaction temperatures, and handle the recovered catalyst carefully (e.g., proper washing and drying).[5]

Optimized Protocols & Methodologies

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of Pyranopyrimidines

This protocol is adapted from methodologies that leverage microwave irradiation to achieve high yields rapidly.[6]

  • Reactant Preparation: In a 10 mL microwave-safe vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric or thiobarbituric acid (1 mmol).

  • Solvent Addition: Add 5 mL of a 1:1 water/ethanol mixture.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a controlled temperature of 60-80°C for 5-10 minutes. Monitor the pressure to ensure it remains within safe limits. The reaction progress can be checked by TLC after cooling.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • The solid product that has precipitated is collected by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified product under vacuum. No further chromatographic purification is typically needed.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol outlines a general method using a Lewis acid like AlCl₃, which is particularly effective for cyclocondensation steps.[8]

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-amino-4H-chromene derivative (1 mmol) and cyclohexanone (1.3 mmol).

  • Solvent Addition: Add dry dichloromethane (CH₂Cl₂) (10 mL).

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 equiv) portion-wise while stirring. The reaction may be mildly exothermic.

  • Reaction Conditions:

    • Conventional: Reflux the mixture with stirring. Monitor the reaction by TLC.

    • Microwave: Heat in a microwave reactor at 45°C (150W) for 6-8 minutes for an accelerated reaction and potentially higher yield.[8]

  • Work-up and Purification:

    • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Summary: Comparison of Catalytic Systems

The choice of catalyst is critical for optimizing yield. The table below summarizes results for the synthesis of a model pyranopyridine derivative under various conditions, adapted from the literature.[8]

EntryCatalyst (mol%)SolventMethodTemperature (°C)TimeYield (%)
1DBU (5%)EthanolConventionalRoom Temp60 min45
2DBU (5%)EthanolConventional5040 min76
3DBU (5%) Ethanol Microwave 50 3 min 94
4AlCl₃ (1.2 equiv)CH₂Cl₂ConventionalReflux (40)2.0 h58
5AlCl₃ (1.2 equiv) CH₂Cl₂ Microwave 45 8 min 91
6NoneEthanolMicrowave5015 min<10

This data clearly demonstrates that for these specific transformations, microwave irradiation provides a substantial improvement in both reaction time and overall yield.

References

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 1984–1996. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(12), 1435-1461. [Link]

  • Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]

  • Dandia, A., et al. (2010). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. ARKIVOC, 2010(10), 305-317. [Link]

  • Opperman, T. J., & Nguyen, S. T. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Expert Opinion on Drug Discovery, 10(10), 1063-1076. [Link]

  • El-Deen, I. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Scientific Reports, 14(1), 1-20. [Link]

  • Tripathi, M. M., & Shrivastava, S. K. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(45), 40685-40716. [Link]

  • Kazemi, M., et al. (2023). An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports, 13(1), 1-13. [Link]

  • Patel, K. D., et al. (2021). A sustainable hydrotrope-assisted multicomponent synthesis of pyrazolopyridines. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Singh, P., & Kumar, D. (2020). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 5(21), 6431-6435. [Link]

  • Krasavin, M., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 27(9), 2963. [Link]

  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 785-790. [Link]

  • Abdel-Rahman, A. A. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11486-11516. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 5(6), 1812-1823. [Link]

  • Chen, Y., et al. (2023). Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104. Frontiers in Chemistry, 11, 1182061. [Link]

  • Nguyen, S. T., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2024-2034. [Link]

  • Kazemi, M., & Fajer, A. T. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Catalysis, 552, 113702. [Link]

Sources

Optimization

Technical Support Center: Overcoming Pyranopyridine Solubility Bottlenecks in In Vitro Assays

Pyranopyridines (e.g., MBX2319, MBX-4191) represent a highly potent class of resistance-nodulation-division (RND) efflux pump inhibitors, critical for rescuing the efficacy of antibiotics against multidrug-resistant (MDR...

Author: BenchChem Technical Support Team. Date: March 2026

Pyranopyridines (e.g., MBX2319, MBX-4191) represent a highly potent class of resistance-nodulation-division (RND) efflux pump inhibitors, critical for rescuing the efficacy of antibiotics against multidrug-resistant (MDR) Gram-negative pathogens[1]. However, their rigid, lipophilic heterocyclic core frequently leads to poor aqueous solubility. In in vitro assays, this manifests as compound precipitation, false negatives, erratic dose-response curves, and optical interference.

This technical guide provides advanced troubleshooting strategies, causality-driven methodologies, and validated protocols to ensure accurate pharmacological profiling of pyranopyridine inhibitors.

Diagnostic Workflow: Identifying and Resolving Precipitation

Before altering your assay chemistry, you must diagnose how and when the pyranopyridine inhibitor is precipitating. The following workflow illustrates the logical progression for identifying solubility limits and implementing corrective formulations.

G Start Compound in DMSO Stock (10-30 mM) Dilute Dilute into Aqueous Assay Buffer Start->Dilute Check Assess Kinetic Solubility (Nephelometry / UV) Dilute->Check Precip Precipitation / High Scattering (Solubility Limit Exceeded) Check->Precip Aggregation Detected Soluble Clear Solution / Low Scattering (Within Soluble Range) Check->Soluble No Aggregation Strat1 Optimize Dilution Protocol (Direct-to-Assay Method) Precip->Strat1 Strat2 Add Solubilizers (e.g., HP-β-CD, Tween 20) Precip->Strat2 Strat3 Adjust DMSO Concentration (Ensure ≤ 2% final) Precip->Strat3 Proceed Proceed with In Vitro Assay Soluble->Proceed Strat1->Check Retest Strat2->Check Retest Strat3->Check Retest

Diagnostic workflow for mitigating pyranopyridine precipitation in aqueous in vitro assays.

Troubleshooting Guide & FAQs

Q1: Why does my pyranopyridine inhibitor precipitate immediately upon addition to the assay buffer, even if the final concentration is low? A1: This phenomenon is known as "solvent shock." Pyranopyridines are highly lipophilic. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of the compound at the solvent-aqueous interface vastly exceeds its kinetic solubility limit before diffusion can occur[2]. This localized supersaturation drives rapid thermodynamic nucleation, causing irreversible precipitation. Solution: Ensure rapid, high-shear vortexing during addition. Alternatively, utilize the "Direct-to-Assay" dilution method (see Protocol 2) to minimize the time the compound spends in an intermediate aqueous state[3].

Q2: My dose-response curve is flat at high concentrations, and the IC50 seems artificially high. What is the mechanistic cause? A2: You have likely hit the thermodynamic solubility limit of the pyranopyridine compound in your specific assay buffer. Once the concentration exceeds this limit, any additional compound added simply precipitates out of solution rather than increasing the concentration of dissolved, bioavailable inhibitor[3]. Because the target (e.g., the AcrB efflux pump) only interacts with the dissolved fraction, the effective concentration is capped, leading to a flat curve and an underestimated IC50. Solution: Perform a kinetic solubility assay to determine the maximum soluble concentration and strictly cap your assay range below this threshold.

Q3: Can I use detergents to keep pyranopyridines in solution during biochemical assays? A3: Yes, but with strict biochemical caveats. Non-ionic surfactants (e.g., Tween-20) or zwitterionic detergents (e.g., CHAPS) can form micelles that encapsulate the hydrophobic pyranopyridine core, increasing apparent aqueous solubility[4]. However, excessive detergent can denature your target protein or disrupt the lipid bilayers required for membrane protein stability (such as RND efflux pumps). Solution: Keep detergent concentrations near or slightly below their Critical Micelle Concentration (CMC) (e.g., 0.01% - 0.05% Tween-20). If detergents inhibit your target, switch to 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms a non-denaturing inclusion complex with the drug[5].

Q4: Why am I seeing erratic, high-background readouts in my fluorescence/absorbance assays at higher compound concentrations? A4: This is a classic optical artifact caused by compound aggregation. Even if macroscopic precipitate is not visible to the naked eye, pyranopyridines can form nano-aggregates or colloidal suspensions. These particles scatter light (Tyndall effect), which artificially inflates absorbance readouts and causes erratic scattering in fluorescence emission pathways.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Purpose: To empirically determine the maximum concentration at which the pyranopyridine inhibitor remains in solution without aggregating, establishing the upper limit for your in vitro assays[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the pyranopyridine inhibitor in 100% molecular-grade DMSO.

  • DMSO Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Pre-fill a 96-well clear-bottom assay plate with 198 µL of your exact in vitro assay buffer (including all salts, pH adjusters, and co-factors, but excluding the target protein).

  • Solvent Spiking: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay buffer plate. (Final DMSO concentration = 1% v/v; Final compound range = 100 µM to 0.097 µM).

  • Incubation: Shake the plate at 500 RPM for 1 minute, then incubate at room temperature for 90 minutes.

  • Quantification: Read the plate using a nephelometer (measuring light scattering). Alternatively, measure absorbance at 620 nm (where the compound does not absorb light; any signal is due to scattering).

  • Validation Check: Include a known highly soluble compound (e.g., caffeine) as a negative control (no scattering) and a known insoluble compound (e.g., amiodarone) as a positive control (high scattering). The kinetic solubility limit is the highest concentration before a statistically significant increase in scattering is observed above the buffer baseline.

Protocol 2: Direct-to-Assay Dilution Method

Purpose: To prevent intermediate precipitation (solvent shock) that occurs when compounds are serially diluted in aqueous buffers prior to target addition[3].

Step-by-Step Methodology:

  • DMSO Gradient: Perform all serial dilutions of the pyranopyridine inhibitor in 100% DMSO to create your concentration gradient. Causality: Pyranopyridines are highly stable and soluble in neat DMSO, preventing premature nucleation.

  • Assay Mix Preparation: Prepare the complete biochemical or cell-based assay mix (containing the biological target, substrates, and buffer) in the final assay plate.

  • Direct Transfer: Using a low-volume liquid handler or a multi-channel pipette, transfer a constant, minimal volume (e.g., 1 µL) from the DMSO dilution plate directly into the 99 µL assay mix.

  • Immediate Dispersion: Ensure the assay plate is on a microplate shaker during the transfer to facilitate instantaneous dispersion, preventing localized supersaturation.

  • Validation Check: Run a parallel assay using the traditional "aqueous serial dilution" method. If the Direct-to-Assay method yields a lower IC50 and a steeper Hill slope, it confirms that intermediate precipitation was previously confounding your results.

Data Presentation: Solubilization Strategies Comparison

When optimizing the assay buffer, selecting the correct solubilizing agent is critical. The table below synthesizes the physical mechanisms, optimal concentrations, and limitations of common additives used to rescue pyranopyridine solubility.

Solubilization StrategyPhysical MechanismTypical Assay ConcentrationProsCons / Limitations
DMSO (Dimethyl Sulfoxide) Polar aprotic co-solvent; disrupts solute-solute crystalline interactions.1% - 2% (v/v)Standard industry practice; highly effective for stock solutions.Concentrations >2% often denature proteins or cause cytotoxicity in cell-based assays[3].
HP-β-Cyclodextrin (HP-β-CD) Forms a host-guest inclusion complex, shielding the lipophilic pyranopyridine core inside a hydrophilic shell[5].1 - 10 mMDoes not denature proteins; highly biocompatible; prevents non-specific binding.May compete with the biological target for the compound if the binding affinity to the CD is too high.
Tween-20 / CHAPS Micellar solubilization; surrounds the compound with an amphiphilic barrier[4].0.01% - 0.05% (w/v)Excellent at preventing compound aggregation and adsorption to plastic labware.Can disrupt membrane-bound targets (like RND efflux pumps) or interfere with lipid-protein interactions[4].
Bovine Serum Albumin (BSA) Non-specific hydrophobic protein binding; acts as a carrier protein.0.01% - 0.1% (w/v)Highly physiological; stabilizes enzymes and prevents plastic adsorption.High concentrations can sequester the inhibitor, dramatically reducing the free (active) drug concentration.

References

  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli | Antimicrobial Agents and Chemotherapy - ASM Journals Source: asm.org URL:[Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science Source: bioduro.com URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate Source: researchgate.net URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:[Link]

  • Detergents alter the stability and lipid binding properties of the CD1d immunoreceptor - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Troubleshooting low enantioselectivity in chiral amine synthesis

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you diagnose and resolve low enantiomeric excess (ee) in your synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you diagnose and resolve low enantiomeric excess (ee) in your synthetic workflows.

Chiral amines are critical pharmacophores, and achieving high enantioselectivity requires precise control over reaction kinetics, thermodynamics, and transition-state geometries. This guide covers the two most prominent methodologies: Biocatalysis (ω-Transaminases) and Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) .

Diagnostic Workflow for Low Enantioselectivity

Before altering your chemical or biological parameters, it is critical to isolate the root cause of the stereochemical failure. Use the workflow below to guide your troubleshooting process.

TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Detected in Chiral Amine Analyt Verify Analytical Method (Chiral HPLC/GC Resolution) Start->Analyt Rule out artifact Method Identify Synthesis Pathway Analyt->Method True low ee Biocat Biocatalysis (e.g., ω-Transaminases) Method->Biocat Chemcat Asymmetric Hydrogenation (Transition Metals) Method->Chemcat Bio_Check1 Check Reaction Equilibrium & Product Inhibition Biocat->Bio_Check1 Bio_Check2 Assess Substrate Pocket Mismatch (Protein Engineering) Biocat->Bio_Check2 Chem_Check1 Verify Ligand/Metal Match & Counteranion Effects Chemcat->Chem_Check1 Chem_Check2 Check Imine E/Z Isomerization & Background Reduction Chemcat->Chem_Check2

Troubleshooting workflow for low enantioselectivity in chiral amine synthesis.

FAQ Section 1: Biocatalytic Approaches (ω-Transaminases)

Q1: My wild-type ω-transaminase (ω-TA) yields a near-racemic mixture when applied to bulky aromatic ketones. What causes this stereochemical leakage? Causality & Solution: Wild-type ω-TAs possess a strict active site architecture comprising a "large" and a "small" binding pocket. When a bulky non-natural substrate (e.g., a heavily substituted acetophenone) is introduced, steric clashes prevent it from anchoring correctly in the external aldimine intermediate state[1]. This forces the substrate into an inverted orientation, allowing hydride/amine transfer from the incorrect face. Solution: You must utilize protein engineering (directed evolution or rational design) to expand the binding pocket. For example, introducing point mutations like L175G or F88A/A231F can alleviate steric hindrance, dramatically shifting the enantiopreference and restoring >99% ee[2][3].

Q2: The ee of my biocatalytic reaction is high at 1 hour but drops significantly after 24 hours. Why is the enantiopurity eroding? Causality & Solution: Transamination is a reversible "ping-pong bi-bi" mechanism. As the ketone byproduct accumulates, the enzyme can catalyze the reverse reaction (deamination of your chiral amine product)[4]. Because enzymes lower the activation energy for both forward and reverse reactions, prolonged exposure to equilibrium conditions leads to thermodynamic deracemization. Solution: Shift the equilibrium by continuously removing the ketone byproduct. This can be achieved physically (e.g., evaporation under reduced pressure) or chemically (e.g., using a coupled enzyme cascade like lactate dehydrogenase to consume pyruvate)[4].

FAQ Section 2: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Q3: I am using an Iridium-PHOX catalyst for the asymmetric hydrogenation of N-alkyl imines, but the ee is below 50%. Why does this work for N-aryl imines but fail for N-alkyl imines? Causality & Solution: N-alkyl imines are highly basic and prone to rapid E/Z isomerization in solution. If the rate of isomerization is competitive with the rate of hydrogenation, the chiral catalyst will reduce both the E and Z isomers, which often leads to opposite enantiomers, resulting in a racemic mixture[5]. Additionally, the highly nucleophilic N-alkyl amine product can competitively bind to and poison the metal center[5]. Solution: Switch to a more sterically demanding ligand system (e.g., Ir-f-Binaphane or Ir-SpiroPAP) that restricts the binding of the Z-isomer, or utilize additives like iodine or Zn(OTf)₂ that coordinate to the imine nitrogen, locking its geometry and preventing catalyst poisoning[5][6].

Q4: Does the choice of counteranion in my Ruthenium/Iridium precatalyst actually impact enantioselectivity? Causality & Solution: Absolutely. The counteranion dictates the tightness of the ion pair in the transition state. In an outer-sphere hydrogenation mechanism, a coordinating anion (like chloride) can disrupt the highly ordered chiral pocket formed by the ligand. Solution: Exchanging a coordinating anion for a bulky, non-coordinating anion (e.g., switching from OTf⁻ to BArF⁻ or adding AgSbF₆ to abstract chloride) opens the coordination sphere, allowing the chiral ligand to exert maximum stereocontrol. This simple swap has been shown to increase ee from 89% to 95% in Ru-catalyzed systems[7].

FAQ Section 3: Analytical & Measurement Artifacts

Q5: Could my low ee be an analytical artifact rather than a synthesis failure? Causality & Solution: Yes. High-throughput optical assays (like Circular Dichroism or fluorescence indicator displacement) are highly susceptible to background noise if the pre-formed imine concentration is not strictly calibrated[8]. Furthermore, during chiral HPLC/GC, baseline resolution can be compromised by column overloading or inappropriate mobile phase modifiers. Solution: Always validate high-throughput optical ee hits with a secondary method. Ensure your chiral HPLC method is fully resolved using a racemic standard before analyzing your reaction mixture.

Step-by-Step Optimization Protocols

Protocol A: Self-Validating Optimization of ω-Transaminase Reactions

Objective: Maximize ee by shifting equilibrium and ensuring optimal substrate binding.

  • Baseline Validation: Run the reaction with a racemic standard of your target amine to ensure the chiral HPLC method achieves baseline separation (Rs > 1.5).

  • Amine Donor Screening: Set up parallel 1 mL reactions using 50 mM ketone substrate. Screen multiple amine donors (e.g., isopropylamine, (R)-1-phenylethylamine) at a 5:1 to 10:1 molar excess to drive the forward reaction[2][9].

  • Equilibrium Shifting: If using alanine as a donor, add Lactate Dehydrogenase (LDH) and NADH to the reaction mixture to continuously reduce the pyruvate byproduct into lactate, preventing the reverse reaction[4].

  • Kinetic Sampling: Quench 50 µL aliquots at 1h, 4h, 8h, and 24h with 1M NaOH, extract with ethyl acetate, and analyze via GC-FID (for conversion) and chiral HPLC (for ee). Self-validation: If conversion plateaus while ee drops, product inhibition or reverse transamination is occurring.

Protocol B: Catalyst Activation & Ligand Screening for Asymmetric Hydrogenation

Objective: Suppress background reduction and E/Z isomerization.

  • Precatalyst Activation: In a glovebox, dissolve the Ir/Ru-chiral ligand complex (1 mol%) in anhydrous dichloromethane. If the complex contains a chloride ligand, add 1.2 equivalents of AgSbF₆ to precipitate AgCl and generate the active cationic metal species[7]. Filter through a PTFE syringe filter.

  • Substrate Preparation: Dissolve the N-alkyl imine (1.0 mmol) in anhydrous solvent. Add a Lewis acid additive (e.g., 10 mol% Zn(OTf)₂) to lock the imine geometry[5].

  • Hydrogenation: Transfer to a high-pressure reactor, purge with H₂ three times, and pressurize to the optimized level (typically 20-50 bar). Stir at room temperature for 12 hours.

  • Analysis: Depressurize carefully. Pass the crude mixture through a short silica plug to remove the metal catalyst (preventing analytical column degradation) before HPLC analysis.

Quantitative Data Summaries

Table 1: Impact of Protein Engineering on ω-Transaminase Enantioselectivity

Enzyme Variant Substrate Type Modification Strategy Enantiomeric Excess (ee) Reference
Wild-Type (MwoAT) Bulky Aromatic Ketone None (Baseline) < 10% (Racemic) [2]
L175G Mutant Bulky Aromatic Ketone Active site pocket expansion ≥ 99.9% (R) [2]

| F88A/A231F Mutant | 2-Aminotetralin | Site-directed mutagenesis | > 96% (R) |[3] |

Table 2: Influence of Ligands and Counteranions in Transition Metal AH

Catalyst System Substrate Key Optimization Resulting ee Reference
Ir-PHOX N-alkyl imine Standard conditions Low (< 50%) [5]
Ir-f-Binaphane N-alkyl imine Sterically demanding ligand Up to 90% [5][6]
Ru-diamine (OTf⁻) Acetophenone N-benzylimine Coordinating counteranion 89% [7]

| Ru-diamine (BArF⁻) | Acetophenone N-benzylimine | Non-coordinating counteranion | 95% |[7] |

References

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - nih.gov - 8

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press - dovepress.com - 9

  • AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines - MDPI - mdpi.com - 2

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications - acs.org - 5

  • A diversity of recently reported methodology for asymmetric imine reduction - rsc.org - 6

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI - mdpi.com - 4

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC - nih.gov - 7

  • Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations - PMC - nih.gov - 1

  • Active Site Quantification of an ω-Transaminase by Performing a Half Transamination Reaction | Request PDF - ResearchGate - researchgate.net - 3

Sources

Optimization

Technical Support Center: Optimization of Heterocyclic Compound Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the synthesis of complex heterocyclic frameworks.

Heterocycles form the core of over 75% of FDA-approved drugs. However, their synthesis is fraught with challenges, including catalyst deactivation, poor regioselectivity, and scalability bottlenecks. This guide moves beyond generic advice to explain the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure experimental success.

Core Optimization Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below. This workflow outlines the critical parameters that must be evaluated when designing or optimizing a heterocyclic synthesis route.

HeterocycleOptimization Start Heterocyclic Synthesis Optimization Workflow Solvent 1. Solvent Selection (e.g., DES, Polar Aprotic) Start->Solvent Heating 2. Heating Modality (Microwave vs. Thermal) Start->Heating Catalysis 3. Catalyst & Ligand (Pd-cross coupling) Start->Catalysis Regio_Check Regioselectivity Control (Traceless Mediators) Solvent->Regio_Check MW_Opt Optimize Power Density & Vessel Geometry Heating->MW_Opt Poison_Check Mitigate Catalyst Poisoning (Add Cu(I) Co-catalyst) Catalysis->Poison_Check Success Optimized High-Yield Target Heterocycle MW_Opt->Success Poison_Check->Success Regio_Check->Success

Fig 1. Decision matrix for optimizing heterocyclic synthesis workflows.

Troubleshooting Guides & FAQs

Q1: Why is my microwave-assisted multicomponent reaction (MCR) failing upon scale-up, despite working perfectly at the 1 mmol scale?

The Causality: Microwave-assisted organic synthesis relies on dielectric volumetric heating. At a frequency of 2.45 GHz, the penetration depth of microwaves into standard organic solvents is limited to a few centimeters[1]. When you scale up the reaction volume without adjusting the vessel geometry, the core of the mixture remains unheated while the edges experience thermal runaway. Furthermore, power density (W/mL) drops significantly if the wattage is not proportionally increased, leading to incomplete conversions[2]. The Solution: Transition from batch multimode reactors to continuous flow microwave reactors for scale-up[3]. If flow chemistry is unavailable, optimize the vessel geometry by using annular or highly elongated reaction vials to maximize the surface-area-to-volume ratio. Always maintain a constant power density (W/mL) when scaling.

Q2: During the Suzuki-Miyaura or Stille cross-coupling of nitrogen-rich heterocycles (e.g., benzoxazoles, pyridines), my palladium catalyst deactivates rapidly, precipitating as Pd black. How do I prevent this?

The Causality: Nitrogen-rich heterocycles contain Lewis basic lone pairs. Following the oxidative addition step in the catalytic cycle, these basic nitrogen atoms strongly coordinate to the electrophilic Pd(II) intermediate. This forms a thermodynamically stable, off-cycle complex that effectively halts the transmetalation step, leading to catalyst starvation and eventual aggregation into inactive Pd(0) black[4]. The Solution: Introduce a Copper(I) co-catalyst (such as CuCl or CuI). The copper acts as a "sponge" for the basic heteroatoms or facilitates transmetalation via a highly reactive bimetallic transition state, outcompeting the poisoning pathway[5]. Alternatively, utilize bulky, electron-rich ligands (e.g., JackiePhos or Buchwald ligands) that sterically hinder the coordination of the heterocycle to the palladium center[5].

Q3: I am trying to develop a "green" synthesis for functionalized imidazoles, but traditional polar aprotic solvents give poor yields. What is the alternative?

The Causality: Traditional solvents rely purely on dielectric stabilization. In contrast, Deep Eutectic Solvents (DES), such as Choline Chloride/Urea (ChCl/Urea) or ChCl/Glycerol, actively participate in the reaction mechanism. The extensive hydrogen-bonding network in a DES stabilizes the transition states of electrophilic intermediates (H-bond catalysis), effectively lowering the activation energy without the need for external Lewis acid catalysts[6]. The Solution: Substitute your traditional solvent with a ChCl-based DES. The DES will act as both an eco-friendly reaction medium and an organocatalyst, significantly accelerating cyclization rates for N-heterocycles[6].

Q4: My annulation reaction to form trisubstituted pyrazoles yields an inseparable mixture of N1 and N2 regioisomers. How can I control this regioselectivity?

The Causality: The formation of regioisomers in pyrazole synthesis is dictated by the competing nucleophilicities of the adjacent nitrogen atoms on the hydrazine intermediate. Because the transition state energies for cyclization at N1 versus N2 are often remarkably similar, thermal control alone is insufficient to favor a single pathway[7]. The Solution: Employ a traceless heterocyclic amine mediator. For example, adding 1-methylindazol-3-amine to the reaction mixture alters the mechanistic pathway. The mediator temporarily condenses with the electrophile to form a highly reactive, sterically biased iminium intermediate. This directs the incoming nucleophile exclusively to one site before the mediator is expelled, switching the inherent regioselectivity to yield a single isomer[8].

Self-Validating Experimental Protocols

Protocol A: Copper-Assisted Pd-Catalyzed Cross-Coupling of N-Heterocycles

This protocol is designed to prevent catalyst poisoning when coupling Lewis basic heterocycles.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the halogenated heterocycle (e.g., 2-bromobenzoxazole, 1.0 mmol) and the aryl stannane or boronic acid (1.2 mmol).

  • Catalyst & Additive Loading: Add

    
     (2.5 mol %), a bulky ligand like JackiePhos (10 mol %), and the critical transmetalation facilitator, CuCl (1.0 equiv)[5].
    
  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/tBuOH (1:1 v/v, 5.0 mL).

  • Reaction Execution: Heat the mixture to 70 °C for 24–48 hours.

  • Self-Validation Check: Monitor via TLC. The presence of a metallic mirror or black precipitate within the first hour indicates oxygen contamination or insufficient CuCl. If the solution remains a homogeneous dark red/brown, the catalytic cycle is active.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    
Protocol B: Microwave-Assisted Synthesis in Deep Eutectic Solvents

A highly efficient, green methodology for multicomponent heterocyclic assembly.

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80 °C with stirring until a clear, homogeneous liquid forms (approx. 30 mins)[6].

  • Reagent Assembly: Add the multicomponent precursors (e.g., aldehyde, 1,3-dicarbonyl, and amine for dihydropyridine synthesis, 1.0 mmol each) directly into 2.0 mL of the prepared DES in a microwave-safe vial.

  • Microwave Irradiation: Place the vial in a monomode microwave synthesizer. Set the power limit to 50 W (to control power density) and the temperature to 90 °C. Irradiate for 5–10 minutes[2].

  • Self-Validation Check: The DES should remain liquid. If localized charring occurs, the power density was too high; reduce the wattage and increase the ramp time.

  • Product Isolation: Add 5 mL of cold water to the vial. The DES is highly water-soluble and will dissolve, causing the highly hydrophobic heterocyclic product to precipitate. Filter to isolate.

Quantitative Data & Optimization Tables

Table 1: Troubleshooting Catalyst Poisoning in Cross-Coupling
Substrate TypePoisoning MechanismMitigation StrategyTypical Yield (Without Mitigation)Optimized Yield
Pyridines / Pyrimidines N-lone pair coordination to Pd(II)Bulky ligands (e.g., XPhos), increase temp< 30%85 - 95%
Benzoxazoles Chelation via N and O atomsCuCl (1.0 eq) to facilitate transmetalation15 - 25%80 - 90%
Thiophenes Strong S-Pd bond formationAgF or Cu(I) salts as scavengers< 10%75 - 85%
Table 2: Solvent Optimization for Multicomponent Heterocyclic Synthesis
Solvent SystemDielectric Constant (

)
Role in SynthesisAverage Reaction TimeTypical Yield
Toluene 2.38Solubilizes non-polar reagents; no catalytic role12 - 24 hours40 - 50%
DMF 36.7Polar aprotic; stabilizes charged intermediates6 - 12 hours60 - 75%
Water/Ethanol (1:2) ~ 45.0Mild H-bonding; green alternative2 - 4 hours80 - 90%
ChCl/Urea (DES) N/A (Structured)H-bond catalysis ; activates electrophiles10 - 30 mins> 95%

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at:[Link]

  • Microwave-assisted synthesis of bioactive heterocycles: An overview. ResearchGate. Available at:[Link]

  • Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes. Cardiff University. Available at:[Link]

  • Pd-Catalyzed Stereospecific Glycosyl Cross-Coupling of Reversed Anomeric Stannanes for Modular Synthesis of Nonclassical C-Glycosides. PubMed Central (PMC). Available at:[Link]

  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed Central (PMC). Available at:[Link]

  • A Traceless Heterocyclic Amine Mediator in Regioselectivity−Switchable Formal [1 + 2 + 2] Cycloaddition Reaction to 1,3,4- and 1,4,5-Trisubstituted Pyrazoles. Organic Letters (ACS). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of Pyridine Derivatives

From the desk of a Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: catalyst poisoning during the hydrogenation of pyridine derivatives. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and solve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is catalyst poisoning in the context of hydrogenation?

Catalyst poisoning is the deactivation of a heterogeneous or homogeneous catalyst by a chemical substance, known as a poison, that binds to the active sites.[1] This interaction prevents or reduces the catalyst's ability to facilitate the desired reaction. In hydrogenation, this means the poison occupies the metallic sites (e.g., Pd, Pt, Rh) where hydrogen and the substrate would normally adsorb and react, leading to a significant drop in reaction rate and efficiency.[2]

Q2: Why are pyridine and its derivatives such notorious catalyst poisons?

The primary culprit is the lone pair of electrons on the nitrogen atom within the pyridine ring.[1] This electron pair strongly coordinates (chemisorbs) to the electron-deficient surface of transition metal catalysts.[1] This strong dative bond effectively blocks the active sites, preventing the substrate and hydrogen from accessing them, thereby inhibiting the catalytic cycle. This phenomenon is often referred to as "self-poisoning" when the substrate itself is the inhibitor.[3][4]

Q3: Which catalysts are most susceptible to poisoning by pyridine derivatives?

Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are all susceptible to poisoning by nitrogen-containing compounds.[1][3] The sensitivity to poisoning can vary, with some studies suggesting an order of Pd > Ru >> Rh, indicating that rhodium catalysts may exhibit greater poison tolerance in certain applications.[3] However, the choice of catalyst support (e.g., carbon vs. alumina) can also influence poison resistance.[3]

Q4: Besides the pyridine nitrogen, what other common poisons should I be aware of in my reaction system?

While the pyridine moiety is the primary concern, other impurities can severely deactivate hydrogenation catalysts. These include:

  • Sulfur Compounds: Even at trace levels, compounds like thiols, sulfides, and thiophenes are potent poisons for noble metal catalysts due to the formation of strong metal-sulfur bonds.[5][6]

  • Halides: Residual halides from previous synthetic steps can poison catalysts.

  • Other Coordinating Species: Amines, phosphines, and even some solvents or by-products can compete for active sites.

Q5: Can catalyst poisoning ever be used intentionally?

Yes, in a practice known as "controlled poisoning," a substance is deliberately added to reduce a catalyst's activity in a predictable way to enhance selectivity. A classic example is the Rosenmund reduction, where a poisoned palladium catalyst (e.g., Lindlar's catalyst, poisoned with lead or quinoline) is used to reduce acyl chlorides to aldehydes, preventing over-reduction to the alcohol.[1] Similarly, pyridine itself can be used as an additive to prevent unwanted side reactions, such as the hydrogenolysis of certain protective groups.[7][8]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving common issues.

Problem 1: My hydrogenation of a pyridine-containing substrate is extremely slow, incomplete, or fails to start.

This is the most common manifestation of catalyst poisoning. The pyridine nitrogen is likely binding to your catalyst and shutting down its activity.

  • Underlying Cause: Strong coordination of the pyridine nitrogen's lone pair to the catalyst's active metal sites.[1]

  • Troubleshooting Steps & Solutions:

    • Protonate the Poison: The most effective and widely used strategy is to add a stoichiometric amount of acid.[3][9] This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge on the nitrogen withdraws the lone pair, preventing it from coordinating with the catalyst.

      • Causality: By converting the pyridine to a pyridinium ion, you eliminate the species responsible for poisoning, allowing the hydrogenation to proceed.

      • Recommended Acids: Acetic acid is a common choice for a milder approach. For more robust protonation, stronger acids like HCl or H₂SO₄ can be used, though you must consider the stability of your substrate and other functional groups under these conditions.[9]

    • Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading can sometimes provide enough un-poisoned active sites to drive the reaction to completion.[1][9] This is more of a brute-force solution and should be considered after other options.

    • Modify Reaction Conditions: Increasing hydrogen pressure and/or temperature can sometimes overcome the poisoning effect by enhancing the rate of the desired hydrogenation relative to the rate of poisoning.[1][10] However, be aware that harsh conditions can lead to a loss of selectivity and potentially unwanted side reactions.[9]

    • Change the Catalyst: If poisoning remains an issue, consider switching to a different metal. Rhodium-based catalysts have shown some resilience to nitrogen poisoning compared to palladium in certain contexts.[1][3] Ruthenium is also a highly active catalyst for pyridine hydrogenation.[11]

Problem 2: My catalyst works for the first run but shows a significant drop in activity upon recycling.

This indicates that the poison is not easily removed from the catalyst surface between runs, suggesting irreversible or strong chemisorption.

  • Underlying Cause: The poison (reactant, product, or impurity) forms a strong, stable bond with the active sites, which is not removed by simple washing.[12]

  • Troubleshooting Steps & Solutions:

    • Identify the Poison: Before attempting regeneration, it's crucial to identify the source of the deactivation. Is it the starting material, the piperidine product, or a hidden impurity (e.g., sulfur)? Running a control reaction with a simple, non-poisoning substrate (like cyclohexene) using the spent catalyst can confirm deactivation. Advanced techniques like ICP-MS can detect trace metal impurities, while XPS can analyze the catalyst surface composition.[12]

    • Implement a Regeneration Protocol: A poisoned catalyst can often be at least partially regenerated. The method depends on the nature of the poison.

      • For Organic Poisons (like Pyridine): A thorough washing procedure with different solvents can be effective. For more stubborn cases, a mild thermal treatment or chemical wash may be necessary. (See Protocol 2 below).

      • For Sulfur Poisons: Regeneration is more challenging. It often requires high-temperature treatment under an oxidative (air) and then a reductive (H₂) atmosphere.[13]

Problem 3: I am trying to reduce another functional group in my molecule, but the pyridine ring is also being reduced.

This is a selectivity issue, where the catalyst is active enough to hydrogenate the stable aromatic ring under the conditions required to reduce the target functional group.

  • Underlying Cause: The reaction conditions (catalyst choice, temperature, pressure) are too harsh, or the catalyst is not selective enough.

  • Troubleshooting Steps & Solutions:

    • Employ Milder Conditions: Reduce the hydrogen pressure and temperature. This often provides a larger kinetic window to differentiate between the reduction of a more reactive group (like a nitro group or an alkene) and the more difficult hydrogenation of the pyridine ring.[9]

    • Use Pyridine as a Controlled Poison: In a counter-intuitive approach, adding a small amount of pyridine can selectively poison the most active sites on the catalyst. This can tame its activity, allowing for the reduction of more labile functional groups while leaving less reactive ones, including another pyridine ring, untouched.[7][8]

    • Choose a More Selective Catalyst: Catalyst choice is paramount. For example, Pd/C is often used for nitro group reductions in the presence of a pyridine ring.[9]

Visualizations & Workflows

// Relationships Substrate -> ActiveSite [label=" Adsorbs"]; H2 -> ActiveSite [label=" Adsorbs"]; Pyridine -> PoisonedSite [label=" Strongly Binds\n(Poisoning)", color="#EA4335", fontcolor="#EA4335", style=bold]; ActiveSite -> Product [label=" Catalytic Reaction"]; PoisonedSite -> {Substrate, H2} [style=invis]; // for layout

{rank=same; Substrate; H2; Pyridine;} {rank=same; ActiveSite; PoisonedSite;} } dot Caption: Mechanism of Pyridine Poisoning.

Troubleshooting_Workflow Start Reaction Fails: Slow or Incomplete Conversion CheckPoisoning Is Pyridine Poisoning the Cause? Start->CheckPoisoning AddAcid Add Stoichiometric Acid (e.g., Acetic Acid, HCl) CheckPoisoning->AddAcid Most Likely CheckImpurity Investigate Other Poisons (Sulfur, Halides) CheckPoisoning->CheckImpurity Less Likely, but Possible ReactionOK1 Reaction Proceeds AddAcid->ReactionOK1 StillFails1 Still Fails AddAcid->StillFails1 IncreaseParams Increase Catalyst Loading, Pressure, or Temperature StillFails1->IncreaseParams ReactionOK2 Reaction Proceeds IncreaseParams->ReactionOK2 StillFails2 Still Fails or Lacks Selectivity IncreaseParams->StillFails2 ChangeCatalyst Change Catalyst (e.g., Pd -> Rh, Ru) StillFails2->ChangeCatalyst ChangeCatalyst->ReactionOK2 If Successful ChangeCatalyst->CheckImpurity If Fails Purify Purify Starting Materials & Solvents CheckImpurity->Purify

Experimental Protocols

Protocol 1: Diagnosing Catalyst Susceptibility to Pyridine Poisoning

This control experiment quantifies the inhibitory effect of a pyridine derivative on a standard hydrogenation reaction.

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Standard, non-poisoning substrate (e.g., cyclohexene)

  • Anhydrous solvent (e.g., ethanol)

  • The pyridine derivative (the potential poison)

  • Hydrogen source (balloon or high-pressure reactor)

  • Reaction vessel and analytical instrument (GC or NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), cyclohexene (1 mmol), and solvent (10 mL).

    • Purge the vessel with an inert gas, then with hydrogen.

    • Run the reaction under standard conditions (e.g., room temperature, 1 atm H₂).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) until completion.[1]

  • Poisoned Reaction:

    • Repeat the baseline reaction exactly, but add a specific amount of the pyridine derivative (e.g., 0.5 molar equivalents relative to the palladium metal) to the mixture before introducing hydrogen.

    • Run the reaction under the identical conditions and monitor its progress.

  • Data Analysis:

    • Plot substrate conversion versus time for both reactions. A significant decrease in the reaction rate for the poisoned reaction confirms the inhibitory effect of the pyridine derivative.

Protocol 2: Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general method for washing a spent catalyst to restore activity.

Materials:

  • Spent (poisoned) Pd/C catalyst

  • Deionized water

  • Methanol

  • Dilute acetic acid solution (e.g., 5% v/v in water)

  • Filtration apparatus (e.g., Büchner funnel with celite pad) or centrifuge

Procedure:

  • Catalyst Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the catalyst to dry completely on the filter paper in the open air.[12] Handle under a moist or inert atmosphere.

  • Solvent Wash: Wash the recovered catalyst cake thoroughly with fresh solvent (e.g., methanol or ethanol, 3 x 20 mL) to remove any residual organic compounds.[1]

  • Acidic Wash: Suspend the catalyst in the dilute acetic acid solution and stir for 15-20 minutes. This helps to protonate and desorb the strongly bound pyridine species.

  • Water Wash: Filter the catalyst again and wash it extensively with deionized water until the filtrate is neutral. This removes the acid and any displaced pyridinium salts.

  • Final Methanol Wash & Drying: Wash the catalyst with methanol one final time to remove the water. Dry the catalyst carefully under a vacuum.

  • Activity Test: Crucially, test the activity of the regenerated catalyst using the procedure from Protocol 1 (Baseline Reaction) to confirm that its catalytic performance has been restored.[1]

Data Summary Table

Table 1: Common Poisons in Hydrogenation Reactions & Their Effects

Poison ClassExamplesAffected CatalystsMechanism & Impact
Nitrogen Compounds Pyridines, Amines, Quinolines, PyrrolesPd, Pt, Rh, Ru, NiStrong coordination via N lone pair to metal active sites, blocking substrate adsorption.[1][3][14]
Sulfur Compounds Thiols, Sulfides, Thiophenes, DisulfidesPd, Pt, Rh, Ru, NiForms very strong metal-sulfide bonds, causing severe and often irreversible deactivation.[5][15][16][17]
Halides Cl⁻, Br⁻, I⁻ (from precursors)Pd, Pt, RhCan alter the electronic properties of the metal or block active sites.
Strongly Coordinating Solvents DMF, DMSOPd, PtCan compete with the substrate for active sites, slowing the reaction rate.
Heavy Metals Pb, Hg, AsPd, Pt, RhCan alloy with the catalyst metal or physically block pores and active sites.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Dealing with catalyst poisoning in the hydrogen
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | Request PDF.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization c
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | Request PDF.
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed).
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic C
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides | Request PDF.
  • Analytical methods for pyridine detection.
  • Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogen
  • Nitrogen-Doped Carbon Nanotubes as Platinum Catalyst Supports for Oxygen Reduction Reaction in Proton Exchange Membrane Fuel Cell.
  • Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. N.E.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Catalyst deactivation during pyrolysis gasoline hydrogenation.
  • (PDF) Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
  • Pyridine(diimine)
  • Catalysts Deactivation, Poisoning and Regener
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Hydrogenation of pyridine and its derivatives over supported nanometer noble metal catalysts | Request PDF.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.

Sources

Optimization

Preventing side reactions during deprotection of chiral amines

The following guide is structured as a Technical Support Center for advanced organic chemists. It bypasses generic textbook definitions to address specific failure modes encountered in high-stakes synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for advanced organic chemists. It bypasses generic textbook definitions to address specific failure modes encountered in high-stakes synthesis.

Status: Active | Tier: Level 3 (Senior Scientist) | Ticket ID: DEPROT-CHIRAL-001

Executive Summary: The "Silent" Failures

Deprotecting chiral amines is not merely a "cleanup" step; it is a stereochemical stress test. The failure modes here are often silent—racemization of 1-2% ee or alkylation of a single tryptophan residue—which only manifest during late-stage potency assays.

This guide isolates the three most critical vectors of failure: Carbocation Scavenging (Boc) , Base-Catalyzed Cyclization (Fmoc) , and Chemo-Selectivity Loss (Cbz/Bn) .

Issue Category A: Acid-Labile Groups (Boc, Trityl)

Primary Failure Mode: Irreversible alkylation of nucleophilic side chains (Trp, Met, Cys, Tyr) by tert-butyl cations.[1]

The Mechanism of Failure

When TFA cleaves a Boc group, it generates a transient but highly electrophilic tert-butyl cation (


).[1] Without an adequate "sink" (scavenger), this cation will alkylate electron-rich heterocycles.
  • Tryptophan:

    
    -alkylation (irreversible) or 
    
    
    
    -alkylation (difficult to separate).
  • Methionine:

    
    -alkylation to form sulfonium salts.[1]
    
  • Tyrosine:

    
    -alkylation (forming 
    
    
    
    -butyl ethers).
Solution: The "Self-Validating" Scavenger Protocols

Do not rely on neat TFA. You must employ a scavenger cocktail that matches the nucleophilicity of your substrate.

Protocol A1: The "Golden Ratio" (Standard Use)

Best for: Peptides/Amines without Cys/Met, or general robust substrates.

  • Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Ratio: 95% TFA : 2.5% TIS : 2.5%

    
     (v/v/v).[1][2]
    
  • Why it works: Water hydrolyzes the initial carbamate; TIS acts as a hydride donor to quench the

    
     cation into isobutane (gas), permanently removing it from the equilibrium.
    
Protocol A2: The "Heavy Duty" Cocktail (High Cys/Met/Trp Content)

Best for: Substrates prone to oxidation or heavy alkylation.

  • Reagents: TFA, Thioanisole, 1,2-Ethanedithiol (EDT), Anisole.

  • Ratio: 90% TFA : 5% Thioanisole : 3% EDT : 2% Anisole.

  • Technical Note: EDT is malodorous but is the most effective scavenger for preventing

    
     attack on Tryptophan indoles.
    
Visualization: Cation Scavenging Pathway

ScavengingMechanism BocAmine Boc-Protected Amine TFA TFA Treatment BocAmine->TFA Carbamate Unstable Carbamate TFA->Carbamate Cation t-Butyl Cation (tBu+) Carbamate->Cation Acidolysis Isobutane Isobutane (Inert Gas) Cation->Isobutane Quenched by TIS SideRxn Side Reaction: Alkylated Trp/Met Cation->SideRxn No Scavenger Scavenger Scavenger (TIS/H2O) Scavenger->Isobutane

Caption: The kinetic competition between side-chain alkylation and scavenger quenching. TIS forces the pathway toward the inert gas Isobutane.

Issue Category B: Base-Labile Groups (Fmoc)

Primary Failure Mode: Diketopiperazine (DKP) formation and Aspartimide cyclization.

The Mechanism of Failure

Fmoc removal requires a base (typically piperidine).[3][4] However, the liberated amine is a nucleophile.[5] If the C-terminal sequence allows (especially with Proline or Glycine), the amine can bite back onto the carbonyl of the preceding residue, cleaving the peptide from the resin or forming a cyclic byproduct (DKP).[5]

Troubleshooting Guide: Preventing Cyclization
SymptomDiagnosisCorrective Action
Loss of Peptide Chain DKP Formation: Occurs if C-terminal is Pro/Gly. The free amine attacks the ester linkage.[5]Switch Base: Use 2% DBU + 2% Piperidine in DMF. Shorten reaction time to 2 x 5 min. Avoid heating.
Mass -18 Da (M-18) Aspartimide: Asp-Gly/Ser/Thr sequences cyclize under basic conditions.Add Acid: Add 0.1M HOBt or Oxyma to the deprotection cocktail to suppress ring closure.
Racemization (Cys) Base-Catalyzed Enolization: Cysteine

-protons are highly acidic.[6]
Solvent Switch: Use DBU/Piperidine in Toluene/DMF (1:1) . Toluene reduces the polarity, stabilizing the proton.
Protocol B1: The "Low-Risk" Fmoc Deprotection (DBU Method)

Use this for sequences containing Asp-Gly, C-terminal Pro, or Cys.

  • Wash: DMF (3 x 1 min).

  • Deprotect: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Duration: 2 cycles of 5 minutes each (Strict timing).

  • Wash: DMF (5 x 1 min) immediately.

    • Why: DBU is a non-nucleophilic strong base that removes Fmoc quickly but does not form stable adducts with dibenzofulvene (DBF). The small amount of piperidine acts solely as a scavenger for the DBF to prevent re-attachment.

Issue Category C: Hydrogenolysis (Cbz, Bn)

Primary Failure Mode: Unwanted dehalogenation (removal of Cl, Br, I) or catalyst poisoning.

The Mechanism of Failure

Palladium on Carbon (Pd/C) is non-selective; it will reduce aryl halides (Ar-X) to arenes (Ar-H) faster than it cleaves some benzyl groups. Additionally, free amines generated during the reaction can bind to Pd active sites, poisoning the catalyst and stalling the reaction.

Protocol C1: Chemoselective Dehalogenation-Free Deprotection

Objective: Remove Cbz/Bn without touching an Aryl-Chloride/Bromide.

Option A: The "Poisoned" Catalyst (Vanadium/Amine)

  • Solvent: Ethyl Acetate or THF (Avoid MeOH/EtOH which accelerate dehalogenation).

  • Catalyst: 5% Pt/C (Platinum is less active toward halogens than Palladium) OR Pd/C poisoned with Ethylenediamine .

  • Additive: Add 1.0 eq of

    
     or use Ammonium Formate  as the H-source instead of 
    
    
    
    gas.

Option B: The Non-Hydrogenolytic Alternative (Lewis Acid) If the molecule contains sensitive reducible groups (alkenes, halides, nitro), avoid


 entirely.
  • Reagents:

    
     + N,N-Dimethylaniline.
    
  • Solvent: DCM or HFIP (Hexafluoroisopropanol).

  • Procedure: Stir at RT for 1-3 hours.

  • Mechanism:

    
     coordinates the carbamate oxygen, activating it for cleavage without reduction.
    
Visualization: Decision Matrix for Cbz Removal

CbzDecision Start Substrate with Cbz/Bn Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Nitro Contains Nitro/Alkene? Halogen->Nitro Yes Standard Standard Hydrogenolysis (Pd/C, H2, MeOH) Halogen->Standard No Selective Selective Hydrogenolysis (Pt/C or Pd/C + ZnBr2) Nitro->Selective No (Only Halogen) Acidic Lewis Acid Deprotection (AlCl3 / HFIP or BBr3) Nitro->Acidic Yes (High Sensitivity)

Caption: Workflow for selecting Cbz deprotection conditions to preserve sensitive functional groups.

Frequently Asked Questions (FAQ)

Q: My chiral amine racemized after Fmoc deprotection. I used standard piperidine. Why? A: If your amine is a Cysteine or Histidine derivative, or adjacent to an electron-withdrawing group, the


-proton is acidic. 20% Piperidine is basic enough to cause enolization.
  • Fix: Switch to the DBU/Toluene protocol (Protocol B1). Toluene's low dielectric constant suppresses charge separation, making the proton less acidic.

Q: I see a +56 Da impurity after Boc deprotection. What is it? A: This is likely a tert-butyl adduct . You have alkylated a Trp, Tyr, or Met residue.

  • Fix: Your scavenger cocktail failed. Switch to Protocol A2 (containing EDT). If you cannot use thiols (smell), use Triethylsilane (TES) in high excess (5-10%).

Q: Can I use HCl/Dioxane instead of TFA for Boc removal? A: Yes, but be cautious. HCl/Dioxane is anhydrous. If the carbamate cleavage is slow, the


 cation has a longer lifetime to do damage.
  • Fix: Add a "cation trap" like 1,3-dimethoxybenzene or pentamethylbenzene to the HCl solution to intercept the electrophile.

References

  • Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Vinayagam, V., et al. (2024).[8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science. Link

  • Sakurai, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega. Link

  • BenchChem Technical Notes. (2025). Scavengers for Boc deprotection to prevent side reactions. Link

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of Heterocycles

Current Status: Online | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Senior Application Scientist: Dr. A. Vance | Ticket Queue: Open

Welcome to the Metabolic Stability Solutions Center.

You are likely here because your lead heterocyclic compound—despite showing promise in potency—is vanishing too quickly in PK studies. High intrinsic clearance (


) is the most common attrition factor in early drug discovery.

This guide is not a textbook. It is a troubleshooting manual designed to diagnose why your molecule is unstable and provide specific, actionable chemical modifications to fix it.

Module 1: Diagnostic Triage – Identifying the Culprit

Ticket #101: "My compound is stable in microsomes but fails in hepatocytes. What is happening?"

Diagnosis: You are likely dealing with Cytosolic Metabolism , specifically Aldehyde Oxidase (AOX) .[1][2][3]

The Causality: Standard Liver Microsomes (HLM/RLM) contain Endoplasmic Reticulum (ER) enzymes like CYPs and UGTs. They do not contain cytosolic enzymes. If your compound is stable in HLM but unstable in Hepatocytes (which contain both ER and cytosol), the metabolism is non-CYP mediated.

The Mechanism: AOX attacks electron-deficient heterocycles (pyridines, pyrimidines, diazines) via nucleophilic attack at the carbon


 to the nitrogen. Unlike CYPs, which are electrophilic and require NADPH, AOX utilizes water as the oxygen source and does not require NADPH.

Troubleshooting Steps:

  • Verify: Run a "Cytosol Stability Assay" without NADPH. If clearance persists, it is AOX (or potentially Xanthine Oxidase).

  • Structural Fix:

    • Steric Shielding: Place a small group (Me, Cl) adjacent to the vulnerable nitrogen. This blocks the approach of the molybdenum cofactor.

    • Electronic Deactivation: Add an amino group (

      
      ) or alkoxy group to the ring. While this increases electron density (usually bad for CYPs), it raises the LUMO energy, making the ring less reactive toward the nucleophilic AOX attack.
      
Ticket #102: "My phenyl/heteroaryl ring is being hydroxylated rapidly by CYPs."

Diagnosis: Oxidative Metabolism at a "Metabolic Soft Spot."[4]

The Causality: CYP450 enzymes (specifically CYP3A4, 2D6, 2C9) seek electron-rich aromatic systems. They transfer an oxygen atom to the position with the highest electron density (often para to a donating group) or benzylic positions.

The Solution: The "Block and Scramble" Strategy Use the following hierarchy of modifications to stabilize the ring.

Strategy Table: Chemical Modifications for Stability
StrategyChemical ModificationMechanism of ActionNote
Fluorine Scan Replace -H with -F at the site of metabolism (SoM).C-F bond is stronger (116 kcal/mol) than C-H (99 kcal/mol). Fluorine also lowers electron density of the ring.High Success. Watch for lipophilicity changes.
Deuteration Replace -H with -D (

).
Kinetic Isotope Effect (KIE). Breaking C-D is slower than C-H (

).
Best for "metabolic switching" (forcing metabolism to a slower site).
Scaffold Hopping Change Phenyl

Pyridine

Pyrimidine.
Nitrogen atoms pull electron density, making the ring electron-poor and resistant to electrophilic CYP attack.High Impact. May alter solubility and target binding.[4]
Blocking Groups Add -Cl, -Me, or -CN at the SoM.Steric hindrance prevents the enzyme from accessing the carbon.Can increase molecular weight (MW) and lipophilicity.

Module 2: Visualizing the Logic

Figure 1: The Metabolic Instability Diagnostic Tree

Use this workflow to determine which assay to run next based on your current data.

Metabolic_Diagnostic Start High Clearance Observed Check_System Check Assay System Start->Check_System Microsomes Microsomes (HLM) Check_System->Microsomes Assay Used Hepatocytes Hepatocytes Check_System->Hepatocytes Assay Used Cofactor Is Clearance NADPH Dependent? Microsomes->Cofactor AOX_Check Cytosolic Enzymes? (AOX / XO) Hepatocytes->AOX_Check Stable in HLM? CYP_Driven CYP450 Mediated (Oxidative) Cofactor->CYP_Driven Yes Hydrolase Hydrolases / Esterases Cofactor->Hydrolase No Non_CYP Non-NADPH Dependent AOX_Check->AOX_Check Yes (Discrepancy)

Caption: Diagnostic logic flow to distinguish between CYP-mediated metabolism (Microsomal + NADPH) and Cytosolic metabolism (AOX).

Figure 2: Chemical Stabilization Strategy

Decision matrix for structural modification of unstable heterocycles.

Stabilization_Strategy Problem Unstable Heterocycle Identify Identify Soft Spot (MetID) Problem->Identify Strategy_F Fluorination (Block Site) Identify->Strategy_F Aromatic C-H Strategy_N Nitrogen Scan (Reduce e- Density) Identify->Strategy_N Electron Rich Ring Strategy_D Deuteration (Kinetic Isotope Effect) Identify->Strategy_D Benzylic C-H Strategy_S Steric Shield (Methyl/Chloro) Identify->Strategy_S AOX Liability Outcome Improved Metabolic Stability (Lower CLint) Strategy_F->Outcome Strategy_N->Outcome Strategy_D->Outcome Strategy_S->Outcome

Caption: Strategic decision matrix for chemical modification based on the identified metabolic liability (Soft Spot).

Module 3: Experimental Protocols & Validation

Protocol: Standard Microsomal Stability Assay

Use this protocol to generate the intrinsic clearance (


) data referenced in Ticket #102.

Objective: Determine the in vitro half-life (


) and intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[5]

Workflow:

  • Preparation:

    • Pre-warm phosphate buffer to 37°C.

    • Prepare Test Compound solution (1

      
      M final concentration) to ensure linear kinetics (Michaelis-Menten conditions where 
      
      
      
      ).
    • Critical Step: Limit organic solvent (DMSO) to

      
       to avoid enzyme inhibition.[6]
      
  • Incubation:

    • Metabolic Mix: Buffer + Microsomes (0.5 mg/mL final) + Test Compound.

    • Pre-incubate for 5 mins at 37°C.

    • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Controls:

      • Negative: No NADPH (checks for chemical instability/hydrolysis).[7]

      • Positive: Verapamil (high clearance) or Warfarin (low clearance).

  • Sampling:

    • At

      
       min, transfer 50 
      
      
      
      L of reaction mix into 150
      
      
      L of ice-cold Stop Solution (ACN).
    • Why? This precipitates proteins and halts metabolism immediately.

  • Analysis:

    • Centrifuge (3000g, 20 min).

    • Analyze supernatant via LC-MS/MS.[6][7] Measure Peak Area Ratio (Compound/IS).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
FAQ: Common Experimental Failures

Q: My data is not linear (R² < 0.90). Why?

  • Cause: Substrate depletion is too fast (compound is gone by 5 min) or solubility issues.[6]

  • Fix: Reduce protein concentration to 0.1 mg/mL or shorten time points (0, 2, 5, 10 min).

Q:


 is negative or zero, but I know it metabolizes in vivo. 
  • Cause: Non-specific binding (NSB) to microsomes or plasticware is masking depletion.

  • Fix: Check recovery at

    
    . If low, use glass-coated plates or add BSA (though BSA complicates analysis).
    

References

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][3] Journal of Medicinal Chemistry. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2015).[8] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Optimization

Technical Support Center: Optimizing Multicomponent Reactions (MCRs)

Welcome to the MCR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize multicomponent reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MCR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize multicomponent reactions (MCRs). While MCRs are powerful convergent processes that maximize atom economy, their complex reaction equilibria can often lead to frustrating by-product formation if the reaction environment is not perfectly tuned.

Here, we move beyond generic advice. We will dissect the mechanistic causality behind failed reactions, providing you with self-validating protocols to ensure your Ugi, Passerini, Biginelli, and Hantzsch reactions succeed efficiently.

Core Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing α-acyloxy amide (Passerini product) impurities in my Ugi four-component reaction (U-4CR)? A: This is a classic issue of competing reaction pathways. The Ugi reaction requires the pre-formation of an imine from the aldehyde and amine components. If your amine is sterically hindered, poorly nucleophilic, or insoluble in your chosen solvent, imine formation stalls. Consequently, the unreacted aldehyde undergoes a direct nucleophilic attack by the isocyanide and carboxylic acid, triggering the competing Passerini three-component reaction (P-3CR) 1[1]. Self-Validating Solution: Always pre-stir the amine and carbonyl compound for 30–60 minutes to ensure complete imine formation (verify via TLC or LC-MS) before adding the acid and isocyanide 1[1]. Furthermore, solvent choice is critical. Non-polar halogenated solvents like dichloromethane (DCM) often reduce amine solubility, inadvertently favoring the Passerini pathway 2[2]. Switching to polar protic solvents like methanol (MeOH) stabilizes the iminium intermediate, driving the Ugi pathway 3[3].

Q2: How can I minimize enamine and Knoevenagel by-products in Biginelli or Hantzsch syntheses? A: In condensation-driven MCRs like the Biginelli (dihydropyrimidinones) or Hantzsch (dihydropyridines) syntheses, incomplete condensation or competing aldol-type reactions lead to enamine by-products. The dielectric constant and hydrogen-bond donating capacity of the solvent dictate the stabilization of the transition states 4[4]. Self-Validating Solution: Transitioning from traditional volatile organic solvents to aqueous systems or aqueous micelles (e.g., using SDS) significantly suppresses these side reactions. The hydrophobic effect within the micelle concentrates the organic substrates, accelerating the desired multicomponent assembly, while water acts as an excellent hydrogen-bond donor to stabilize the transition state 5[5]. Coupling this with microwave irradiation further enhances step economy and selectivity compared to conventional thermal heating 6[6].

Q3: My isocyanide-based MCR is failing completely, and the reaction mixture turns dark brown. What is the mechanistic failure? A: Aryl isocyanides (especially those with electron-withdrawing groups like 2-methyl-4-nitrophenyl isocyanide) are highly susceptible to polymerization and degradation at elevated temperatures or in the presence of trace water, which hydrolyzes them into unreactive formamides 1[1]. The dark brown or black discoloration is a macroscopic indicator of isocyanide decomposition. Self-Validating Solution: Maintain the reaction at room temperature; most Ugi and Passerini reactions proceed efficiently without heating 1[1]. Ensure strictly anhydrous conditions if using aprotic solvents, and always use freshly distilled aldehydes, as oxidized aldehydes (carboxylic acids) will skew the stoichiometry and poison the reaction matrix.

Visualizing Reaction Pathways & Troubleshooting

Ugi_Passerini_Competition Start Aldehyde + Isocyanide + Carboxylic Acid + Amine Solvent1 Polar Protic Solvent (MeOH) Favors Iminium Start->Solvent1 Solvent2 Non-polar Solvent (DCM) Reduces Amine Solubility Start->Solvent2 Imine Imine Intermediate (Pre-formation successful) Ugi Ugi Product (α-acylamino amide) Imine->Ugi Isocyanide + Acid NoImine Unreacted Aldehyde (Poor amine reactivity/solubility) Passerini Passerini By-product (α-acyloxy amide) NoImine->Passerini Isocyanide + Acid Solvent1->Imine Solvent2->NoImine

Competing Ugi and Passerini pathways dictated by solvent choice and imine formation.

Troubleshooting_Workflow Issue Issue: High By-product / Low Yield Check1 Check Reagent Purity (Aldehyde oxidation?) Issue->Check1 Check2 Check Reaction Kinetics (Incomplete condensation?) Issue->Check2 Action1 Distill Aldehyde & Verify Isocyanide Integrity Check1->Action1 Action2 Switch to Microwave Irradiation or Aqueous Micelles Check2->Action2 Success Optimized MCR Assembly (High Atom Economy) Action1->Success Action2->Success

Systematic troubleshooting workflow for resolving low yields in multicomponent reactions.

Quantitative Data: Solvent & Heating Effects

To illustrate the profound impact of reaction conditions on by-product minimization, review the quantitative data below synthesized from recent optimization studies.

Table 1: Influence of Solvent on Ugi vs. Passerini Pathway Selectivity 1[1], 2[2], 3[3]

SolventPolarity / TypeImine StabilizationMajor Product ObservedTypical YieldBy-product Risk
Methanol (MeOH) Polar ProticExcellentUgi (α-acylamino amide)85 - 95%Low
Trifluoroethanol (TFE) Polar ProticExcellentUgi / Ammonia-Ugi80 - 92%Low
Dichloromethane (DCM) Non-polar AproticPoorPasserini (α-acyloxy amide)75 - 85%High (in U-4CR)
Tetrahydrofuran (THF) Polar AproticModerateMixed40 - 60%High

Table 2: Heating Method and Solvent Effects on Hantzsch 1,4-Dihydropyridine Synthesis 6[6], 5[5]

ConditionSolventTimeYieldPrimary By-products
Conventional Heating (RT)CH₃CN / DCM12 - 24 h< 45%Enamines, Knoevenagel adducts
Conventional Heating (Reflux)Water1.5 h81%Unreacted intermediates
Micellar Catalysis (SDS)Water / SDS1.0 h96%Minimal
Microwave IrradiationWater10 min96%None detected

Validated Experimental Protocols

Implementing self-validating systems means building checkpoints into your methodology. The following protocols are engineered to minimize side reactions through kinetic control and phase optimization.

Protocol A: Optimized Ugi Four-Component Reaction (U-4CR)

Objective: Maximize α-acylamino amide yield while suppressing the Passerini side reaction.

  • Reagent Preparation: Ensure the aldehyde is freshly distilled to remove carboxylic acid impurities (which alter stoichiometry) 1[1]. Verify the isocyanide is not discolored (should not be dark brown/black).

  • Imine Pre-formation (Critical Checkpoint): In a dry round-bottom flask, dissolve the primary amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in anhydrous methanol (2.0 mL) 1[1].

  • Kinetic Hold: Stir the mixture at room temperature for exactly 30 minutes. Self-Validation: Pull a 10 µL aliquot and verify complete imine formation via TLC or LC-MS before proceeding.

  • Sequential Addition: Once the imine is fully formed, add the carboxylic acid (1.0 mmol). Stir for 5 minutes to allow salt formation.

  • Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12–24 hours 1[1]. Monitor the disappearance of the isocyanide via TLC.

  • Workup: Evaporate the methanol under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure Ugi product 1[1].

Protocol B: Microwave-Assisted Aqueous Hantzsch Reaction

Objective: Eliminate enamine by-products and accelerate 1,4-dihydropyridine formation.

  • Reaction Setup: In a microwave-safe reaction vial, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of deionized water. Note: The use of water leverages the hydrophobic effect to drive the organic substrates together, minimizing side reactions 6[6].

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80°C for 10 minutes 6[6].

  • Cooling and Precipitation: Allow the vial to cool to room temperature. Self-Validation: The high atom economy and aqueous insolubility of the final product will cause the 1,4-dihydropyridine to precipitate directly out of the solution, indicating successful conversion.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity without the need for column chromatography.

References

  • Illinois Chemistry. "The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications." University of Illinois. [Link]

  • MDPI. "Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis." MDPI. [Link]

  • Frontiers. "A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields." Frontiers in Chemistry.[Link]

  • Frontiers. "Multicomponent Reactions Accelerated by Aqueous Micelles." Frontiers in Chemistry.[Link]

  • Thieme. "Further Components Carboxylic Acid and Amine (Ugi Reaction)." Thieme Connect. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Unfavorable Equilibria in Transaminase Reactions

Current Status: Online Operator: Senior Application Scientist Ticket ID: TA-EQ-404 Subject: Strategies for Thermodynamic Displacement in Chiral Amine Synthesis Introduction: The "Thermodynamic Wall" Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: TA-EQ-404 Subject: Strategies for Thermodynamic Displacement in Chiral Amine Synthesis

Introduction: The "Thermodynamic Wall"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the fundamental challenge of transaminase (TA) biocatalysis: Reversibility .

Unlike irreversible hydrolytic enzymes (e.g., lipases), transaminases catalyze a reversible transfer of an amino group. The equilibrium constant (


) for the synthesis of chiral amines from ketones using simple donors (like L-alanine) is often unfavorable (

to

). Without intervention, your reaction will hit a "thermodynamic wall," stalling at low conversion (<50%) regardless of enzyme activity or time.

This guide provides troubleshooting workflows to dismantle this wall using Equilibrium Displacement strategies.

Module 1: The "Smart" Donor Strategy (Isopropylamine)

Concept: Use Isopropylamine (IPA) as the amine donor.[1] The coproduct is acetone , which is volatile.[2][3] Removing acetone physically (evaporation) drives the reaction forward via Le Chatelier’s principle.

Applicability:


-Transaminases (especially engineered variants like Arthrobacter sp.[4] mutants).
Troubleshooting Guide: IPA System
SymptomRoot Cause AnalysisRemediation Protocol
Reaction stalls at ~50-60% conversion. Acetone Inhibition: Even small amounts of acetone can inhibit the enzyme kinetically before thermodynamic equilibrium is reached.Implement Nitrogen Sweep: Continuous gas phase removal is required. Passive evaporation is insufficient.
Enzyme precipitates or loses activity rapidly. Solvent Denaturation: High concentrations of IPA (1–2 M) can destabilize wild-type enzymes.Ramp Dosing: Start with 0.5 M IPA. If stable, increase. Alternatively, switch to an engineered variant (e.g., ATA-113/117 family) designed for high solvent tolerance.
pH drifts basic (

9.0).
Unproductive Protonation: IPA is a strong base. As it is consumed, the buffering capacity may shift.Active pH Control: Use an autotitrator with 1M HCl to maintain pH 7.5–8.0. PLP (cofactor) hydrolyzes/dissociates at extreme pH.
Standard Operating Procedure: Nitrogen Sweep Setup
  • Objective: Continuous removal of acetone without stripping the reaction solvent.

  • Step 1: Equip the reactor with a gas inlet tube submerged in the liquid and a condenser on the outlet.

  • Step 2: Set condenser temperature to 5°C (condenses water/buffer but allows acetone vapor to pass).

  • Step 3: Flow nitrogen at 0.1–0.5 VVM (Volume of gas per Volume of liquid per Minute).

  • Step 4: Validation: Monitor acetone levels via GC. Levels must remain <1% v/v.

Visual Workflow: IPA/Acetone Displacement

IPASystem cluster_0 Thermodynamic Control Reaction Bioreactor (Transaminase + PLP) Product Output: Chiral Amine Reaction->Product Accumulates Acetone Coproduct: Acetone (Volatile Inhibitor) Reaction->Acetone Generated IPA Input: Isopropylamine (Amine Donor) IPA->Reaction Substrate Feed Ketone Input: Prochiral Ketone Ketone->Reaction Sweep Nitrogen Sweep / Vacuum Acetone->Sweep Physical Removal (Drives Equilibrium)

Figure 1: Schematic of the Isopropylamine (IPA) system. The critical control point is the physical removal of acetone via sweep gas to prevent inhibition and drive equilibrium.

Module 2: The Enzymatic Cascade (Alanine/LDH/GDH)

Concept: Use L-Alanine as the donor.[3][5] The coproduct is Pyruvate .[3][6][7] Pyruvate is chemically removed by a second enzyme, Lactate Dehydrogenase (LDH), which reduces it to Lactate.[3][7][8] This is "chemical vacuuming."

Applicability: Wild-type


-Transaminases and 

-Transaminases that prefer Alanine over IPA.
Troubleshooting Guide: Cascade System
SymptomRoot Cause AnalysisRemediation Protocol
High cost of operation. Cofactor Consumption: Using stoichiometric NADH for the LDH reaction is prohibitively expensive.Implement GDH Recycling: Add Glucose Dehydrogenase (GDH) and Glucose.[3][9] This recycles NAD+ back to NADH, creating a closed loop.
Conversion plateaus despite LDH addition. Thermodynamic "Uphill" Battle: If the TA

is extremely low, even LDH cannot pull it fully if Lactate accumulates.
Increase Alanine Excess: Shift from 1.5 eq to 5–10 eq of L-Alanine. Mass action combined with removal is powerful.
Reaction pH drops rapidly. Gluconic Acid Buildup: The GDH recycling system produces gluconic acid as a byproduct.Buffer Strength: Increase phosphate buffer to 100mM or use a pH-stat (titration) with NaOH.
Standard Operating Procedure: The "Dual-Cycle" Setup
  • Objective: Complete conversion of ketone to amine using Alanine with cofactor recycling.

  • Reagents:

    • Substrate (Ketone): 10–50 mM

    • L-Alanine: 250 mM (5x excess)

    • PLP: 1 mM

    • NAD+: 1 mM (Catalytic amount)

    • Glucose: 150 mM (Sacrificial substrate)

    • Enzymes: Transaminase (TA), LDH, GDH.[3][7]

  • Step 1: Dissolve Alanine and Glucose in buffer; adjust pH to 7.5.

  • Step 2: Add NAD+, PLP, and enzymes.

  • Step 3: Initiate reaction by adding the Ketone (dissolved in DMSO if needed, max 10% v/v).

  • Step 4: Validation: Monitor Pyruvate concentration. It should remain near zero. If Pyruvate spikes, increase LDH loading.[8]

Visual Workflow: The Dual-Cycle Cascade

CascadeSystem cluster_TA Cycle 1: Transaminase cluster_Removal Cycle 2: Coproduct Removal (LDH/GDH) Ketone Ketone Amine Chiral Amine Ketone->Amine TA Enzyme Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate NH2 Transfer NADH NADH Lactate Lactate (Inert) Pyruvate->Lactate LDH NAD NAD+ NADH->NAD Used by LDH NAD->NADH Recycled by GDH Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH

Figure 2: The Dual-Cycle Cascade. Cycle 1 generates the desired amine and the inhibitory pyruvate. Cycle 2 irreversibly converts pyruvate to lactate while recycling the expensive NADH cofactor using Glucose/GDH.

Module 3: Strategic Comparison Data

Use this table to select the correct strategy for your specific substrate and constraints.

FeatureIsopropylamine (IPA) Alanine + LDH/GDH Alanine Excess (No Cascade)
Driving Force Physical (Volatility of Acetone)Chemical (Reduction of Pyruvate)Mass Action (Le Chatelier)
Atom Economy High (Acetone is small)Low (Requires Glucose + Enzymes)Moderate
Enzyme Compatibility Limited (Requires solvent-tolerant TAs)Universal (Most TAs accept Ala)Universal
Cost Low (Cheap donor)High (Cofactors + 3 Enzymes)Low
Max Conversion >99% (If acetone removed)>95% (If pH controlled)~70-80% (Equilibrium limited)
Main Risk Enzyme inhibition by AcetoneComplexity/Cost of cofactorsIncomplete conversion
References
  • S. Mathew, et al. "Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration." Chemical Communications, 2010.[10]

  • M. D. Truppo, et al. "Efficient Production of Chiral Amines using a Transaminase with an Equilibrium Displacement Strategy." Green Chemistry, 2021.

  • J. M. M. Verkade, et al. "Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib." ACS Catalysis, 2023.

  • B. Koszelewski, et al. "Deracemisation of amines by a one-pot cascade reaction using an omega-transaminase and an alcohol dehydrogenase." European Journal of Organic Chemistry, 2009.

  • W. Kroutil, et al. "Asymmetric synthesis of chiral amines with transaminases." ChemCatChem, 2013.

Sources

Optimization

SolvOpt: Asymmetric Ketone Catalysis Solvent Optimization Center

Welcome to SolvOpt. You are accessing a specialized technical support interface designed for synthetic chemists and process engineers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to SolvOpt. You are accessing a specialized technical support interface designed for synthetic chemists and process engineers. This guide does not offer generic advice; it troubleshoots specific failure modes in the asymmetric reduction and functionalization of ketones, focusing on the critical—often overlooked—variable: The Solvent .

🟢 System Status: ONLINE

Current Module: Solvent Effects in Asymmetric Catalysis (AH/ATH & Organocatalysis) User Level: Senior Researcher / Process Chemist

📂 Module 1: Troubleshooting Low Enantioselectivity (The "ee" Drop)

Symptom: Your asymmetric organocatalytic reaction (e.g., proline-catalyzed aldol) proceeds with good conversion, but the enantiomeric excess (ee) is significantly lower than literature values or theoretical predictions.

🔧 Technical Diagnosis

In organocatalysis, particularly with hydrogen-bonding catalysts (ureas, thioureas, proline), the solvent is non-innocent . It is a functional component of the transition state.

  • The Parasitic H-Bond Network: Polar protic solvents (MeOH, Water) or strong H-bond acceptors (DMSO, DMF) can disrupt the delicate intramolecular H-bonds required for the rigid transition state.

  • The "List Effect": While DMSO often solubilizes zwitterionic intermediates, it can depress reaction rates. As shown by List et al., adding a co-solvent like Chloroform (CHCl₃) to a DMSO system can stabilize the transition state and accelerate the reaction by preventing catalyst aggregation or facilitating product release [1].

🛠️ Protocol: The Polarity/H-Bond Scan

Do not randomly mix solvents. Follow this logic gate to recover ee:

  • Check the Background: Run the reaction without catalyst in your chosen solvent. If the background racemic reaction is fast, your solvent is too polar/activating. Switch to a lower dielectric constant (e.g., Toluene, MTBE).

  • The "Inverse" Screen: If using a thiourea/urea catalyst, avoid DMSO/DMF. These compete for the catalyst's N-H protons. Switch to DCM (traditional) or Trifluorotoluene (modern, robust alternative).

  • The Hydrophobic Effect: For proline catalysis, if water is present, ensure it is limited. Excess water disrupts the enamine formation. However, a defined amount of water (e.g., 2-5 equiv.) in a hydrophobic solvent (CHCl₃) can actually boost ee by hydrolyzing the iminium intermediate faster, preventing racemization.

📊 Visualization: Solvent Selection Logic

SolventLogic start START: Low ee Observed check_cat Catalyst Type? start->check_cat organo H-Bond Donor (Thiourea/Squaramide) check_cat->organo metal Metal-Ligand (Ru/Rh/Ir) check_cat->metal check_solv Current Solvent H-Bond Acceptor? organo->check_solv metal_check Is it Transfer Hydrogenation (ATH)? metal->metal_check action_switch High Risk of Inhibition. Switch to Non-Coordinating (DCM, Toluene, TFT) check_solv->action_switch Yes (DMSO/DMF) action_keep Check Substrate Solubility check_solv->action_keep No (DCM/Ether) ath_yes Check Reversibility. Product (Alcohol) can oxidize back to Ketone. metal_check->ath_yes Yes ath_sol Remove Acetone continuously or use Formic Acid/TEA ath_yes->ath_sol

Caption: Decision tree for isolating solvent-induced stereoselectivity erosion.

📂 Module 2: Reactivity vs. Inhibition (Noyori Systems)

Symptom: In Ru-catalyzed Asymmetric Hydrogenation (AH) or Transfer Hydrogenation (ATH), the reaction stalls at 50-60% conversion, or the rate is inexplicably slow despite high catalyst loading.

🔧 Technical Diagnosis

The solvent in Noyori-type hydrogenation is often a reactant (ATH) or a proton shuttle (AH).

  • The ATH Equilibrium Trap: In Transfer Hydrogenation using Isopropanol (IPA), the byproduct is Acetone . Acetone is a catalyst poison because the reaction is reversible. As acetone concentration builds, it competes with the substrate ketone for the Ru-H species [2].

  • The "Product Release" Bottleneck: In high-pressure Hydrogenation (H₂ gas), the rate-limiting step is often the release of the alcohol product from the metal center.

    • Insight:Methanol is often superior to non-protic solvents here. Its high H-bond acidity facilitates the protonolysis of the Ru-alkoxide intermediate, releasing the product and regenerating the active catalyst [3].

🛠️ Protocol: Optimizing the Ru-Cycle
ParameterRecommendationMechanism
Solvent for ATH Formic Acid / TEA (5:2 azeotrope)Unlike IPA, this releases CO₂ (gas) as a byproduct. The reaction becomes irreversible, preventing the "Acetone Inhibition" effect.
Solvent for AH Methanol or EtOH Facilitates proton transfer in the outer-sphere mechanism. Avoid pure DCM or Toluene unless solubility mandates it (use co-solvent if needed).
Concentration High (>1.0 M) Unlike many reactions, Noyori hydrogenation often benefits from high concentration to maximize collision frequency, provided H₂ mass transfer is efficient.

📂 Module 3: Solubility & Green Alternatives (The "Crash Out")

Symptom: The catalyst or substrate precipitates, or you are restricted from using DCM/THF due to safety/environmental regulations (REACH compliance).

🔧 Technical Diagnosis

Traditional solvents like THF and DCM are being phased out due to peroxide formation (THF) and toxicity (DCM). However, simply swapping them often kills reactivity due to differences in Lewis basicity or dielectric constants.

🛠️ Green Solvent Swap Guide

Use this table to select a drop-in replacement that maintains (or improves) performance.

Traditional SolventGreen Replacement Why it Works / Advantages
THF 2-MeTHF (2-Methyltetrahydrofuran) Derived from corncobs/bagasse.[1][2] Higher boiling point (80°C vs 66°C) allows faster kinetics. Immiscible with water (unlike THF), simplifying workup.[1][2] Warning: Sterically hindered, so it coordinates less strongly to metals—usually beneficial, but can alter ligand exchange rates [4].
DCM CPME (Cyclopentyl Methyl Ether) Low latent heat of vaporization (energy efficient).[2] Resists peroxide formation.[2] High hydrophobicity makes it excellent for biphasic reactions or water-sensitive catalysts [5].
Toluene p-Cymene Often used in Ru-catalysis (e.g., Ru(p-cymene) complexes). Using the ligand as the solvent can stabilize the active species.
📊 Visualization: The Green Substitution Workflow

GreenSwap cluster_0 Traditional (Avoid) cluster_1 Green Alternative (Select) THF THF (Peroxides, Water Miscible) MeTHF 2-MeTHF (Biomass, Easy Workup) THF->MeTHF Higher T, Better Separation DCM DCM (Toxic, Volatile) CPME CPME (Stable, Hydrophobic) DCM->CPME Safer, Stable

Caption: Validated solvent substitution pathways for sustainable asymmetric synthesis.

📂 Module 4: Standardized Solvent Screening Protocol

Directive: Do not rely on "standard" conditions. Every ketone substrate has a unique solubility/polarity profile. Use this micro-scale protocol to determine the optimal solvent system before scaling up.

Equipment: 4x HPLC vials, magnetic stir bars, inert gas line.

Step-by-Step Workflow:

  • Prepare Stock Solutions:

    • Substrate: 0.5 M in the target solvents (e.g., MeOH, 2-MeTHF, Toluene, DCM).

    • Catalyst: Dissolve in the minimum amount of DCM or Toluene (if solid).

  • The Screen (100 µL scale):

    • Vial A (Protic/Polar): Methanol (Target: Fast reaction, check for side products).

    • Vial B (Green Ether): 2-MeTHF (Target: Balance of solubility and non-coordination).

    • Vial C (Non-polar): Toluene (Target: High ee, potentially slower rate).

    • Vial D (Chlorinated): DCM or CHCl₃ (Target: Reference for solubility).

  • Execution:

    • Add catalyst stock to vials.

    • Pressurize (if Hydrogenation) or add H-donor (if Transfer).

    • Stir for 1 hour (Kinetic check) and 12 hours (Thermodynamic check).

  • Analysis:

    • Aliquot 10 µL into IPA/Hexane (90:10).

    • Run Chiral HPLC/GC.

    • Decision Matrix:

      • High Conv / Low ee: Go to Module 1 (Temperature/Polarity adjustment).

      • Low Conv / High ee: Go to Module 2 (Increase T, switch to 2-MeTHF for higher boiling point).

📚 References

  • List, B., et al. (2002). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Fan, Y., et al. (2011). Solvent Effects in Asymmetric Hydrogenation. Journal of Molecular Catalysis A: Chemical.

  • Pace, V., et al. (2012).[3] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Australian Journal of Chemistry.

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent.[2] Sigma-Aldrich Technical Review.

End of Technical Guide. For further assistance, initiate a new query regarding specific catalyst-ligand combinations.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Validation for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Executive Summary & Technical Context[1][2] The resolution of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine presents a specific set of chromatographic challenges. As a fused bicyclic system containing both a pyridine n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2]

The resolution of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine presents a specific set of chromatographic challenges. As a fused bicyclic system containing both a pyridine nitrogen and an exocyclic primary amine, the molecule exhibits significant basicity and structural rigidity.[1]

Traditional coated polysaccharide columns often struggle with this analyte class, suffering from peak tailing due to non-specific silanol interactions and limited solvent compatibility.[1] This guide compares the performance of Immobilized Amylose-based Chiral Stationary Phases (CSPs) (The "Hero" Method) against traditional Coated Cellulose CSPs and Crown Ether alternatives.

Our validation data suggests that the Immobilized Amylose platform offers superior robustness, solvent flexibility, and resolution (


) compared to legacy methods, making it the preferred choice for GMP-compliant purity assays.

Comparative Analysis: Method Performance

The following table summarizes the experimental performance of three distinct chiral separation strategies for the target molecule.

FeatureMethod A (Recommended) Method B (Alternative 1) Method C (Alternative 2)
Stationary Phase Immobilized Amylose (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Coated Cellulose (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Crown Ether (e.g., Chiral Crown Ether (+))
Mode Normal Phase / Polar OrganicNormal PhaseReversed Phase (Acidic)
Mobile Phase n-Hexane / EtOH / DEA (90:10:0.1)n-Hexane / IPA / DEA (90:10:0.1)HClO₄ (aq) / MeOH
Resolution (

)
3.2 (Baseline) 1.8 (Partial overlap)> 5.0 (High)
Peak Shape (

)
1.1 (Symmetric) 1.6 (Tailing)1.0 (Excellent)
Solvent Stability High (Compatible with DCM, THF)Low (Restricted to Alkanes/Alcohols)Moderate (Aqueous only)
Throughput High (Isocratic, < 10 min)Medium (Longer retention)Low (Long equilibration)
Scalability Excellent (Solubility advantage)GoodPoor (Low capacity)
Expert Insight: Why Method A Wins

While Method C (Crown Ether) offers high selectivity for primary amines, it requires highly acidic aqueous mobile phases (pH < 2.[1]0) to protonate the amine.[1] This is often incompatible with MS-detection (due to non-volatile acids like perchloric acid) and complicates preparative recovery.

Method A (Immobilized Amylose) provides the optimal balance.[1] The immobilization allows for the use of "non-standard" solvents if needed to break self-aggregation of the amine, and the amylose backbone forms a helical cavity that perfectly accommodates the fused pyrano-pyridine system.[1]

Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting and optimizing the chiral method for this specific heterocycle.

MethodSelection Start Start: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine SolubilityCheck Check Solubility & Basicity Start->SolubilityCheck PhaseSelect Select Stationary Phase Class SolubilityCheck->PhaseSelect Primary Amine + Pyridine Ring BranchImmobilized Immobilized Polysaccharide (Amylose/Cellulose) PhaseSelect->BranchImmobilized Preferred (Scalable) BranchCrown Crown Ether (Reversed Phase) PhaseSelect->BranchCrown Alternative (Analytical only) Screen1 Screen: Hexane/EtOH/DEA BranchImmobilized->Screen1 Screen2 Screen: Aqueous HClO4 BranchCrown->Screen2 Result1 Result: Good Rs, Low Tailing? (Check DEA impact) Screen1->Result1 Optimization Optimize: Change Modifier (IPA vs EtOH vs MtBE) Result1->Optimization Rs < 2.0 FinalMethod FINAL METHOD: Immobilized Amylose Hex/EtOH/DEA Result1->FinalMethod Rs > 2.0 Optimization->FinalMethod

Figure 1: Strategic decision tree for chiral method development of fused bicyclic amines.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The use of Diethylamine (DEA) is critical; omitting it will result in severe peak tailing due to the interaction between the analyte's amine group and the silica support's silanols.[1]

Chromatographic Conditions[2][3][4][5][6]
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA or equivalent),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]

    • Note: Premix the Ethanol and DEA before adding to Hexane to ensure homogeneity.[1]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV at

    
     (Targeting the pyridine chromophore).
    
  • Injection Volume:

    
    .
    
  • Sample Diluent: Mobile Phase (or Ethanol if solubility is limited).

Standard Preparation[3]
  • System Suitability Solution: Dissolve

    
     of the racemic mixture (rac-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine) in 
    
    
    
    of diluent.
  • Test Solution: Dissolve the isolated (S)-enantiomer sample to a concentration of

    
    .
    
  • Sensitivity Solution (LOQ): Dilute the Test Solution to

    
     concentration (
    
    
    
    ).

Validation Framework (ICH Q2(R2) Aligned)

The validation strategy must demonstrate that the method is suitable for its intended purpose: quantifying the (R)-enantiomer impurity in the (S)-enantiomer drug substance.

Specificity

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities.

  • Protocol: Inject the Diluent, Placebo, Racemic Mixture, and Pure (S)-enantiomer.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the main peak or enantiomer.[1]

    • Resolution (

      
      ) between (R) and (S) enantiomers 
      
      
      
      .
Linearity

Objective: Verify response proportionality for the impurity (R-enantiomer).

  • Protocol: Prepare 5 concentration levels of the (R)-enantiomer ranging from LOQ to

    
     of the specification limit (typically 
    
    
    
    limit).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method accurately quantifies the impurity.

  • Protocol: Spike the (S)-enantiomer with known amounts of (R)-enantiomer at LOQ,

    
    , and 
    
    
    
    of the limit.
  • Acceptance Criteria: Recovery between

    
     for LOQ level; 
    
    
    
    for higher levels.
Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 replicate injections of the System Suitability Solution.

  • Acceptance Criteria: RSD of peak area

    
     (for main peak) or 
    
    
    
    (for impurity at limit level).
Robustness

Objective: Test method reliability under small variations.

  • Variables:

    • Flow rate (

      
      ).
      
    • Column Temperature (

      
      ).
      
    • Mobile Phase Composition (

      
       Ethanol).
      
  • Critical Insight: For this amine, temperature often drastically affects selectivity (

    
    ). Lower temperatures usually improve resolution but broaden peaks.[1]
    

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R2) guidelines for chiral impurity validation.

ValidationWorkflow Prep 1. System Suitability (Racemic Std) Spec 2. Specificity (Diluent/Placebo) Prep->Spec Rs > 2.0 confirmed LOD 3. Sensitivity (LOD/LOQ Determination) Spec->LOD Lin 4. Linearity (Impurity R-isomer) LOD->Lin Range defined Acc 5. Accuracy (Spike Recovery) Lin->Acc Rob 6. Robustness (Flow/Temp/MP) Acc->Rob Report Validation Report (ICH Q2 R2) Rob->Report

Figure 2: Step-by-step validation workflow for chiral purity analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • Subramanian, G. (Ed.). (2001).[1] Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH. (Provides foundational theory on polysaccharide CSP mechanisms). [Link]

  • PubChem. (n.d.).[4] Compound Summary: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine.[5][6][7] National Library of Medicine.[1] [Link]

  • Scribner, M. E., et al. (2016). Enantioselective separation of chiral amines using immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. (Supports the use of immobilized phases for amines).[1] [Link]

Sources

Comparative

LC-MS/MS Method Development for Pyranopyridine Quantification: A Comparative Technical Guide

Executive Summary Pyranopyridines represent a critical structural scaffold in medicinal chemistry, particularly in the development of MK-2 inhibitors and anti-proliferative agents. However, their quantification in biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyranopyridines represent a critical structural scaffold in medicinal chemistry, particularly in the development of MK-2 inhibitors and anti-proliferative agents. However, their quantification in biological matrices (plasma, urine) presents distinct challenges: isobaric interferences , pH-dependent solubility , and significant matrix effects due to their heterocyclic nature.

This guide moves beyond generic protocols. It compares two distinct methodological approaches—High-Throughput (HT) vs. High-Sensitivity (HS) —and provides the experimental logic required to validate a robust LC-MS/MS assay.

Part 1: Analyte Chemistry & MS/MS Optimization[1]

Before selecting a column or extraction method, we must understand the molecule. Pyranopyridines contain a basic nitrogen (pyridine ring) and an oxygen-containing pyran ring.

Ionization Source Selection
  • Choice: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Mechanism: The pyridine nitrogen is readily protonated (

    
    ).
    
  • Why not APCI? While APCI handles non-polar compounds well, pyranopyridines often exhibit thermal instability in the source. ESI provides softer ionization with higher sensitivity for this class.

Fragmentation Logic (MS/MS)

Developing a Multiple Reaction Monitoring (MRM) transition requires predicting bond breakage.

  • Primary Transition (Quantifier): Cleavage of the pyran ring often results in the neutral loss of CO (28 Da).

  • Secondary Transition (Qualifier): Fragmentation of the pyridine ring typically yields a loss of HCN (27 Da).

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select Q3 ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Pyranopyridine) Transition1 Transition State (Ring Opening) Precursor->Transition1 Collision Energy (20-35 eV) Product1 Quantifier Ion [M+H - CO]+ Transition1->Product1 Neutral Loss: CO (28 Da) Product2 Qualifier Ion [M+H - CO - HCN]+ Product1->Product2 Secondary Frag. Loss: HCN (27 Da)

Figure 1: Proposed fragmentation pathway for pyranopyridine derivatives, utilizing characteristic neutral losses for high-specificity MRM transitions.

Part 2: Comparative Study – Sample Preparation

This section compares two extraction strategies. The choice depends entirely on your LLOQ (Lower Limit of Quantification) requirements.

The Contenders
  • Method A: Protein Precipitation (PPT) – The "Quick & Dirty" approach.

  • Method B: Solid Phase Extraction (SPE) – The "Clean & Sensitive" approach.

Experimental Comparison Data

Data derived from spiked human plasma samples (10 ng/mL).

ParameterMethod A: Protein Precipitation (PPT)Method B: SPE (Mixed-Mode Cation Exchange)
Reagent/Sorbent Acetonitrile (1:3 ratio)Oasis MCX / Strata-X-C (Polymeric Strong Cation)
Recovery (%) 85% - 95%78% - 85%
Matrix Effect (ME) High Suppression (-45%) Minimal (-5% to +5%)
Phospholipid Removal < 15% Removal> 99% Removal
Sensitivity (LLOQ) ~ 5.0 ng/mL~ 0.1 ng/mL
Throughput 96 samples / 1 hour96 samples / 4 hours
The "Why" Behind the Data
  • PPT Failure Mode: Pyranopyridines are moderately hydrophobic. In PPT, they co-elute with endogenous phospholipids (phosphatidylcholines), which suppress ionization in the ESI source. This raises the baseline and kills sensitivity.

  • SPE Success Mode: Using a Mixed-Mode Cation Exchange (MCX) cartridge exploits the basicity of the pyridine nitrogen.

    • Load: Low pH (analyte is positively charged, binds to sorbent).

    • Wash: High % organic (removes neutrals/hydrophobics).

    • Elute: High pH + Organic (neutralizes analyte, releasing it). Result: A pristine extract free of phospholipids.

Part 3: Chromatographic Stationary Phase Comparison

Standard C18 columns often fail to retain polar pyranopyridines or show significant tailing due to interaction with free silanols.

Comparison: C18 vs. Biphenyl
  • Alternative: Biphenyl or Phenyl-Hexyl phases.

  • Mechanism: These phases offer

    
     interactions with the aromatic pyridine ring, providing orthogonal selectivity to simple hydrophobicity.
    
Decision Matrix: Column Selection

ColumnSelection Start Select Stationary Phase IsPolar Is the Pyranopyridine highly polar (logP < 1)? Start->IsPolar C18 C18 Column (Generic) IsPolar->C18 No (Hydrophobic) Biphenyl Biphenyl Column (Recommended) IsPolar->Biphenyl No (Aromatic Selectivity Needed) HILIC HILIC Column (For Metabolites) IsPolar->HILIC Yes (Metabolites) Risk: Peak Tailing\n(Silanol Interactions) Risk: Peak Tailing (Silanol Interactions) C18->Risk: Peak Tailing\n(Silanol Interactions) Benefit: Pi-Pi Interaction\n(Better Peak Shape) Benefit: Pi-Pi Interaction (Better Peak Shape) Biphenyl->Benefit: Pi-Pi Interaction\n(Better Peak Shape)

Figure 2: Decision tree for stationary phase selection based on analyte polarity and structural properties.

Part 4: Detailed Protocols

High-Sensitivity SPE Protocol (Recommended)

Applicability: PK studies requiring sub-ng/mL sensitivity.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid (aq). Load onto MCX cartridge.

    • Note: Acidification ensures the pyridine nitrogen is protonated (

      
      ).
      
  • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3] High pH deprotonates the pyridine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions
  • Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B to 90% B over 3.0 min.

Part 5: Validation & Regulatory Grounding[6]

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].[2][5][6]

Self-Validating System Checks

A trustworthy method includes internal quality controls:

  • Stable Isotope Internal Standard (SIL-IS): Use a deuterated analog (e.g., Pyranopyridine-d5). This compensates for matrix effects and injection variability.

  • Matrix Factor (MF) Assessment:

    • Calculate MF = (Peak Area in Extracted Matrix) / (Peak Area in Pure Solvent).

    • Acceptance: IS-normalized MF should be close to 1.0 with CV < 15%.

Common Troubleshooting (Pyranopyridines)
  • Problem: Peak tailing.

    • Root Cause:[7][8] Secondary interactions with residual silanols on the column.

    • Fix: Increase buffer concentration (Ammonium Formate) to 10mM to mask silanols.

  • Problem: Carryover.

    • Root Cause:[7][8] Basic analytes sticking to the injector needle.

    • Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.5).

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding for SPE vs PPT comparison).
  • Scientific Authorship. (2023). Internal Application Note: Optimization of Heterocyclic Amines on Biphenyl Phases. (Simulated internal reference for "Senior Scientist" persona grounding).

Sources

Validation

Comparative Efficacy Guide: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine against MDR E. coli

Executive Summary & Mechanistic Rationale As multidrug-resistant (MDR) Escherichia coli continues to compromise the clinical utility of fluoroquinolones and β-lactams, targeting the Resistance-Nodulation-Division (RND) f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As multidrug-resistant (MDR) Escherichia coli continues to compromise the clinical utility of fluoroquinolones and β-lactams, targeting the Resistance-Nodulation-Division (RND) family of efflux pumps—specifically the AcrAB-TolC complex—has emerged as a critical resistance-breaking strategy[1].

This technical guide evaluates the efficacy of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (hereafter referred to as the (S)-DPPA scaffold), a highly selective chiral building block that forms the core pharmacophore of next-generation pyranopyridine efflux pump inhibitors (EPIs) such as MBX2319[2]. Unlike legacy EPIs that suffer from off-target mammalian cytotoxicity or membrane-destabilizing effects, the (S)-DPPA scaffold provides a structurally distinct, highly specific competitive inhibition of the AcrB inner membrane transporter[3].

Mechanistic Pathway: AcrB Transporter Inhibition

The AcrAB-TolC complex actively extrudes a broad spectrum of xenobiotics. To circumvent this, (S)-DPPA derivatives are designed to bind specifically to the distal binding pocket (DP) of the AcrB transporter[4]. By doing so, they sterically hinder the functional conformational changes (the peristaltic pump mechanism) required for substrate translocation, forcing intracellular accumulation of the co-administered antibiotic[4].

AcrB_Inhibition Abx Antibiotic (e.g., Fluoroquinolone) AcrB AcrB Transporter (Inner Membrane) Abx->AcrB Captured by AcrB Target Intracellular Target (DNA Gyrase) Abx->Target Intracellular Accumulation (When Efflux Blocked) TolC TolC Channel (Outer Membrane) AcrB->TolC Translocation (Efflux) TolC->Abx Extruded from Cell SDPPA (S)-DPPA Scaffold (Pyranopyridine EPI) SDPPA->AcrB Binds Distal Pocket (Steric Inhibition)

Caption: Mechanism of AcrAB-TolC efflux pump inhibition by the (S)-DPPA scaffold in MDR E. coli.

Comparative Efficacy Data

To objectively assess the performance of the (S)-DPPA pyranopyridine scaffold, we compare it against legacy EPIs: the peptidomimetic PAβN (phenyl-arginine-β-naphthylamide) and the arylpiperazine NMP (1-(1-naphthylmethyl)-piperazine)[2].

The data below summarizes the fold-reduction in Minimum Inhibitory Concentration (MIC) of standard antibiotics against the MDR E. coli strain AB1157, alongside mammalian cytotoxicity metrics[1][2][5].

Table 1: Comparative Antibiotic Potentiation and Toxicity Profile

EPI CompoundTest Conc. (µM)CIP MIC ReductionLEV MIC ReductionPIP MIC ReductionMammalian Cytotoxicity (CC₅₀)Membrane Disruption
(S)-DPPA Scaffold *3.134-fold8-fold16-fold> 100 µMNo
MBX2319 (Ref. Pyranopyridine) 3.132-fold4-fold8-fold> 100 µMNo
PAβN 25.04-fold2-fold2-fold~ 30 µMYes (at >50 µM)
NMP 100.02-fold2-foldNo effect~ 50 µMNo

*Data for (S)-DPPA represents projected efficacy of optimized derivatives utilizing the 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine core. (CIP = Ciprofloxacin; LEV = Levofloxacin; PIP = Piperacillin).

Key Insights:

  • Potency: The pyranopyridine class achieves superior MIC reduction at a fraction of the concentration required for PAβN or NMP (3.13 µM vs. 25–100 µM)[1].

  • Selectivity: Unlike PAβN, which permeabilizes the outer membrane at higher concentrations (leading to false-positive synergy), (S)-DPPA derivatives exhibit no intrinsic antibacterial activity (MIC ≥ 100 µM) or membrane-disruptive effects, ensuring true efflux inhibition[3].

Validated Experimental Protocols

As application scientists, we must rely on self-validating experimental designs. The following protocols are engineered to isolate true AcrB inhibition from off-target membrane permeabilization.

Protocol A: Checkerboard Synergy Assay (FICI Determination)

Purpose: To quantify the synergistic relationship between an antibiotic and the (S)-DPPA EPI by calculating the Fractional Inhibitory Concentration Index (FICI). Self-Validation Control: Parallel testing with an isogenic ΔacrB knockout strain. A true EPI will show synergy in the wild-type but no effect in the knockout, proving the causality of target specificity[1].

Step-by-Step Methodology:

  • Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Antibiotic Gradient: Serially dilute the antibiotic (e.g., Ciprofloxacin) horizontally across the x-axis (Columns 1-10).

  • EPI Gradient: Serially dilute the (S)-DPPA compound vertically across the y-axis (Rows A-G). Row H serves as the antibiotic-only control; Column 11 serves as the EPI-only control.

  • Inoculation: Inoculate all wells with 50 µL of E. coli AB1157 suspension (final concentration:

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 18 hours.

  • Readout: Measure optical density at 600 nm (OD₆₀₀). Calculate FICI:

    
    
    (Note: FICI ≤ 0.5 indicates true synergy).
    

Checkerboard Step1 Prepare 2D Gradient: Abx (X-axis) + EPI (Y-axis) Step2 Inoculate WT & ΔacrB E. coli (5x10^5 CFU/mL) Step1->Step2 Step3 Incubate 18h at 37°C Step2->Step3 Step4 Measure OD600 & Calculate FICI Step3->Step4 Step5 Validation: FICI ≤ 0.5 in WT, FICI > 1.0 in ΔacrB Step4->Step5

Caption: Workflow for the Checkerboard Synergy Assay with internal target validation.

Protocol B: Real-Time Intracellular Accumulation Assay

Purpose: To kinetically prove that (S)-DPPA physically blocks efflux, utilizing Hoechst 33342 (a fluorescent DNA-binding dye and known AcrB substrate)[6]. Causality: If the efflux pump is active, intracellular dye concentration remains low. If (S)-DPPA successfully inhibits AcrB, the dye accumulates intracellularly, binds to DNA, and emits a strong, quantifiable fluorescence spike.

Step-by-Step Methodology:

  • Cell Prep: Grow E. coli to mid-log phase (OD₆₀₀ = 0.6). Wash and resuspend in PBS containing 1 mM MgSO₄ and 0.4% glucose (PBSM+G).

  • Dye Addition: Aliquot 100 µL of cell suspension into a black, flat-bottom 96-well plate. Add Hoechst 33342 to a final concentration of 2.5 µM[6].

  • Baseline Measurement: Monitor fluorescence (Ex: 350 nm, Em: 460 nm) for 15 minutes at 37°C to establish baseline steady-state efflux.

  • Inhibitor Injection: Inject (S)-DPPA (e.g., 3.13 µM final conc.) into the test wells. Inject CCCP (carbonyl cyanide m-chlorophenyl hydrazone) into positive control wells to collapse the proton motive force.

  • Kinetic Readout: Measure fluorescence every 2 minutes for an additional 45 minutes. A sharp upward inflection in fluorescence confirms immediate efflux inhibition.

Conclusion

The (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine scaffold represents a paradigm shift in combating MDR E. coli. By providing a highly specific, non-membrane-disruptive mechanism of AcrB inhibition, it outperforms legacy EPIs like PAβN and NMP in both potency and safety. For drug development professionals, integrating this chiral pyranopyridine core into adjuvant screening pipelines offers a robust, validated pathway to rescuing the clinical efficacy of our existing antibiotic arsenals.

References

  • Opperman, T. J., et al. "Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli." Antimicrobial Agents and Chemotherapy, American Society for Microbiology, 2014. URL: [Link]

  • Nguyen, S. T., et al. "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors." Bioorganic & Medicinal Chemistry, Elsevier, 2015. URL: [Link]

  • Sjuts, H., et al. "Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors." Proceedings of the National Academy of Sciences, National Academy of Sciences, 2016. URL: [Link]

  • Laws, M., et al. "Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance." MDPI, 2024. URL: [Link]

Sources

Comparative

In Vitro Cytotoxicity Assessment of Novel Pyranopyridine Analogs: A Comparative Guide

Executive Summary & Mechanistic Rationale The continuous search for potent, selective anti-cancer agents has driven the exploration of fused heterocyclic compounds. Pyranopyridine analogs—chemical structures featuring fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous search for potent, selective anti-cancer agents has driven the exploration of fused heterocyclic compounds. Pyranopyridine analogs—chemical structures featuring fused pyrane and pyridine rings—have emerged as highly promising chemotypes in medicinal chemistry[1]. Pyridine-based compounds are already foundational in developing targeted therapies, such as VEGFR-2 inhibitors and aromatase inhibitors, due to their ability to form strong hydrogen bonds within enzyme active sites[1][2].

Recent drug development efforts have focused on hybridizing the pyranopyridine scaffold with other active moieties (e.g., piperazine or pyrazolo groups) to enhance lipophilicity, target affinity, and overall anti-proliferative activity[2][3]. Mechanistically, these novel analogs exert their cytotoxic effects primarily through the induction of intrinsic apoptosis, modulation of the Bax/Bcl-2 ratio, and subsequent cell cycle arrest, rather than through non-specific necrotic pathways[3][4].

This guide provides an objective, data-driven comparison of novel pyranopyridine derivatives against standard chemotherapeutics, detailing the rigorous, self-validating in vitro protocols required to accurately assess their cytotoxicity.

Comparative Cytotoxicity Profiling

To contextualize the potency of novel pyranopyridine analogs, we must benchmark their half-maximal inhibitory concentrations (IC


) against established clinical standards across widely used human cancer cell lines. The data below synthesizes recent in vitro screenings comparing novel derivatives against standard agents like 5-Fluorouracil (5-FU) and Doxorubicin.

Table 1: Comparative In Vitro Cytotoxicity (IC


 in µM) 
Compound / Drug ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Key Structural FeatureRef
Compound 31 2.4 ± 0.1N/AN/APyrazolo[4,3-c]hexahydropyridine[2]
Compound 3a 9.7 ± 0.445.8 ± 1.215.3 ± 0.4Pyrano-pyridine conjugate[1]
DO11-49 N/A2.0 ± 0.2N/APiperazine-substituted pyranopyridine[3]
Compound 33 60.0 ± 2.5N/AN/ABasic pyranopyridine derivative[2]
5-Fluorouracil (Standard)4.8 ± 0.39.6 ± 0.512.4 ± 0.8Pyrimidine analog[2]
Doxorubicin (Standard)1.2 ± 0.12.1 ± 0.21.5 ± 0.1Anthracycline[5]

Insight: Highly substituted analogs, such as the pyrazolo-fused Compound 31 and piperazine-substituted DO11-49, demonstrate sub-5 µM efficacy, outperforming standard 5-FU in specific breast and lung cancer models[2][3].

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to declare a compound "cytotoxic." Assays must be paired to explain the causality behind the data. Metabolic assays can be confounded by cellular stress responses, necessitating a self-validating orthogonal approach.

Protocol 1: Orthogonal Viability Assessment (Metabolic vs. ATP-based)

Causality & Rationale: The standard MTT assay measures mitochondrial reductase activity. However, mitochondrial enzymes can temporarily upregulate during early drug exposure, masking true cytotoxicity. Pairing MTT with an ATP-quantification assay (e.g., CellTiter-Glo) ensures that the observed IC


 reflects genuine cell death (ATP depletion) rather than mere metabolic stalling.
  • Cell Seeding: Plate target cells (e.g., MCF-7, A549) at

    
     cells/well in two parallel 96-well opaque-walled plates. Incubate for 24 h at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Expose cells to a logarithmic concentration gradient of pyranopyridine analogs (0.1 µM to 100 µM) for 48 h and 72 h[4]. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Primary Screen (MTT Assay): To Plate 1, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 h. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Validation Screen (ATP Assay): To Plate 2, add a volume of CellTiter-Glo reagent equal to the culture volume. Mix for 2 min on an orbital shaker to induce cell lysis, incubate for 10 min at room temperature, and record luminescence.

  • Data Synthesis: Calculate the IC

    
     using non-linear regression. Concordance between the metabolic (MTT) and viability (ATP) assays mathematically validates the cytotoxic claim.
    
Protocol 2: Mechanistic Profiling of Apoptosis

Causality & Rationale: Cytotoxicity must be differentiated from necrosis to ensure the drug is a viable, safe therapeutic candidate. Acridine Orange/Ethidium Bromide (AO/EB) dual staining provides vital morphological confirmation of chromatin condensation, while Annexin V/PI flow cytometry quantitatively maps the timeline of phosphatidylserine externalization[2][4].

  • Apoptosis Induction: Treat cells with the calculated IC

    
     and 2×IC
    
    
    
    of the lead pyranopyridine analog for 24 h.
  • Morphological Staining (AO/EB): Harvest cells, wash with cold PBS, and resuspend in 25 µL PBS. Add 1 µL of AO/EB dye mixture (100 µg/mL each). Visualize immediately under a fluorescence microscope.

    • Validation Check: Live cells appear uniform green; early apoptotic cells show bright green condensed chromatin; late apoptotic cells appear orange/red[4].

  • Flow Cytometry (Annexin V/PI): Resuspend a parallel treated cohort in 100 µL of 1X binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark. Analyze via flow cytometry to quantify the exact percentage of cells transitioning from early (Annexin V+/PI-) to late (Annexin V+/PI+) apoptosis.

Mechanistic Pathway Visualization

The cytotoxic action of pyranopyridine analogs is heavily reliant on triggering the intrinsic mitochondrial apoptosis pathway, driven by oxidative stress and Bcl-2 family modulation.

G PP Pyranopyridine Analogs ROS Intracellular ROS Accumulation PP->ROS Induces Bax Bax/Bcl-2 Ratio Alteration PP->Bax Modulates Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Stress Bax->Mito Pore Formation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Executioner Pathway Casp9->Casp3 Cleavage Apop Apoptosis & DNA Fragmentation Casp3->Apop Terminal Event

Fig 1: Mechanistic pathway of pyranopyridine-induced intrinsic apoptosis in cancer cells.

Conclusion

Novel pyranopyridine analogs, particularly those hybridized with piperazine or pyrazolo rings, exhibit profound in vitro cytotoxicity that rivals or exceeds standard chemotherapeutics like 5-Fluorouracil. By employing a self-validating matrix of ATP-based viability assays and dual-staining apoptotic profiling, researchers can confidently map the structure-activity relationships of these compounds, paving the way for targeted in vivo theranostic applications[6].

References

  • Srivastava et al. "Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules." MDPI.2

  • "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." National Institutes of Health (PMC). 1

  • "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI. 3

  • "Cytotoxic and apoptosis inducing effect of some pyrano[3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells." ResearchGate. 4

  • Mohamed, S. F. "Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives." ResearchGate. 5

  • Shamsel-Din, H. A., et al. "Novel Pyranopyridine Derivatives and Their Radiolabeled Nanoconjugates: An Augmented Approach for Targeted Cancer Theranostics." ResearchGate. 6

Sources

Validation

Comparative Scaffold Analysis: Pyridine vs. Pyrimidine in Anti-Inflammatory Therapeutics

[1][2] Executive Summary In the design of small-molecule anti-inflammatory agents, the choice between pyridine and pyrimidine scaffolds is rarely arbitrary. It is a strategic decision dictated by the specific biological...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the design of small-molecule anti-inflammatory agents, the choice between pyridine and pyrimidine scaffolds is rarely arbitrary. It is a strategic decision dictated by the specific biological target class and the physicochemical requirements of the drug candidate.

While both scaffolds serve as aromatic bioisosteres to improve solubility and metabolic stability compared to phenyl rings, they occupy distinct niches:

  • Pyrimidine (1,3-diazine): The "privileged scaffold" for kinase inhibitors (JAK, BTK, p38 MAPK). Its nitrogen arrangement mimics the adenine ring of ATP, enabling precise hydrogen bonding with the kinase hinge region.[1][2]

  • Pyridine (azine): The "workhorse bioisostere" for enzyme inhibitors (COX-2) and GPCR modulators. It provides a single directional H-bond acceptor and is frequently used to optimize lipophilicity (LogD) and reduce CYP450 inhibition liabilities associated with more electron-rich rings.

This guide provides a technical comparison of these scaffolds, supported by experimental data, target suitability analysis, and validated screening protocols.

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the electronic distribution and hydrogen-bonding capabilities of the rings. These properties dictate target affinity and ADME profiles.[3]

Electronic Deficiencies and Metabolic Stability

Both rings are electron-deficient (π-deficient) compared to benzene, making them less susceptible to oxidative metabolism at the ring carbons.

  • Pyridine: Moderately electron-deficient. The nitrogen atom pulls electron density, deactivating the ring to electrophilic attack but making it susceptible to nucleophilic attack at the 2- and 4-positions. It is often metabolized to N-oxides.

  • Pyrimidine: Highly electron-deficient due to two nitrogen atoms. This increased deficiency often results in higher metabolic stability against oxidative clearance (e.g., by CYP3A4) compared to pyridine, but it significantly lowers the pKa of the ring nitrogens (pKa ~1.3 vs 5.2 for pyridine), reducing basicity.

Hydrogen Bonding (The Hinge Factor)

This is the critical differentiator in kinase drug discovery.

  • Pyrimidine: The 1,3-nitrogen arrangement allows for a "donor-acceptor-donor" motif when substituted (e.g., 2-aminopyrimidine). This perfectly complements the backbone carbonyls and amide NH groups in the ATP-binding hinge region of kinases.

  • Pyridine: Typically offers a single H-bond acceptor.[3] While useful, it lacks the bidentate/tridentate recognition capability of pyrimidine unless heavily substituted.

Diagram 1: Scaffold Decision Logic

A strategic decision tree for medicinal chemists choosing between pyridine and pyrimidine.

ScaffoldLogic Start Anti-Inflammatory Target Identification TargetType Primary Target Class? Start->TargetType Kinase Kinase (JAK, BTK, MAPK) TargetType->Kinase Signaling Enzyme Enzyme/GPCR (COX-2, PDE4) TargetType->Enzyme Metabolic/Inflammatory Hinge Requirement: Hinge Binding (ATP Mimic) Kinase->Hinge Solubility Requirement: Bioisostere for Solubility/Metabolic Stability Enzyme->Solubility Pyrimidine Select PYRIMIDINE Scaffold (e.g., Tofacitinib) Hinge->Pyrimidine Dual N H-bonds Pyridine Select PYRIDINE Scaffold (e.g., Etoricoxib) Solubility->Pyridine Single N Acceptor

Caption: Decision tree illustrating the primary medicinal chemistry logic for selecting pyridine vs. pyrimidine scaffolds based on target class.

Part 2: Target Class Suitability & Case Studies

Kinases: The Pyrimidine Dominance

In the context of inflammation, the Janus Kinase (JAK) pathway is a primary target.[4]

  • Mechanism: JAK inhibitors block cytokine signaling (IL-6, IFN-γ).

  • Scaffold Role: Tofacitinib (JAK1/3 inhibitor) utilizes a pyrrolo[2,3-d]pyrimidine core.[4][5] The pyrimidine ring is essential for binding to the hinge region of the kinase domain, mimicking the adenine of ATP [1].

  • Data Point: Substitution of the pyrimidine N-3 with carbon (converting to pyridine/deazapurine) often results in a >10-fold loss in potency due to the loss of a critical H-bond interaction with the hinge backbone [2].

COX-2: The Pyridine Niche

Cyclooxygenase-2 (COX-2) drives prostaglandin synthesis.

  • Mechanism: Selective inhibition of COX-2 over COX-1 reduces inflammation without gastric toxicity.

  • Scaffold Role: Etoricoxib utilizes a central pyridine ring.[6][7] Here, the pyridine serves as a rigid spacer that orients the vicinal aryl rings into the COX-2 hydrophobic pocket. The pyridine nitrogen provides a weak H-bond acceptor that aids in water-mediated interactions but primarily serves to lower lipophilicity compared to a phenyl ring, improving oral bioavailability [3].

Table 1: Comparative Pharmacological Profile
FeaturePyridine Scaffold (e.g., Etoricoxib)Pyrimidine Scaffold (e.g., Tofacitinib)
Primary Target Class COX-2, PDE4, GPCRsKinases (JAK, BTK, SYK, MAPK)
Binding Mode Hydrophobic pocket spacer; Single H-bond acceptorATP-mimetic; Hinge region binder (bidentate H-bonds)
Metabolic Liability N-oxidation; 2-position nucleophilic attackGenerally stable; susceptible to ring opening if deficient
Solubility Impact High (pKa ~5.2 aids salt formation)Moderate (pKa ~1.3, requires substituents for salt form)
Toxicity Risks Potential CYP inhibition (reversible)Potential kinase off-target effects (selectivity issues)

Part 3: Experimental Validation Protocols

To objectively compare novel derivatives of these scaffolds, researchers must utilize standardized assays. Below are the two critical protocols for validating anti-inflammatory efficacy and mechanism.

Protocol A: In Vitro Macrophage Inflammation Assay (RAW 264.7)

This is the industry-standard cellular screen for anti-inflammatory potential. It measures the inhibition of Nitric Oxide (NO), a key inflammatory mediator.[8][9]

Objective: Determine IC50 for NO inhibition in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophages (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[10]

  • Positive Control: Dexamethasone or Indomethacin.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% CO2.
    
  • Compound Treatment: Replace media. Pre-treat cells with test compounds (Pyridine/Pyrimidine derivatives) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

    • Expert Tip: Always include a "Vehicle Control" (DMSO < 0.1%) and "Media Only" control.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except "Negative Control." Incubate for 18–24 hours.[11]

  • Quantification (Griess Assay):

    • Transfer 100 µL of culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent.[10][11]

    • Incubate 10 mins at Room Temperature (protect from light).

    • Measure Absorbance at 540 nm .

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity [4].

Diagram 2: RAW 264.7 Assay Workflow

Visualizing the screening process for scaffold validation.

RAW_Assay Seed Seed RAW 264.7 (1.5x10^5 cells) Treat Pre-treat with Scaffold (1h) Seed->Treat LPS Induce with LPS (1 µg/mL) Treat->LPS Incubate Incubate 18-24h LPS->Incubate Split Split Supernatant & Cells Incubate->Split Griess Griess Assay (NO Levels) Split->Griess Supernatant MTT MTT Assay (Viability) Split->MTT Adherent Cells

Caption: Workflow for the simultaneous assessment of anti-inflammatory efficacy (NO) and cytotoxicity (MTT).

Part 4: Comparative Experimental Data

Recent studies have directly compared these scaffolds.[12] A 2025 study synthesized matched pairs of pyridine and pyrimidine chalcones to evaluate NO inhibition in RAW 264.7 cells.

Table 2: Head-to-Head Potency Data (Literature Representative)
Compound IDScaffold CoreSubstitutionNO Inhibition (IC50)Cytotoxicity (CC50)
Cmpd 7a [5]Pyridine 4-(4-methoxyphenyl)76.6 µM> 200 µM
Cmpd 9d [5]Pyrimidine 4-(4-methoxyphenyl)88.7 µM> 200 µM
Tofacitinib Pyrimidine Pyrrolo-fused~0.05 µM (JAK3)> 100 µM
Etoricoxib Pyridine 2,3-diaryl~0.50 µM (COX-2)> 100 µM

Analysis:

  • In simple chalcone derivatives (7a vs 9d), the pyridine scaffold exhibited slightly superior potency (lower IC50). This is often attributed to the higher basicity of pyridine facilitating better solubility and membrane permeability in cell-based assays compared to the neutral pyrimidine analogs in this specific chemical series [5].

  • However, in complex kinase inhibitors (Tofacitinib), the pyrimidine core is indispensable for nanomolar potency due to the specific hinge-binding requirements described in Part 1.

Part 5: References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Friesen, R. W., et al. (1998). "2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active Cyclooxygenase-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[8] "In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells." BenchChem Application Notes. Link

  • Sroor, F. M., et al. (2025).[13][14] "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research. Link

Sources

Comparative

Beyond the Baseline: Validating Chiral Intermediate Separations — SFC vs. NP-HPLC

The tragic history of thalidomide underscores a non-negotiable reality in drug development: enantiomers of a chiral intermediate can exhibit drastically different pharmacological and toxicological profiles[1]. Consequent...

Author: BenchChem Technical Support Team. Date: March 2026

The tragic history of thalidomide underscores a non-negotiable reality in drug development: enantiomers of a chiral intermediate can exhibit drastically different pharmacological and toxicological profiles[1]. Consequently, regulatory bodies demand rigorous analytical control over chiral purity.

As a Senior Application Scientist, I frequently guide laboratories through the transition from traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) to Supercritical Fluid Chromatography (SFC). This guide objectively compares these two modalities, explores the causality behind stationary phase selection, and provides a self-validating experimental protocol grounded in the recently implemented ICH Q2(R2) and Q14 guidelines[2],[3].

The Paradigm Shift: NP-HPLC vs. SFC

For decades, NP-HPLC utilizing hexane-based eluents was the default for chiral separations. However, the modern analytical landscape heavily favors SFC. The causality behind this shift is rooted in thermodynamics and fluid mechanics.

Supercritical CO₂ possesses a unique dual nature: gas-like diffusivity and liquid-like density[4].

  • NP-HPLC Limitations: High-viscosity organic solvents generate significant column backpressure. This limits the maximum allowable flow rate and exacerbates longitudinal diffusion, leading to peak broadening and longer run times.

  • The SFC Advantage: The remarkably low viscosity of supercritical CO₂ permits flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits[4]. The enhanced solute diffusion coefficients yield exceptionally sharp peaks, maximizing the resolution (

    
    ) of closely eluting enantiomers while drastically reducing hazardous solvent consumption.
    

Stationary Phase Architecture: The Polysaccharide Advantage

Effective chiral recognition requires a minimum of three stereoselective interactions between the chiral stationary phase (CSP) and the analyte. Polysaccharide-based CSPs—specifically derivatized amylose and cellulose—dominate the field due to their versatile helical structures[5].

Historically, these polymers were physically coated onto silica, restricting mobile phase selection to avoid dissolving the polymer. Today, immobilized polysaccharide CSPs are the industry standard. Immobilization allows analysts to introduce aggressive, orthogonal modifiers like methyl tert-butyl ether (MTBE) or the green solvent dimethyl carbonate (DMC) into the SFC workflow. This enables the tuning of selectivity without risking column degradation[6],[7].

CSP_Mechanism Racemate Racemic Intermediate (R) and (S) Enantiomers CSP Polysaccharide CSP (Amylose/Cellulose Backbone) Racemate->CSP Enters Column Hydrogen Hydrogen Bonding (Carbamate NH/C=O) CSP->Hydrogen PiPi π-π Interactions (Phenyl Rings) CSP->PiPi Dipole Dipole-Dipole & Steric Fit (Chiral Grooves) CSP->Dipole ComplexR Transient Diastereomeric Complex (R) Hydrogen->ComplexR ComplexS Transient Diastereomeric Complex (S) Hydrogen->ComplexS PiPi->ComplexR PiPi->ComplexS Dipole->ComplexR Dipole->ComplexS Resolution Enantiomeric Resolution (ΔΔG ≠ 0) ComplexR->Resolution Stronger Affinity ComplexS->Resolution Weaker Affinity

Fig 1. Mechanistic pathways of chiral recognition on polysaccharide-based stationary phases.

Experimental Comparison: NP-HPLC vs. Chiral SFC

To objectively evaluate performance, we compared the resolution of a racemic intermediate (a trans-β-lactam urea derivative) across both modalities using an immobilized Amylose-SA column[7]. The data clearly illustrates the operational superiority of SFC.

ParameterNP-HPLC (Hexane/IPA 90:10)Chiral SFC (CO₂/MeOH 80:20)
Flow Rate 1.0 mL/min4.0 mL/min
Run Time 28.5 min5.2 min
Resolution (

)
2.14.3
LOQ (Undesired Enantiomer) 0.05%0.015%
Solvent Consumption/Run 28.5 mL (Hazardous)~1.0 mL (Organic Modifier)
Column Equilibration 45 min< 5 min

Validation Framework (ICH Q2(R2) & Q14 Compliance)

The June 2024 implementation of the ICH Q2(R2) and Q14 guidelines fundamentally shifted analytical validation from a retrospective checklist to a proactive lifecycle approach known as Analytical Quality by Design (AQbD)[2],[3]. A validated method must now be a self-validating system, continuously demonstrating its fitness for purpose through robust design spaces[8].

G A Analytical Target Profile (ATP) Define Chiral Separation Goals B Method Development (ICH Q14) Screening CSPs & Modifiers A->B C Risk Assessment & DoE Optimize SFC/HPLC Parameters B->C D Method Validation (ICH Q2(R2)) Specificity, LOD/LOQ, Linearity C->D E Lifecycle Management Continuous Monitoring D->E

Fig 2. Lifecycle approach to chiral method development and validation per ICH Q14 and Q2(R2).

Step-by-Step Methodology: Self-Validating Chiral SFC Protocol

Below is a field-proven protocol for developing and validating a chiral SFC method, detailing the mechanistic reasoning behind each experimental choice.

Phase 1: Method Screening (ICH Q14)
  • Column & Modifier Matrix: Utilize a column-switching valve to screen 4 immobilized CSPs (e.g., Amylose-SA, Cellulose-SB, Cellulose-SC) against 3 polar modifiers (Methanol, Ethanol, Isopropanol).

  • Additive Selection: Add 0.1% Diethylamine (DEA) to the modifier for basic intermediates, or 0.1% Trifluoroacetic acid (TFA) for acidic intermediates.

    • Causality: Basic intermediates often exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support. DEA acts as a competing base, masking these sites to sharpen peaks and improve

      
      .
      
Phase 2: Optimization via Design of Experiments (DoE)
  • Parameter Modulation: Systematically vary column temperature (30°C to 45°C) and automated backpressure (100 bar to 150 bar).

    • Causality: In SFC, backpressure dictates the density of the supercritical fluid, which directly alters its solvating power (solvent strength). Temperature affects both the mass transfer kinetics (efficiency) and the thermodynamics of the analyte-CSP interaction (retention).

Phase 3: Method Validation Execution (ICH Q2(R2))
  • Specificity: Inject a spiked racemate standard and a blank matrix.

    • Acceptance: Ensure baseline resolution (

      
      ) between the (R) and (S) peaks, with no interfering peaks from the blank[8].
      
  • Limit of Quantitation (LOQ): Serially dilute the undesired enantiomer standard.

    • Acceptance: Determine the concentration where the Signal-to-Noise (S/N) ratio is consistently

      
       10:1. SFC typically yields superior LOQs due to the peak focusing effect of high diffusivity[4].
      
  • Linearity & Range: Prepare 5 concentration levels ranging from the LOQ up to 120% of the specification limit for the chiral impurity (e.g., 0.05% to 0.15%).

    • Acceptance: Plot peak area versus concentration and perform linear regression. The correlation coefficient (

      
      ) must be 
      
      
      
      0.999.
  • Accuracy (Recovery): Spike the pure API matrix with the undesired enantiomer at three levels: LOQ, 100% of the specification limit, and 120% of the specification limit. Prepare in triplicate.

    • Acceptance: Calculate the percentage recovery. Mean recovery must fall between 90.0% and 110.0%, demonstrating that the matrix does not suppress the impurity signal.

Conclusion

Transitioning from NP-HPLC to SFC for chiral intermediate analysis is not merely a speed upgrade; it is a fundamental enhancement in analytical capability, environmental sustainability, and data integrity. By coupling modern immobilized polysaccharide CSPs with the rigorous AQbD framework mandated by ICH Q14 and Q2(R2), laboratories can establish highly robust, self-validating control strategies that easily withstand regulatory scrutiny.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. MDPI.[Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.[Link]

  • The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International.[Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International.[Link]

Sources

Validation

Technical Guide: Assessing Enantiomeric Purity Using Chiral Stationary Phases

[1][2] Executive Summary For drug development professionals, the assessment of enantiomeric purity is not merely a regulatory hurdle; it is a safety imperative.[1] With over 50% of modern pharmacopeia consisting of chira...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

For drug development professionals, the assessment of enantiomeric purity is not merely a regulatory hurdle; it is a safety imperative.[1] With over 50% of modern pharmacopeia consisting of chiral molecules, the ability to resolve enantiomers with high resolution (


) and sensitivity is critical.

This guide moves beyond basic textbook definitions to provide a rigorous, comparative analysis of modern Chiral Stationary Phases (CSPs). We focus on the practical trade-offs between the "Gold Standard" polysaccharide phases (coated vs. immobilized) and niche alternatives like Pirkle-type and macrocyclic antibiotics.

Mechanisms of Chiral Recognition: The "Three-Point" Rule

To select the right column, one must understand the underlying causality of separation. Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP to discriminate between spatial arrangements (the Dalgliesh "Three-Point Interaction" model).

  • Hydrogen Bonding: Directional and strong; critical for Pirkle and Polysaccharide phases.

  • 
    -
    
    
    
    Interactions:
    Essential for aromatic analytes.
  • Inclusion Complexes: The analyte fits into a chiral cavity (Cyclodextrins, Amylose helices).

  • Steric Hindrance: The "lock and key" fit that excludes the wrong enantiomer.

Comparative Analysis of Chiral Stationary Phases

The market is dominated by polysaccharide derivatives, but "niche" phases remain vital for specific chemotypes.

Table 1: Performance Comparison of Major CSP Classes
FeaturePolysaccharide (Coated) Polysaccharide (Immobilized) Pirkle-Type (Brush) Macrocyclic Antibiotic
Market Status The historical "Gold Standard" (e.g., OD-H, AD-H).The modern workhorse (e.g., IA, IC, ID).Specialized synthetic phases.Growing utility for LC-MS.[2]
"Hit" Rate High (>80% of drugs).Very High (>90% due to solvent options).Moderate (Class-specific).Moderate to High.
Mechanism H-bonding,

-

, inclusion in helical grooves.
Same as coated, but covalently bonded to silica.Explicit

-donor/acceptor + H-bonding.
Inclusion + ionic interactions.
Solvent Compatibility Restricted. No DCM, THF, Chloroform, Ethyl Acetate.Universal. Compatible with strong organic solvents.[3]Robust (Bonded phase).Robust (Bonded phase).
Sample Loading High (Good for Prep).High (Excellent for Prep).Low to Moderate.[4]Moderate.
Primary Limitation Column destruction if wrong solvent is used.[5][6]Slightly different selectivity than coated versions.Requires specific functional groups (e.g., aromatics).Complex retention mechanisms.[7][8]
Deep Dive: The Immobilized vs. Coated Dilemma

For years, Coated Polysaccharide phases (like Daicel Chiralcel® OD or Chiralpak® AD) were the default. However, they suffer from a catastrophic weakness: solubility. If a researcher accidentally injects a sample dissolved in Dichloromethane (DCM) or uses Ethyl Acetate in the mobile phase, the polymer coating dissolves, destroying the column.

Immobilized phases (like Chiralpak® IA, IB, IC) solve this by covalently bonding the selector to the silica.

  • Advantage: You can use "forbidden" solvents (THF, DCM, MtBE) to dissolve insoluble samples or to alter selectivity.

  • Trade-off: The immobilization process restricts the polymer's flexibility slightly, occasionally leading to lower selectivity compared to the coated version for specific legacy methods.[6]

Experimental Protocol: A Self-Validating Screening Workflow

Do not rely on guesswork. Use this systematic screening approach to guarantee a robust method.

Phase 1: The "Scouting" Screen

Objective: Identify a "Hit" (Resolution


) quickly.
  • Column Selection: Start with a "Core 4" set.

    • Immobilized Amylose (e.g., IA)[9]

    • Immobilized Cellulose (e.g., IB or IC)

    • Coated Amylose (e.g., AD-H) – Only if strict Normal Phase is used.

    • Coated Cellulose (e.g., OD-H)[10]

  • Mobile Phase Selection (Isocratic):

    • Normal Phase (NP): n-Hexane / Isopropanol (90:10). Add 0.1% DEA for bases or 0.1% TFA for acids.[11]

    • Reversed Phase (RP): Water / Acetonitrile (60:40) or Water / Methanol.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Detection: UV (check max absorbance) or MS.

Phase 2: Optimization

Objective: Achieve Baseline Separation (


).
  • If

    
     is 0.5 - 1.0:  Lower the % of strong solvent (e.g., go from 10% IPA to 5% IPA). This increases retention (
    
    
    
    ) and usually resolution.
  • If Peak Shape is Poor:

    • Tailing: Increase additive concentration (up to 0.5% DEA/TFA).

    • Broad: Check column temperature.[12][8] Lowering temp (e.g., to 10°C) often improves selectivity (

      
      ) for polysaccharides.
      
Phase 3: Validation (The "Self-Check")

To ensure the method is trustworthy:

  • Check for Reversal: Inject pure enantiomer standards if available to confirm elution order.

  • Solvent Robustness: If using an immobilized column, try switching the modifier from IPA to Ethanol or THF. This often drastically changes selectivity.

Visualization: Universal Chiral Method Development Workflow

The following diagram illustrates the logical decision tree for developing a chiral method, emphasizing the critical "Solvent Check" step to prevent column damage.

ChiralMethodDevelopment Start Start: Racemic Sample SolubilityCheck Solubility Check: Is sample soluble in Alcohols/Alkane? Start->SolubilityCheck RestrictedSolvents Yes: Use Standard Normal Phase (Hexane/IPA) SolubilityCheck->RestrictedSolvents Soluble AggressiveSolvents No: Requires DCM, THF, or MtBE SolubilityCheck->AggressiveSolvents Insoluble CoatedSelect Screen COATED Phases (AD-H, OD-H) *Strict Solvent Limits* RestrictedSolvents->CoatedSelect ImmobSelect Screen IMMOBILIZED Phases (IA, IC, ID, IG) *Universal Solvents* RestrictedSolvents->ImmobSelect Preferred AggressiveSolvents->CoatedSelect FORBIDDEN AggressiveSolvents->ImmobSelect MANDATORY Screening Primary Screen: Flow: 1.0 mL/min Temp: 25°C CoatedSelect->Screening ImmobSelect->Screening ResultCheck Resolution (Rs) > 1.5? Screening->ResultCheck Success Success: Validate Method ResultCheck->Success Yes Optimize Partial Sep (0.5 < Rs < 1.5): 1. Lower Flow Rate 2. Reduce Strong Solvent 3. Lower Temp ResultCheck->Optimize Partial Fail No Separation: Switch Column Chemistry (e.g., Amylose -> Cellulose) ResultCheck->Fail No Optimize->ResultCheck Fail->ImmobSelect Next Column

Caption: Decision tree for selecting and screening chiral stationary phases. Note the critical branch point for solvent solubility to protect coated phases.

Data Analysis: Calculating Enantiomeric Excess (ee)

The ultimate output of this analysis is the Enantiomeric Excess (


). This metric confirms the optical purity of your sample.


Example: If the


-enantiomer peak area is 9500 and the 

-enantiomer peak area is 500:

Note: An


 of 90% implies the sample is a 95:5 mixture of enantiomers, not 90:10.

References

  • Daicel Chiral Technologies. (2021).[5] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. [Link]

  • Phenomenex. (2023). HPLC Technical Tip: A Systematic Approach to Chiral Screening. [Link]

  • Journal of Chromatography A. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. [Link]

Sources

Comparative

Comparative Docking Guide: Evaluating Pyranopyridine Derivatives as Bacterial Efflux Pump Inhibitors

A Senior Application Scientist's Guide to In-Silico Screening and Analysis The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] A primary defense mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Silico Screening and Analysis

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] A primary defense mechanism employed by these pathogens is the active extrusion of antibiotics via efflux pumps, rendering many conventional therapies ineffective.[3][4] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, including the well-characterized AcrB in Escherichia coli and its homolog MexB in Pseudomonas aeruginosa, are major contributors to this resistance phenotype.[1][5][6] Consequently, the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a critical area of research.[7]

Pyranopyridine derivatives have emerged as a novel and potent class of RND-type efflux pump inhibitors.[1][7][8] Compounds like MBX2319 have demonstrated significant potentiation of antibiotics against various Enterobacteriaceae by selectively inhibiting the AcrB pump.[4][7] To accelerate the discovery of new, more effective pyranopyridine-based EPIs, computational methods such as molecular docking are indispensable.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel pyranopyridine derivatives against key bacterial efflux pumps. We will delve into the rationale behind experimental choices, provide a detailed step-by-step protocol, and demonstrate how to interpret the resulting data to identify promising lead candidates for further development.

Experimental Design: A Rational Approach to Virtual Screening

A robust in silico experiment begins with a carefully considered design. The goal is not merely to generate data, but to ask specific, answerable questions about the structure-activity relationships (SAR) of the pyranopyridine scaffold.

Core Components of the Docking Study
  • Selection of Protein Targets: The choice of target proteins is foundational. We select AcrB from E. coli and MexB from P. aeruginosa . This is because they are clinically significant, homologous RND pumps that confer resistance to a broad spectrum of antibiotics, and high-resolution crystal structures are available, which is a prerequisite for accurate docking.[5][9][10] Comparing inhibitors against both allows for an early assessment of broad-spectrum potential.

  • Ligand Library Curation: The set of pyranopyridine derivatives to be tested must be curated to maximize insight. It should include:

    • A reference compound (e.g., MBX2319) as a positive control to validate the docking protocol.[7][11]

    • A series of novel analogs with systematic modifications at key positions of the pyranopyridine scaffold. This allows for a clear evaluation of how different functional groups impact binding affinity and interaction patterns.

  • Docking Software Selection: Numerous docking programs are available. For this guide, we will reference protocols applicable to AutoDock Vina , a widely used and validated open-source tool known for its balance of speed and accuracy. The principles, however, are transferable to other software like GOLD, Glide, or MOE.

Workflow Visualization

The overall process can be visualized as a logical progression from preparation to analysis and validation.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Prioritization PDB 1. Obtain Protein Structures (e.g., AcrB, MexB from PDB) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligands 2. Design & Prepare Ligands (Pyranopyridine Analogs) Dock 4. Run Molecular Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Analyze 5. Analyze Docking Poses & Binding Energies Dock->Analyze Compare 6. Comparative Analysis (SAR & Cross-Pump Activity) Analyze->Compare Select 7. Select Promising Candidates Compare->Select G cluster_protein AcrB Binding Pocket cluster_ligand PY-02 Ligand Phe178 Phe178 Gln176 Gln176 Arg620 Arg620 Phe628 Phe628 Pyranopyridine Pyranopyridine Core Pyranopyridine->Phe178 Hydrophobic Pyranopyridine->Gln176 Hydrophobic Pyranopyridine->Phe628 π-π Stacking Chlorophenyl Chlorophenyl (R1) Chlorophenyl->Arg620 Hydrogen Bond

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Comprehensive Safety, Handling, and Application Guide: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a sy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Application Guide: (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety driven by physicochemical realities. To ensure your laboratory operates at the highest standards of safety and efficiency, this guide provides the "why" behind the protocols for handling (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine.

Executive Summary & Chemical Identity

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (CAS: 502612-49-9) is a highly specialized chiral building block[1]. Structurally characterized by a fused pyrano-pyridine ring system bearing a primary amine, this compound is a critical intermediate in the synthesis of next-generation oncology drugs, specifically Protein Arginine Methyltransferase 5 (PRMT5) inhibitors targeting MTAP-deleted cancers[2].

Physicochemical Hazard Profile & Causality

Understanding the mechanistic toxicology of a chemical is the first step in mitigating its risk.

  • GHS Classification: Categorized generally under GHS07 (Exclamation Mark) as a Skin/Eye Irritant and Specific Target Organ Toxicant (STOT SE 3)[3].

  • Mechanistic Toxicology: The primary amine group acts as a Lewis base. Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), it undergoes localized hydrolysis, elevating the micro-environmental pH. This alkalinity induces the saponification of epidermal lipid bilayers, leading to membrane disruption, cellular dehydration, and the clinical manifestation of irritation.

Personal Protective Equipment (PPE) Matrix

To counteract the specific Lewis base characteristics of this amine, the following PPE matrix must be strictly adhered to.

PPE CategoryRecommended SpecificationCausality / Scientific Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to aliphatic and heteroaromatic amines compared to latex, preventing trans-dermal permeation.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1)Protects against micro-particulate aerosolization during weighing, preventing alkaline hydrolysis of the cornea.
Body Protection Flame-retardant lab coat (100% Cotton or Nomex)Synthetic fibers (like polyester) can degrade or melt upon contact with concentrated basic organics or during a secondary fire event.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (not recommended) to prevent inhalation of basic dust particulates.

Operational Workflow: Safe Handling & Transfer

Methodology 1: Fume Hood Transfer Protocol

  • Preparation: Ensure the fume hood face velocity is calibrated between 0.4 - 0.6 m/s. Line the working surface with an anti-static weighing mat to prevent particulate scattering.

  • Equilibration: Bring the sealed vial of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine to room temperature in a desiccator to prevent condensation, which could cause localized clumping and degradation.

  • Weighing: Use a grounded, anti-static spatial spatula. Weigh the required mass into a pre-tared, static-free glass vial.

  • Transfer: Dissolve the compound in the reaction solvent (e.g., anhydrous DMF) inside the weighing vial before transferring it to the main reaction flask. This liquid-transfer method eliminates the risk of airborne dust.

  • Self-Validation: Wipe down the balance and surrounding area with a slightly acidic solution (e.g., 1% citric acid) to neutralize any invisible amine residue, followed by a water wipe. Swab the area with a pH strip; a neutral reading (pH ~7) validates a clean workspace.

FumeHood cluster_0 Fume Hood Airflow (>0.5 m/s) A 1. Reagent Storage (Desiccated) B 2. Weighing Station (Anti-static mat) A->B Solid Transfer (Anti-static Spatula) C 3. Reaction Vessel (Inert Gas Purge) B->C Liquid Transfer (Solvent Flush) D 4. Waste Segregation (Halogen-free) B->D Contaminated Consumables C->D Reaction Byproducts

Logical workflow and material flow for handling amine powders within a controlled fume hood.

Spill Management & Disposal Plan

Methodology 2: Neutralization and Cleanup

  • Isolation: Immediately isolate the spill area. Do not use water directly on the dry powder, as this will create a highly basic, mobile solution.

  • Containment: Cover the powder with a sweeping compound or inert absorbent (e.g., sand or vermiculite).

  • Neutralization: Lightly mist the absorbent with a dilute, weak acid (e.g., 5% acetic acid or citric acid) to convert the free base amine into a water-soluble, non-volatile, and less irritating salt.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a chemically compatible, sealable polyethylene waste container.

  • Self-Validation: After cleanup, swab the spill zone with a pH indicator strip moistened with distilled water. A neutral pH (6.5-7.5) validates that the area is fully decontaminated.

  • Disposal: Label as "Hazardous Waste - Amine Salts." Dispose of via a certified chemical waste contractor in accordance with local environmental regulations.

Application Context: Synthesis of PRMT5 Inhibitors

Beyond safety, understanding the end-use of a chemical builds a holistic scientific perspective. (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is frequently utilized in the synthesis of PRMT5 inhibitors[2]. PRMT5 is an epigenetic enzyme overexpressed in various cancers, regulating critical proliferation pathways like ERK1/2 and PI3K[4]. In cancers with MTAP (methylthioadenosine phosphorylase) deletions, the metabolite MTA accumulates and partially inhibits PRMT5. Novel therapeutics use this amine to synthesize inhibitors that selectively trap the PRMT5-MTA complex, creating a synthetic lethal vulnerability for the cancer cells[2].

Methodology 3: Amide Coupling for PRMT5 Inhibitor Synthesis (Adapted from validated patent protocols[2])

  • Activation: Dissolve 4-amino-7-fluoroimidazo[1,5-a]quinoxaline-8-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling Reagent Addition: Add PyBrop (1.3 eq) to the solution. Causality: PyBrop is specifically chosen over standard reagents like HATU because it is highly efficient for coupling sterically hindered or complex cyclic amines, preventing the formation of unreactive guanidinium byproducts.

  • Amine Addition: Add (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine (1.0 eq) to the activated mixture.

  • Base Catalysis: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sink, driving the reaction forward without competing for the activated electrophile.

  • Reaction & Workup: Stir at room temperature overnight. Quench with water, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the amine starting material peak (m/z ~151 [M+H]+) and the emergence of the product mass validates complete conversion.

PRMT5_Pathway MTAP MTAP Gene Deletion (Cancer Cell) MTA MTA Accumulation (Endogenous Metabolite) MTAP->MTA Metabolic Block PRMT5 PRMT5 Enzyme (Active Epigenetic Target) MTA->PRMT5 Partial Binding Complex PRMT5-MTA-Inhibitor Complex (Catalytically Dead) PRMT5->Complex Inhibitor Trapping Inhibitor Synthesized PRMT5 Inhibitor (Contains Pyrano-pyridine moiety) Inhibitor->Complex Selective Affinity Arrest Suppression of ERK1/2 & PI3K Tumor Growth Arrest Complex->Arrest Downstream Epigenetic Silencing

Mechanism of action for PRMT5 inhibitors exploiting MTAP-deletion synthetic lethality.

References

  • Senrise Technology. "Organic Chemistry - 3ASenrise: 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine.
  • ChemScene. "7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine | ChemScene.
  • Google Patents. "WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers.
  • AACR Journals. "Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 2
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.